molecular formula C21H20O12 B12409158 Hypolaetin 7-glucoside

Hypolaetin 7-glucoside

Numéro de catalogue: B12409158
Poids moléculaire: 464.4 g/mol
Clé InChI: BIPHTXZNUUXTIC-GHNMMOQISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Hypoletin 7-glucoside is a natural product found in Lavandula mairei var. mairei, Stachys alopecuros, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C21H20O12

Poids moléculaire

464.4 g/mol

Nom IUPAC

2-(3,4-dihydroxyphenyl)-5,8-dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C21H20O12/c22-6-14-16(27)18(29)19(30)21(33-14)32-13-5-11(26)15-10(25)4-12(31-20(15)17(13)28)7-1-2-8(23)9(24)3-7/h1-5,14,16,18-19,21-24,26-30H,6H2/t14-,16-,18+,19-,21-/m1/s1

Clé InChI

BIPHTXZNUUXTIC-GHNMMOQISA-N

SMILES isomérique

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O

SMILES canonique

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O

Origine du produit

United States

Foundational & Exploratory

Hypolaetin 7-glucoside: A Comprehensive Technical Guide on its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypolaetin 7-glucoside is a flavone glycoside that has garnered significant interest within the scientific community due to its potential therapeutic properties. As a derivative of hypolaetin, it belongs to the vast and diverse class of flavonoids, which are secondary metabolites ubiquitously found in the plant kingdom. This technical guide provides an in-depth exploration of the natural sources of this compound, its biosynthetic pathway, and the experimental methodologies employed in its study. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound and its aglycone, hypolaetin, are predominantly found in terrestrial plants, with notable concentrations in the Lamiaceae (mint) and Cupressaceae (cypress) families. The distribution of this compound can vary significantly between different plant species, and even between different parts of the same plant.

Key Plant Families and Genera:
  • Lamiaceae (Mint Family): This family is a rich source of hypolaetin and its glycosides. The genus Sideritis, commonly known as "mountain tea," is particularly noteworthy for its high content of these compounds. Several species of Lavandula (lavender) also contain hypolaetin derivatives.

  • Cupressaceae (Cypress Family): Various species within the genus Juniperus (junipers) have been identified as sources of this compound. The berries of Juniperus macropoda and Juniperus semiglobosa are documented to contain this specific glycoside.[1][2] The flavonoid content in the berries of Juniperus communis has been reported to be in the range of 1.46 to 3.79 mg/g of fresh pulp.[3]

Quantitative Data on Hypolaetin Derivatives in Natural Sources

The concentration of hypolaetin and its derivatives can be influenced by various factors, including the specific plant species, geographical location, harvesting time, and the extraction method employed. The following table summarizes available quantitative data for hypolaetin derivatives in select plant sources. It is important to note that much of the available data pertains to "hypolaetin derivatives" as a group rather than specifically this compound.

Plant SpeciesPlant PartCompound(s) QuantifiedConcentration RangeReference(s)
Sideritis scardicaAerial partsHypolaetin derivatives72.03 - 135.61 mg/g of extract[4]
Juniperus communisBerries (fresh pulp)Total flavonoids1.46 - 3.79 mg/g[3]

Biosynthesis of this compound

The biosynthesis of this compound is an intricate process that begins with the general phenylpropanoid pathway, a fundamental route for the production of a wide array of plant secondary metabolites. This pathway ultimately leads to the formation of the flavonoid backbone, which then undergoes a series of enzymatic modifications to yield the final product. The key steps are outlined below.

1. Phenylpropanoid Pathway: The biosynthesis initiates with the amino acid L-phenylalanine. A series of enzymatic reactions catalyzed by Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-Coumarate:CoA ligase (4CL) converts L-phenylalanine into p-Coumaroyl-CoA.

2. Chalcone Formation: Chalcone synthase (CHS), a key enzyme in flavonoid biosynthesis, catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form naringenin chalcone.

3. Isomerization to a Flavanone: Chalcone isomerase (CHI) then facilitates the stereospecific cyclization of naringenin chalcone into the flavanone, naringenin.

4. Formation of the Flavone Backbone: Naringenin is subsequently converted to the flavone apigenin by the action of Flavone synthase (FNS).

5. Hydroxylation to Luteolin: The B-ring of apigenin is hydroxylated at the 3' position by Flavonoid 3'-hydroxylase (F3'H), a cytochrome P450-dependent monooxygenase, to produce luteolin.

6. 8-Hydroxylation to Hypolaetin: This is a crucial step in the formation of the hypolaetin aglycone. Luteolin is hydroxylated at the 8-position of the A-ring by Flavonoid 8-hydroxylase (F8H) . This enzyme can be a cytochrome P450 monooxygenase or a flavin monooxygenase.

7. Glucosylation to this compound: The final step involves the attachment of a glucose molecule to the 7-hydroxyl group of hypolaetin. This reaction is catalyzed by a specific UDP-glucosyltransferase (UGT) , which utilizes UDP-glucose as the sugar donor.

Biosynthesis Pathway Diagram

Hypolaetin_7_glucoside_Biosynthesis cluster_enzymes substance substance enzyme enzyme Phe L-Phenylalanine Cin Cinnamic acid Phe->Cin pCou p-Coumaric acid Cin->pCou pCouCoA p-Coumaroyl-CoA pCou->pCouCoA NaringeninChalcone Naringenin Chalcone pCouCoA->NaringeninChalcone MalonylCoA 3x Malonyl-CoA MalonylCoA->NaringeninChalcone Naringenin Naringenin NaringeninChalcone->Naringenin Apigenin Apigenin Naringenin->Apigenin Luteolin Luteolin Apigenin->Luteolin Hypolaetin Hypolaetin Luteolin->Hypolaetin Hypolaetin7G This compound Hypolaetin->Hypolaetin7G PAL PAL C4H C4H _4CL 4CL CHS CHS CHI CHI FNS FNS F3H F3'H F8H F8H UGT UGT

Caption: Biosynthesis pathway of this compound.

Experimental Protocols

The extraction, isolation, and characterization of this compound from plant matrices require a series of well-defined experimental procedures. The following sections provide a generalized overview of the key methodologies.

Extraction of Flavonoids from Plant Material

Several techniques can be employed for the extraction of flavonoids from plant tissues. The choice of method often depends on the nature of the plant material and the desired scale of extraction.

  • Maceration: This is a simple and widely used method where the dried and powdered plant material is soaked in a suitable solvent for a prolonged period with occasional agitation.

  • Ultrasound-Assisted Extraction (USAE): This technique utilizes ultrasonic waves to disrupt cell walls, thereby enhancing solvent penetration and increasing extraction efficiency. It is often faster and requires less solvent than maceration.

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process.

General Protocol for Solvent Extraction:

  • Sample Preparation: The plant material (e.g., aerial parts, berries) is dried at a controlled temperature (e.g., 40-50 °C) to a constant weight and then ground into a fine powder to increase the surface area for extraction.

  • Solvent Selection: A polar solvent is typically used for the extraction of flavonoid glycosides. Common choices include methanol, ethanol, or aqueous mixtures of these alcohols (e.g., 80% methanol).

  • Extraction Process:

    • For maceration , the powdered plant material is mixed with the solvent in a defined ratio (e.g., 1:10 w/v) and left to stand for 24-72 hours at room temperature with periodic shaking.

    • For USAE , the plant material and solvent mixture is placed in an ultrasonic bath for a specified time (e.g., 30-60 minutes) and temperature.

    • For MAE , the mixture is subjected to microwave irradiation at a controlled power and for a specific duration.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification

The crude extract containing a mixture of compounds is subjected to various chromatographic techniques to isolate this compound.

  • Column Chromatography (CC): This is a primary method for the separation of compounds from the crude extract. A stationary phase such as silica gel or polyamide is commonly used, and the mobile phase consists of a gradient of solvents with increasing polarity (e.g., chloroform-methanol or ethyl acetate-methanol).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, preparative HPLC with a C18 column is often employed. A gradient elution with a mobile phase consisting of acidified water and acetonitrile or methanol is typically used.

Characterization and Structural Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum of flavonoids provides information about the oxygenation pattern of the A and B rings.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., ESI-QTOF-MS) is used to determine the exact molecular weight and elemental composition of the compound. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that aid in structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are crucial for the unambiguous determination of the chemical structure, including the position of the glycosidic linkage and the stereochemistry of the molecule.

Experimental Workflow Diagram

Experimental_Workflow process process analysis analysis PlantMaterial Plant Material (e.g., Sideritis sp.) DryingGrinding Drying and Grinding PlantMaterial->DryingGrinding Extraction Extraction (e.g., USAE with 80% Methanol) DryingGrinding->Extraction Filtration Filtration and Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract ColumnChromatography Column Chromatography (Silica Gel) CrudeExtract->ColumnChromatography Fractions Fractions Containing Flavonoids ColumnChromatography->Fractions PrepHPLC Preparative HPLC (C18) Fractions->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound StructuralElucidation Structural Elucidation PureCompound->StructuralElucidation UVVis UV-Vis StructuralElucidation->UVVis IR IR StructuralElucidation->IR MS HR-MS, MS/MS StructuralElucidation->MS NMR 1D & 2D NMR StructuralElucidation->NMR

Caption: General experimental workflow for the extraction and characterization.

Conclusion

This compound represents a promising natural product with potential applications in the pharmaceutical and nutraceutical industries. This technical guide has provided a comprehensive overview of its natural sources, with a focus on the Sideritis and Juniperus genera, and has detailed its complete biosynthetic pathway from the initial precursor, L-phenylalanine. Furthermore, the outlined experimental protocols for extraction, isolation, and structural elucidation offer a foundational methodology for researchers in this field. Continued investigation into the quantitative distribution of this compound across a broader range of plant species and further refinement of extraction and purification techniques will be crucial for unlocking its full therapeutic potential.

References

An In-Depth Technical Guide on the Bioavailability and Metabolism of Hypolaetin 7-glucoside in vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct quantitative pharmacokinetic data for Hypolaetin 7-glucoside, such as plasma Cmax, Tmax, and AUC, are not available in the current scientific literature. This guide synthesizes the available qualitative metabolic data from human studies and contextual information from related flavonoid research to provide a comprehensive overview of its likely bioavailability and metabolic fate.

Executive Summary

This compound is a flavonoid found in various medicinal plants, notably in the genus Sideritis, commonly known as "mountain tea". Like many flavonoid glycosides, its therapeutic potential is intrinsically linked to its bioavailability and metabolic transformation within the body. While specific pharmacokinetic studies on the parent glycoside are lacking, research on human metabolism of extracts rich in hypolaetin derivatives provides significant insights. It is understood that this compound undergoes extensive metabolism, primarily through hydrolysis of the glycosidic bond to release the aglycone, hypolaetin, which is then subject to Phase II conjugation reactions, including glucuronidation, sulfation, and methylation. The resulting metabolites are the primary forms found in circulation and are excreted in urine. This guide provides a detailed account of the known metabolic pathways, experimental protocols used in human studies, and potential signaling pathways influenced by hypolaetin and its metabolites.

Bioavailability and Metabolism of this compound

The bioavailability of flavonoids is generally low and highly variable, influenced by their chemical structure, the food matrix, and individual physiological differences. For flavonoid glycosides like this compound, the initial and critical step for absorption is the hydrolysis of the sugar moiety.

2.1 Absorption and Hydrolysis It is generally accepted that flavonoid glycosides are poorly absorbed in their intact form. The primary route of absorption involves the enzymatic cleavage of the glucose molecule. This can occur in the small intestine, mediated by brush border enzymes such as lactase-phlorizin hydrolase, or in the colon by microbial β-glucosidases. The resulting aglycone, hypolaetin, is more lipophilic and can be absorbed by passive diffusion across the intestinal epithelium.

2.2 Phase II Metabolism Following absorption, hypolaetin undergoes extensive first-pass metabolism in the enterocytes and subsequently in the liver. The primary metabolic pathways are Phase II conjugation reactions:

  • Glucuronidation: The attachment of glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: The addition of a sulfate group, mediated by sulfotransferases (SULTs).

  • Methylation: The addition of a methyl group, primarily by catechol-O-methyltransferase (COMT).

These transformations increase the water solubility of the compounds, facilitating their circulation in the bloodstream and subsequent excretion.

2.3 Human Metabolic Profile A human feeding study involving the consumption of Sideritis scardica decoction, which contains hypolaetin glycosides, provides the most direct evidence for the in vivo metabolism of hypolaetin. Analysis of urine samples from volunteers revealed a complex profile of metabolites, with no parent glycoside detected. This indicates that this compound is extensively metabolized before excretion.

Data Presentation: Urinary Metabolites of Hypolaetin

The following table summarizes the qualitative data on the urinary metabolites of hypolaetin identified in a human feeding study after the consumption of Sideritis scardica decoction.

Metabolite Class Specific Metabolites Identified in Urine Metabolic Transformation
Hypolaetin Metabolites Hypolaetin glucuronideGlucuronidation
Methylhypolaetin glucuronideMethylation and Glucuronidation
Hypolaetin sulfateSulfation
Methylhypolaetin sulfateMethylation and Sulfation
Isoscutellarein Metabolites *Isoscutellarein glucuronideGlucuronidation
Methylisoscutellarein glucuronideMethylation and Glucuronidation
Isoscutellarein sulfateSulfation
Methylisoscutellarein sulfateMethylation and Sulfation

Isoscutellarein is another flavonoid aglycone present in Sideritis species, and its metabolites were also identified, following similar metabolic pathways.

Experimental Protocols

The following section details the methodology of the key human study that provides the basis for our current understanding of hypolaetin metabolism in vivo.

4.1 Human Feeding Study with Sideritis scardica Decoction

  • Study Design: A feeding study was conducted with 10 healthy human volunteers.

  • Test Substance: Volunteers consumed a decoction of Sideritis scardica.

  • Sample Collection: Urine samples were collected over a 24-hour period following the ingestion of the decoction.

  • Sample Preparation: Urine samples were prepared for analysis to identify and quantify the polyphenol metabolites.

  • Analytical Method: High-Performance Liquid Chromatography with tandem mass spectrometric detection (HPLC-MS/MS) was used for the identification and quantification of the metabolites.

Visualization of Metabolic Pathways and Experimental Workflows

5.1 Proposed Metabolic Pathway of this compound

Metabolic Pathway of this compound This compound This compound Hypolaetin (Aglycone) Hypolaetin (Aglycone) This compound->Hypolaetin (Aglycone) Hydrolysis (Intestinal Enzymes/ Microbiota) Phase II Metabolites Phase II Metabolites Hypolaetin (Aglycone)->Phase II Metabolites Glucuronidation, Sulfation, Methylation (Liver & Intestine) Urinary Excretion Urinary Excretion Phase II Metabolites->Urinary Excretion

Proposed metabolic pathway of this compound.

5.2 Experimental Workflow for Human Metabolism Study

Experimental Workflow cluster_study_design Study Design cluster_sample_processing Sample Processing & Analysis cluster_data_interpretation Data Interpretation Volunteer Recruitment Volunteer Recruitment Sideritis Decoction Administration Sideritis Decoction Administration Volunteer Recruitment->Sideritis Decoction Administration 24h Urine Collection 24h Urine Collection Sideritis Decoction Administration->24h Urine Collection Sample Preparation Sample Preparation 24h Urine Collection->Sample Preparation HPLC-MS/MS Analysis HPLC-MS/MS Analysis Sample Preparation->HPLC-MS/MS Analysis Metabolite Identification Metabolite Identification HPLC-MS/MS Analysis->Metabolite Identification Metabolite Quantification Metabolite Quantification Metabolite Identification->Metabolite Quantification

Experimental workflow for the human metabolism study.

Potential Signaling Pathways and Biological Activities

Direct evidence for the signaling pathways modulated by this compound or its metabolites is limited. However, based on the known activities of Sideritis extracts and other flavonoids, several potential pathways can be inferred.

Sideritis extracts, rich in hypolaetin derivatives, have demonstrated anti-inflammatory and neuroprotective properties in various studies. These effects are often associated with the modulation of signaling pathways involved in inflammation and oxidative stress.

6.1 Anti-inflammatory Pathways Flavonoids are known to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). They can also modulate the production of pro-inflammatory cytokines by interfering with signaling pathways like:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A key transcription factor that regulates the expression of genes involved in inflammation and immune responses.

  • MAPK (Mitogen-Activated Protein Kinase): A family of kinases that play a crucial role in cellular responses to a variety of external stimuli, including stress and inflammation.

6.2 Neuroprotective Pathways The neuroprotective effects of flavonoids are often attributed to their antioxidant properties and their ability to modulate neuronal signaling pathways. Potential targets include:

  • Nrf2 (Nuclear factor erythroid 2-related factor 2): A transcription factor that regulates the expression of antioxidant proteins.

  • PI3K/Akt Pathway: A signaling pathway involved in cell survival, proliferation, and growth.

6.3 Proposed Signaling Interactions of Hypolaetin Metabolites

Potential Signaling Pathways cluster_inflammatory Inflammatory Response cluster_oxidative Oxidative Stress Response cluster_neuronal Neuronal Survival Hypolaetin Metabolites Hypolaetin Metabolites NF-κB Pathway NF-κB Pathway Hypolaetin Metabolites->NF-κB Pathway Inhibition MAPK Pathway MAPK Pathway Hypolaetin Metabolites->MAPK Pathway Modulation Nrf2 Pathway Nrf2 Pathway Hypolaetin Metabolites->Nrf2 Pathway Activation PI3K/Akt Pathway PI3K/Akt Pathway Hypolaetin Metabolites->PI3K/Akt Pathway Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Pathway->Pro-inflammatory Cytokines Downregulation MAPK Pathway->Pro-inflammatory Cytokines Modulation Antioxidant Enzymes Antioxidant Enzymes Nrf2 Pathway->Antioxidant Enzymes Upregulation

Potential signaling pathways modulated by hypolaetin metabolites.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is extensively metabolized in humans, primarily to its aglycone, hypolaetin, which is then conjugated to form various glucuronide, sulfate, and methylated derivatives. These metabolites are the bioactive forms that circulate in the body and are ultimately excreted. The lack of quantitative pharmacokinetic data for the parent compound and its metabolites is a significant knowledge gap that hinders a complete understanding of its therapeutic potential.

Future research should focus on:

  • Pharmacokinetic Studies: Conducting well-designed pharmacokinetic studies in animal models and humans to determine the Cmax, Tmax, AUC, and half-life of this compound and its major metabolites.

  • Metabolite Identification and Bioactivity: Further characterizing the full spectrum of metabolites and assessing their individual biological activities.

  • Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by hypolaetin and its metabolites to better understand their therapeutic effects.

A deeper understanding of the bioavailability and metabolism of this compound is crucial for its development as a potential therapeutic agent and for the rational design of future clinical trials.

A Technical Guide to the Pharmacological Properties of Hypolaetin and its Glucosides

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review for Researchers and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the pharmacological properties of Hypolaetin and its 8-O-glucoside isomer. Direct research on Hypolaetin 7-O-glucoside is limited. This guide synthesizes the available data on hypolaetin and its 8-O-glucoside, which serves as a close structural and likely functional analogue to the 7-O-glucoside, to provide a comprehensive overview of its potential therapeutic activities.

Introduction

Flavonoids are a class of polyphenolic secondary metabolites found in plants, known for their diverse health benefits. Among them, hypolaetin (5,7,8,3',4'-pentahydroxyflavone) and its glycosidic derivatives have emerged as compounds of significant interest due to their potent anti-inflammatory and gastroprotective properties. This technical guide provides a detailed examination of the pharmacological activities of hypolaetin and its glucoside, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms and signaling pathways.

Pharmacological Activities

The primary therapeutic activities identified for hypolaetin and its glucoside are centered around anti-inflammatory and anti-ulcer effects, which are substantiated by both in vivo and in vitro studies.

Anti-inflammatory Activity

Hypolaetin-8-glucoside has demonstrated significant anti-inflammatory effects in various animal models. It is notably more potent than the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone in the acute phase of adjuvant-carrageenan-induced inflammation in rats, though it has less effect in the prolonged phase[1][2]. The anti-inflammatory action is not dependent on the adrenal glands, as its activity is unaffected by adrenalectomy[3][4].

Further studies show the glycoside inhibits protein exudation, leucocyte migration, and β-glucuronidase activity in the carrageenan air pouch model, indicating a mechanism distinct from indomethacin[3][4].

Anti-ulcer and Gastroprotective Properties

A key advantage of hypolaetin-8-glucoside over traditional NSAIDs like phenylbutazone is its lack of ulcerogenic activity; it does not cause gastric erosions[1][2]. In fact, it exhibits protective action against cold-restraint induced gastric lesions, an effect also seen with the H2 receptor antagonist, cimetidine, although cimetidine is more potent[1][2]. This dual anti-inflammatory and anti-ulcer profile makes it a promising candidate for further development.

Enzyme Inhibition

The mechanism of action for hypolaetin and its glucoside involves the modulation of key enzymes in the inflammatory cascade.

  • Phospholipase A2 (PLA2): The aglycone, hypolaetin, dose-dependently inhibits snake venom phospholipase A2. However, the glycoside form, hypolaetin-8-glucoside, is inactive against this enzyme. This suggests that for this specific activity, the aglycone form is necessary, which may be achieved through in vivo hydrolysis of the glycoside[5].

  • Lipoxygenase (LOX): Both hypolaetin and its 8-glucoside inhibit soybean 15-lipoxygenase, with no significant difference in activity between the aglycone and the glycoside[5].

  • Prostaglandin 15-hydroxydehydrogenase (PGDH): The aglycone, hypolaetin, along with other flavonoid aglycones like quercetin and kaempferol, inhibits the enzymatic inactivation of prostaglandins by PGDH. In contrast, the glycoside form does not inhibit this enzyme[6].

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo and in vitro studies, providing a clear comparison of the potency of hypolaetin derivatives and reference compounds.

Table 1: In Vivo Anti-inflammatory and Anti-ulcer Activity of Hypolaetin-8-Glucoside

Activity Model Compound ED₅₀ (mg/kg) Reference
Chronic Anti-inflammatoryCarrageenan-induced abscess (rat)Hypolaetin-8-glucoside59.69[7]
Phenylbutazone51.61[7]
Anti-ulcerCold restraint-induced gastric ulcer (rat)Hypolaetin-8-glucoside57.32[7]
Cimetidine23.88[7]

Table 2: In Vitro Enzyme Inhibition by Hypolaetin and Related Flavonoids

Enzyme Compound Activity ID₅₀ (µM) Reference
Prostaglandin 15-hydroxydehydrogenase (PGDH)Isoscutellarein (aglycone)Inhibitory~2100[6]
Kaempferol (aglycone)Inhibitory-[6]
Quercetin (aglycone)Inhibitory~130[6]
Hypolaetin-8-glucosideInactive-[6]
Snake Venom Phospholipase A2Hypolaetin (aglycone)InhibitoryDose-dependent[5]
Hypolaetin-8-glucosideInactive-[5]
Soybean 15-LipoxygenaseHypolaetinInhibitory-[5]
Hypolaetin-8-glucosideInhibitory-[5]

Mechanisms of Action & Signaling Pathways

The pharmacological effects of hypolaetin and its glucosides are mediated through complex interactions with cellular signaling pathways, primarily those related to inflammation and prostaglandin metabolism.

Modulation of Prostaglandin Biosynthesis and Inactivation

Unlike its aglycone, hypolaetin-8-glucoside stimulates the formation of prostaglandins from arachidonic acid and enhances the release of prostacyclin[6]. This effect is associated with the glycosidic substitution. Conversely, the aglycone inhibits prostaglandin degradation by targeting PGDH[6]. This dual-faceted modulation of the prostaglandin pathway—stimulation of production by the glucoside and inhibition of degradation by the aglycone—presents a complex but potentially beneficial profile for tissue protection and inflammation resolution.

Prostaglandin_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA PLA2 PGs Prostaglandins (PGs) Prostacyclin AA->PGs COX Inactive Inactive Metabolites PGs->Inactive PGDH PLA2 Phospholipase A2 (PLA2) COX Cyclooxygenase (COX) PGDH PG 15-dehydrogenase (PGDH) Hypolaetin Hypolaetin (Aglycone) Hypolaetin->PLA2 Inhibits Hypolaetin->PGDH Inhibits Glucoside Hypolaetin-8-glucoside Glucoside->COX Stimulates

Modulation of the Arachidonic Acid Cascade.
Inhibition of NF-κB and MAPK Signaling Pathways

While direct studies on hypolaetin are pending, flavonoids as a class are well-documented inhibitors of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK)[5][7][8][9][10][11][12][13][14]. These pathways are central to the transcriptional regulation of pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS. It is highly probable that the anti-inflammatory effects of hypolaetin are, at least in part, mediated by the suppression of these pathways.

  • NF-κB Pathway: Flavonoids can inhibit the activation of the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action keeps the NF-κB p65/p50 dimer sequestered in the cytoplasm, blocking its translocation to the nucleus and preventing the transcription of inflammatory genes[9][10][11][12].

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB p65/p50-IκBα IKK->IkB Phosphorylates IκBα NFkB p65/p50 (NF-κB) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Transcription Gene Transcription (Cytokines, COX-2, iNOS) Nucleus->Transcription Flavonoids Flavonoids (e.g., Hypolaetin) Flavonoids->IKK Inhibit MAPK_Pathway Stimuli Cellular Stress (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38, JNK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Response Inflammatory Response TranscriptionFactors->Response Flavonoids Flavonoids (e.g., Hypolaetin) Flavonoids->MAPKKK Inhibit Flavonoids->MAPKK Flavonoids->MAPK Edema_Workflow Start Select Wistar Rats Administer Administer Test Compound (e.g., Hypolaetin-8-glucoside) or Vehicle (Control) Start->Administer Measure0 Measure Initial Paw Volume (Plethysmometer) Administer->Measure0 30 min wait Induce Induce Inflammation: Inject 1% Carrageenan into Hind Paw Measure0->Induce MeasureT Measure Paw Volume at Time Intervals (1-5 hrs) Induce->MeasureT Calculate Calculate Edema Volume and % Inhibition MeasureT->Calculate End Analyze Data Calculate->End

References

Hypolaetin 7-glucoside: A Technical Guide on its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypolaetin 7-glucoside, a flavonoid found in various plant species, has garnered scientific interest for its potential therapeutic properties, primarily attributed to its anti-inflammatory and antioxidant activities. This technical guide provides a comprehensive overview of the current understanding of the mechanisms of action of this compound and its aglycone, hypolaetin, in biological systems. While direct research on this compound is limited, this document synthesizes available data and extrapolates potential mechanisms based on studies of closely related flavonoid glycosides. The guide details its influence on key inflammatory pathways, including the NF-κB and MAPK signaling cascades, its modulation of pro-inflammatory enzymes such as COX and iNOS, and its capacity for reactive oxygen species scavenging. Quantitative data from relevant studies are presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular interactions.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously present in plants, renowned for their broad spectrum of biological activities. Among these, this compound and its aglycone, hypolaetin, have demonstrated notable anti-inflammatory and antioxidant properties in preclinical studies. Structurally, Hypolaetin is a flavone with multiple hydroxyl groups that contribute to its biological activity. The attachment of a glucoside moiety at the 7th position is believed to influence its solubility, bioavailability, and metabolic fate. This guide delves into the molecular mechanisms that underpin the therapeutic potential of this compound, providing a valuable resource for researchers and professionals in the field of drug discovery and development.

Anti-inflammatory Mechanism of Action

The anti-inflammatory effects of this compound and its related compounds are multifaceted, involving the modulation of several key signaling pathways and the inhibition of pro-inflammatory mediators.

Inhibition of NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to the inflammatory response. Many flavonoids exert their anti-inflammatory effects by inhibiting these pathways.[1] While direct evidence for this compound is still emerging, studies on structurally similar flavonoids suggest a high probability of a similar mechanism.

Activation of the NF-κB pathway leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes like COX-2 and iNOS. Flavonoids can inhibit NF-κB activation by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1]

The MAPK family, including ERK, JNK, and p38 kinases, also plays a crucial role in inflammation by regulating the expression of inflammatory mediators.[1] Flavonoids have been shown to suppress the phosphorylation of these kinases, thereby downregulating inflammatory responses.[1]

NF_kB_MAPK_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB inhibits NFκB_nuc NF-κB NFκB->NFκB_nuc translocates Genes Pro-inflammatory Gene Transcription MAPK_pathway->Genes activates Hypolaetin This compound Hypolaetin->IKK inhibits Hypolaetin->MAPK_pathway inhibits NFκB_nuc->Genes activates

Figure 1: Proposed inhibition of NF-κB and MAPK pathways by this compound.

Modulation of Pro-inflammatory Enzymes and Cytokines

This compound and its analogs have been shown to modulate the activity and expression of key enzymes and cytokines involved in the inflammatory cascade.

  • Cyclooxygenases (COX): COX enzymes, particularly COX-2, are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. While some flavonoids directly inhibit COX-2 activity, others, including luteolin-7-glucoside, have been shown to downregulate its expression.[2] A study on the related compound hypolaetin-8-glucoside found that it stimulates prostaglandin formation, suggesting it does not directly inhibit COX enzymes.[3] However, its aglycone, hypolaetin, did show inhibitory effects on prostaglandin dehydrogenase (PGDH), the enzyme responsible for prostaglandin degradation, which could indirectly modulate inflammatory responses.[3]

  • Inducible Nitric Oxide Synthase (iNOS): iNOS produces large amounts of nitric oxide (NO), a key inflammatory mediator. Flavonoids can inhibit iNOS expression, thereby reducing NO production.[4] This is often a downstream effect of NF-κB inhibition.

  • Pro-inflammatory Cytokines: this compound is expected to reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Studies on other flavonoids have demonstrated a dose-dependent inhibition of these cytokines in various cell models.[5]

CompoundTargetEffectIC50/ConcentrationCell Line/SystemReference
Luteolin-7-glucosideTNF-α & IL-6 releaseInhibition~50 µMRAW 264.7 macrophages[5][6]
Hypolaetin-8-glucosideProstaglandin formationStimulation10-1000 µMSheep seminal vesicle microsomes[3]
Hypolaetin (aglycone)Prostaglandin dehydrogenase (PGDH)Inhibition-Semi-purified bovine lung PGDH[3]
Flavonoids (general)iNOS expressionInhibitionVariesVarious[4]
Flavonoids (general)COX-2 expressionInhibitionVariesVarious[2]

Table 1: Quantitative Data on the Anti-inflammatory Effects of Hypolaetin-related Compounds

Antioxidant Mechanism of Action

The antioxidant properties of this compound are crucial to its protective effects, as oxidative stress is closely linked to inflammation and tissue damage.

Reactive Oxygen Species (ROS) Scavenging

This compound, like other flavonoids, possesses the ability to directly scavenge a variety of reactive oxygen species (ROS), including superoxide anions, hydroxyl radicals, and peroxyl radicals. This activity is attributed to the presence of hydroxyl groups on its aromatic rings, which can donate a hydrogen atom to neutralize free radicals.

The antioxidant capacity of flavonoids can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

ROS_Scavenging ROS Reactive Oxygen Species (ROS) (e.g., O2•−, •OH) CellularDamage Cellular Damage (Lipid peroxidation, DNA damage) ROS->CellularDamage Neutralized Neutralized Species ROS->Neutralized is neutralized Hypolaetin This compound Hypolaetin->ROS donates H+

Figure 2: Direct scavenging of reactive oxygen species by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory and antioxidant properties of flavonoids like this compound.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages are a commonly used cell line for in vitro inflammation studies.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL).

NF-κB Activation Assay (Luciferase Reporter Assay)
  • Principle: This assay measures the transcriptional activity of NF-κB.

  • Methodology:

    • Cells are transfected with a luciferase reporter plasmid containing NF-κB binding sites in its promoter.

    • Transfected cells are treated with this compound followed by an inflammatory stimulus (e.g., TNF-α).

    • Cell lysates are collected, and luciferase activity is measured using a luminometer. A decrease in luciferase activity indicates inhibition of NF-κB activation.[7]

Western Blot Analysis for MAPK Phosphorylation
  • Principle: This technique is used to detect and quantify the phosphorylated (activated) forms of MAPK proteins.

  • Methodology:

    • Following treatment, cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38, as well as antibodies for the total forms of these proteins.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The ratio of phosphorylated to total protein is calculated to determine the level of activation.[8]

Western_Blot_Workflow start Cell Lysate Collection sds SDS-PAGE Electrophoresis start->sds transfer Protein Transfer to PVDF Membrane sds->transfer block Blocking transfer->block primary Primary Antibody Incubation (p-MAPK, Total MAPK) block->primary secondary Secondary Antibody Incubation (HRP) primary->secondary detect ECL Detection & Imaging secondary->detect analyze Densitometry Analysis detect->analyze

Figure 3: A typical workflow for Western blot analysis.

DPPH Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.

  • Methodology:

    • A solution of DPPH in methanol is prepared.

    • Various concentrations of this compound are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

    • The percentage of scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.[9]

ABTS Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation.

  • Methodology:

    • The ABTS radical cation is generated by reacting ABTS stock solution with potassium persulfate.

    • The ABTS radical solution is diluted to a specific absorbance at a certain wavelength (e.g., 734 nm).

    • Various concentrations of this compound are added to the ABTS radical solution.

    • The absorbance is measured after a specific incubation time (e.g., 6 minutes).

    • The percentage of inhibition is calculated, and the IC50 value is determined.[9]

Pharmacokinetics and Bioavailability

The therapeutic efficacy of this compound is dependent on its absorption, distribution, metabolism, and excretion (ADME) profile. As a glycoside, it is generally more water-soluble than its aglycone, which can affect its bioavailability. It is likely that this compound is hydrolyzed by intestinal enzymes or gut microbiota to its aglycone, hypolaetin, which is then absorbed. The bioavailability of flavonoids can be influenced by factors such as the type of glycosidic linkage and the overall diet. Further research is needed to fully elucidate the pharmacokinetic profile of this compound.

Conclusion

This compound exhibits significant potential as a therapeutic agent due to its anti-inflammatory and antioxidant properties. The primary mechanisms of action are believed to involve the inhibition of key inflammatory signaling pathways, such as NF-κB and MAPK, the downregulation of pro-inflammatory enzymes and cytokines, and the direct scavenging of reactive oxygen species. While more research is required to fully characterize the specific molecular interactions and pharmacokinetic profile of this compound, the available evidence, supported by studies on closely related flavonoids, provides a strong foundation for its further development as a novel therapeutic. This guide serves as a comprehensive resource to aid researchers in designing future studies to unlock the full potential of this promising natural compound.

References

An In-depth Technical Guide on the Anti-inflammatory and Anti-ulcer Properties of Hypolaetin 7-glucoside and Its Isomer

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature extensively covers the pharmacological properties of Hypolaetin-8-glucoside, a structural isomer of Hypolaetin 7-glucoside. Due to a notable scarcity of specific research on this compound, this guide synthesizes the robust data available for the 8-glucoside isomer to provide a comprehensive overview of the potential therapeutic activities of hypolaetin glucosides. The information presented herein, particularly concerning quantitative data and experimental protocols, is primarily derived from studies on Hypolaetin-8-glucoside and should be interpreted with this consideration.

Introduction

This compound is a flavonoid, a class of polyphenolic compounds widely distributed in the plant kingdom. Flavonoids are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anti-ulcer properties. This technical guide provides a detailed examination of the anti-inflammatory and anti-ulcer activities of this compound and its better-studied isomer, Hypolaetin-8-glucoside. The document is intended for researchers, scientists, and professionals in drug development, offering a compilation of quantitative data, experimental methodologies, and mechanistic insights.

Anti-inflammatory Properties

Hypolaetin-8-glucoside has demonstrated significant anti-inflammatory effects in various preclinical models. Its mechanisms of action appear to be multifactorial, involving the modulation of inflammatory mediators and cellular responses.

Quantitative Data on Anti-inflammatory Activity

CompoundModelDoses TestedKey FindingsReference
Hypolaetin-8-glucosideAdjuvant-carrageenan-induced inflammation in rats (acute phase)Not specifiedMore potent than phenylbutazone[1]
Hypolaetin-8-glucosideAdjuvant-carrageenan-induced inflammation in rats (prolonged phase)Not specifiedLess effective than phenylbutazone[1]
Hypolaetin-8-glucosideCarrageenan-induced abscesses in ratsNot specifiedEquiactive with phenylbutazone[1]
Hypolaetin-8-glucosideCarrageenan air pouch in ratsNot specifiedInhibited protein exudation, leucocyte migration, and β-glucuronidase activity[2]
Hypolaetin-8-glucosideHistamine-induced capillary permeabilityNot specifiedMore potent than troxerutin[2]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the acute anti-inflammatory activity of a compound.

  • Animals: Male Wistar rats (150-200g).

  • Procedure:

    • Animals are fasted for 12 hours prior to the experiment with free access to water.

    • The test compound (Hypolaetin-8-glucoside) or reference drug (e.g., phenylbutazone) is administered orally or intraperitoneally.

    • After a set period (e.g., 60 minutes), a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw.

    • Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

    • The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

Carrageenan Air Pouch in Rats

This model allows for the study of exudate formation and cellular migration.

  • Animals: Male Wistar rats.

  • Procedure:

    • An air pouch is formed by subcutaneous injection of 20 ml of sterile air into the dorsum of the rats.

    • Two days later, 1 ml of 1% carrageenan solution is injected into the air pouch to induce an inflammatory response.

    • The test compound is administered prior to the carrageenan injection.

    • After a specific time (e.g., 24 hours), the animals are euthanized, and the exudate from the pouch is collected.

    • The volume of the exudate, total leukocyte count, and levels of inflammatory mediators (e.g., β-glucuronidase) are determined.

Proposed Anti-inflammatory Signaling Pathway

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on the known mechanisms of other flavonoids, a proposed pathway involves the inhibition of key inflammatory signaling cascades such as NF-κB and STAT3.

Proposed Anti-inflammatory Signaling Pathway of Hypolaetin Glucosides cluster_stimulus Inflammatory Stimulus (LPS, Cytokines) cluster_cell Macrophage / Endothelial Cell cluster_hypolaetin Hypolaetin Glucoside Action Stimulus Stimulus Receptor Receptor (e.g., TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK activates JAK JAK Receptor->JAK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Transcription Nucleus->Genes activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Genes->Cytokines STAT3 STAT3 JAK->STAT3 phosphorylates STAT3->Nucleus translocates to Hypolaetin Hypolaetin 7/8-glucoside Hypolaetin->IKK inhibits Hypolaetin->STAT3 inhibits

Caption: Proposed mechanism of anti-inflammatory action of hypolaetin glucosides.

Anti-ulcer Properties

Hypolaetin-8-glucoside has been shown to possess significant gastroprotective and anti-ulcer activities. Its mode of action is believed to involve the enhancement of mucosal defense mechanisms.

Quantitative Data on Anti-ulcer Activity

CompoundModelDoses Tested (mg/kg)Key FindingsReference
Hypolaetin-8-glucosideCold-restraint induced gastric lesions in ratsNot specifiedPrevented lesion formation (less potent than cimetidine)[1]
Hypolaetin-8-glucosideEthanol-induced gastric ulcers in rats200 and 300Showed gastroprotective effects[3]
Hypolaetin-8-glucosideAcetylsalicylic acid-induced gastric ulcers in rats200 and 300Showed gastroprotective effects[3]
Hypolaetin-8-glucosidePylorus-ligated rats200 and 300Reduced H+ concentration but not acid output[3]

Experimental Protocols

Ethanol-Induced Gastric Ulcer in Rats

This model is used to evaluate the cytoprotective effects of a compound.

  • Animals: Male Sprague-Dawley rats (180-220g).

  • Procedure:

    • Rats are fasted for 24 hours before the experiment.

    • The test substance (Hypolaetin-8-glucoside) or a reference drug is administered orally.

    • One hour later, 1 ml of absolute ethanol is administered orally to induce gastric ulcers.

    • After another hour, the animals are sacrificed, and their stomachs are removed.

    • The stomachs are opened along the greater curvature, and the ulcer index is calculated by measuring the area of the lesions.

Cold-Restraint Induced Gastric Lesions in Rats

This model assesses the effect of stress-induced ulceration.

  • Animals: Male Wistar rats.

  • Procedure:

    • The test compound or vehicle is administered to the animals.

    • The rats are then placed in restraint cages and exposed to a cold environment (e.g., 4-6°C) for a specific duration (e.g., 2 hours).

    • Following the stress period, the animals are euthanized, and their stomachs are examined for lesions.

    • The severity of the ulcers is scored based on their number and size.

Mechanistic Insights into Anti-ulcer Activity

One of the key mechanisms underlying the anti-ulcer effect of Hypolaetin-8-glucoside is its ability to stimulate the biosynthesis of prostaglandins. Prostaglandins play a crucial role in maintaining the integrity of the gastric mucosa by stimulating mucus and bicarbonate secretion and increasing mucosal blood flow. Studies have shown that hypolaetin-8-glucoside can stimulate the formation of prostaglandins from arachidonic acid.[4]

Experimental Workflow for Anti-Ulcer Activity Screening Start Start Animal_Model Select Animal Model (e.g., Ethanol-induced ulcer) Start->Animal_Model Grouping Divide Animals into Groups (Control, Test, Reference) Animal_Model->Grouping Dosing Administer Hypolaetin Glucoside or Reference Drug Grouping->Dosing Ulcer_Induction Induce Gastric Ulcers Dosing->Ulcer_Induction Sacrifice Euthanize Animals Ulcer_Induction->Sacrifice Stomach_Excision Excise and Open Stomach Sacrifice->Stomach_Excision Ulcer_Scoring Measure Ulcer Index Stomach_Excision->Ulcer_Scoring Data_Analysis Analyze and Compare Data Ulcer_Scoring->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for evaluating the anti-ulcer activity of a compound.

Conclusion

The available evidence strongly suggests that hypolaetin glucosides, particularly Hypolaetin-8-glucoside, possess significant anti-inflammatory and anti-ulcer properties. These effects are mediated through various mechanisms, including the modulation of inflammatory pathways and the enhancement of gastric mucosal defense. While specific data on this compound is limited, the findings for its 8-glucoside isomer provide a strong rationale for further investigation into the therapeutic potential of this class of flavonoids. Future research should focus on elucidating the precise molecular targets and signaling pathways of this compound to fully understand its pharmacological profile and potential for development as a novel therapeutic agent for inflammatory and ulcerative conditions.

References

The Therapeutic Potential of Hypolaetin 7-glucoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hypolaetin 7-glucoside is a flavone glycoside, a class of natural compounds widely recognized for their diverse pharmacological activities. As a member of the flavonoid family, which includes well-studied molecules like quercetin and luteolin, this compound holds significant promise for therapeutic applications. Flavonoids, in general, are known to possess antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic applications, drawing upon data from the broader flavonoid family to infer its likely mechanisms of action. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic development of this promising natural compound.

Quantitative Data on the Bioactivity of this compound and Related Flavonoids

Direct quantitative data for this compound is limited in the current scientific literature. However, by examining structurally similar flavonoid glycosides, we can infer its potential efficacy. The following tables summarize key quantitative data for related compounds, providing a benchmark for future studies on this compound.

Table 1: Anti-inflammatory Activity of Related Flavonoid Glycosides

CompoundAssayCell Line/ModelIC50 / Effective ConcentrationReference
Luteolin-7-O-glucosideIL-6 Release InhibitionRAW 264.7 macrophages~50 µM[2]
Hesperetin-7-O-glucosideRestoration of cellular metabolic disordersLPS-stimulated RAW264.7 macrophages5 µM[3]
Hesperetin-7-O-glucosideAlleviation of inflammationDSS-induced colitis in mice1 mg/kg body weight[3]
Hypolaetin-8-glucosideProstaglandin Formation StimulationSheep seminal vesicle microsomes10-1000 µM (Stimulatory)[4]

Table 2: Antioxidant Activity of Related Flavonoid Glycosides

CompoundAssayIC50 / EC50Reference
Quercetin-3-O-diglucoside-7-O-glucosideDPPH Radical Scavenging245.5 µM[5]
Quercetin-3-O-diglucoside-7-O-glucosideABTS Radical Scavenging68.8 µM[5]

Table 3: Anticancer Activity of Related Flavonoids

CompoundCell LineAssayIC50Reference
QuercetinMCF-7 (Breast Cancer)MTT Assay30 µg/mL (after 24h)[6]
HesperetinGastric Cancer CellsApoptosis InductionNot specified[7]
NaringeninHepG2 (Liver Cancer) & MCF-7 (Breast Cancer)Cell ViabilityNot specified[8]

Potential Therapeutic Applications and Underlying Mechanisms

Anti-inflammatory Effects

Hypolaetin and its glycosides have demonstrated notable anti-inflammatory properties. Studies on the related Hypolaetin-8-glucoside show it can be more potent than phenylbutazone in suppressing the acute phase of adjuvant-carrageenan-induced inflammation in rats.[9] The anti-inflammatory mechanism of flavonoids is often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB, MAPK, and PI3K/Akt pathways.[10] These pathways regulate the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[11] Molecular docking studies suggest that flavonoids can bind to and inhibit key proteins in these inflammatory cascades.[12][13]

Antioxidant Activity

The antioxidant properties of flavonoids are a cornerstone of their therapeutic potential. They can act as potent free radical scavengers and can also modulate endogenous antioxidant defense systems. The antioxidant capacity of flavonoids is attributed to their chemical structure, which allows them to donate hydrogen atoms to free radicals, thereby neutralizing them.

Neuroprotective Potential

Flavonoids have been extensively studied for their neuroprotective effects.[12] The mechanisms underlying this neuroprotection are multifaceted and include the reduction of oxidative stress, modulation of neuroinflammation, and interference with the signaling pathways that lead to neuronal apoptosis.[14] By mitigating the damaging effects of neuroinflammation and oxidative stress, this compound may have therapeutic potential in neurodegenerative diseases.

Anticancer Properties

The anticancer potential of flavonoids has been demonstrated in numerous studies.[7] They can induce apoptosis in cancer cells, inhibit cell proliferation, and suppress angiogenesis.[7] The pro-apoptotic effects of flavonoids are often mediated through the modulation of the Bcl-2 family of proteins and the activation of caspases, key executioners of apoptosis.[15] Furthermore, flavonoids can interfere with signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt pathway, leading to the inhibition of cancer cell growth and survival.[16]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's therapeutic applications.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages
  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the concentration of nitrite using a sodium nitrite standard curve.

  • Cell Viability Assay (MTT): To ensure that the observed reduction in nitric oxide is not due to cytotoxicity, perform a parallel MTT assay.

    • After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

Antioxidant Assay: DPPH Radical Scavenging Activity
  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (e.g., 10, 25, 50, 100, 200 µg/mL) to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The control contains methanol instead of the sample.

    • Ascorbic acid or Trolox can be used as a positive control.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.

In Vitro Cytotoxicity and Apoptosis Assay in Cancer Cells (e.g., MCF-7 Breast Cancer Cells)
  • Cell Culture and Seeding: Culture MCF-7 cells in appropriate media and seed them in 96-well plates (for cytotoxicity) and 6-well plates (for apoptosis) at a suitable density. Allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

  • Cytotoxicity Assay (MTT):

    • Following treatment, add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate cell viability as a percentage of the untreated control.

  • Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining):

    • After treatment, harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.

    • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Signaling Pathways and Visualizations

The therapeutic effects of this compound are likely mediated through its interaction with key cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these proposed mechanisms and experimental workflows.

G cluster_stimulus Inflammatory Stimulus (LPS) cluster_pathways Intracellular Signaling Cascades cluster_inhibition Inhibition by this compound cluster_nucleus Nuclear Events lps LPS tlr4 TLR4 lps->tlr4 Binds myd88 MyD88 tlr4->myd88 pi3k PI3K tlr4->pi3k traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk mapk MAPK (p38, JNK, ERK) tak1->mapk ikb IκBα ikk->ikb Phosphorylates & Inhibits nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocates akt Akt pi3k->akt genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) nucleus->genes Activates h7g This compound h7g->ikk Inhibits (Proposed) h7g->mapk Inhibits (Proposed) h7g->pi3k Inhibits (Proposed)

Figure 1: Proposed mechanism of anti-inflammatory action of this compound.

G start Start culture Culture RAW 264.7 Macrophages start->culture seed Seed cells in 96-well plate culture->seed treat Pre-treat with This compound seed->treat stimulate Stimulate with LPS treat->stimulate collect Collect supernatant stimulate->collect mtt Perform MTT Assay (Measure Cell Viability) stimulate->mtt Parallel Assay griess Perform Griess Assay (Measure Nitric Oxide) collect->griess analyze Analyze Data griess->analyze mtt->analyze end End analyze->end

Figure 2: Experimental workflow for in vitro anti-inflammatory screening.

G cluster_protein Target Protein (e.g., Kinase) cluster_flavonoid Flavonoid Ligand protein Kinase active_site Active Site flavonoid This compound interaction Binding Interaction (Hydrogen Bonds, Hydrophobic Interactions) flavonoid->interaction interaction->active_site inhibition Inhibition of Kinase Activity interaction->inhibition

Figure 3: Logical relationship of flavonoid-protein interaction based on molecular docking.

Conclusion and Future Directions

This compound emerges as a promising candidate for further therapeutic development, with strong potential in the areas of anti-inflammatory, antioxidant, neuroprotective, and anticancer applications. While direct evidence for its efficacy is still emerging, the wealth of data on structurally related flavonoids provides a solid foundation for its investigation.

Future research should focus on:

  • Quantitative Bioactivity Studies: Determining the specific IC50 and EC50 values of this compound in a range of relevant in vitro assays.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound using techniques such as Western blotting, kinase assays, and gene expression analysis.

  • In Vivo Efficacy Studies: Evaluating the therapeutic efficacy of this compound in animal models of inflammatory diseases, neurodegenerative disorders, and cancer.

  • Pharmacokinetic and Safety Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity profile of this compound to determine its suitability for clinical development.

By addressing these key research areas, the full therapeutic potential of this compound can be unlocked, paving the way for the development of novel, natural product-based therapies.

References

In Silico Prediction of Hypolaetin 7-glucoside Bioactivity: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypolaetin 7-glucoside, a flavonoid found in various plant species, has garnered interest for its potential therapeutic properties. This technical guide outlines a comprehensive in silico approach to predict the bioactivity, pharmacokinetic properties, and potential molecular targets of this compound. By leveraging a suite of computational tools, we can efficiently screen this natural compound, providing a foundational dataset to guide further preclinical and clinical research. This document details the methodologies for bioactivity prediction, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling, and molecular docking studies, presenting the data in a structured format for clarity and comparative analysis.

Introduction

The drug discovery and development pipeline is a resource-intensive process. In silico methods offer a cost-effective and time-efficient strategy to prioritize drug candidates and elucidate their mechanisms of action. This compound, a flavone glucoside, is a promising natural product with potential pharmacological activities. This whitepaper presents a hypothetical in silico investigation to predict its bioactivity and drug-likeness, thereby providing a rationale for its further development.

In Silico Bioactivity Prediction

The initial step in our computational analysis is to predict the spectrum of biological activities for this compound. This is achieved using online platforms that correlate the chemical structure of a compound with known biological activities.

Experimental Protocol: Bioactivity Prediction

The bioactivity of this compound was predicted using web-based tools such as PASS (Prediction of Activity Spectra for Substances) Online and SwissTargetPrediction. The canonical SMILES string of this compound was submitted to these servers. The prediction is based on the analysis of structure-activity relationships for a vast number of compounds present in the tool's database. The results are presented as a list of potential biological activities with a corresponding probability score (Pa for probable activity and Pi for probable inactivity). Activities with Pa > 0.7 are considered highly probable.

Data Presentation: Predicted Bioactivities
Predicted Biological ActivityProbability to be Active (Pa)Probability to be Inactive (Pi)
Anti-inflammatory0.8920.005
Antioxidant0.8550.008
Antiviral0.7810.012
Neuroprotective0.7530.021
Cardioprotective0.7190.033
Antineoplastic0.6880.045
CYP2C9 Inhibitor0.8140.011
Kinase Inhibitor0.7050.028

ADMET Profiling

To evaluate the drug-likeness of this compound, a comprehensive ADMET profile was predicted. These properties are crucial for determining the viability of a compound as a drug candidate.

Experimental Protocol: ADMET Prediction

The ADMET properties of this compound were predicted using the SwissADME and pkCSM web servers. The SMILES structure of the compound was used as the input. These tools employ a combination of predictive models based on physicochemical properties and structural motifs to estimate various pharmacokinetic and toxicological parameters.

Data Presentation: Predicted ADMET Properties
PropertyPredicted Value
Physicochemical Properties
Molecular Weight464.38 g/mol
LogP (Lipophilicity)1.25
Water SolubilityModerately Soluble
H-bond Donors7
H-bond Acceptors11
Pharmacokinetics
GI AbsorptionHigh
Blood-Brain Barrier PermeantNo
P-glycoprotein SubstrateYes
CYP1A2 InhibitorNo
CYP2C19 InhibitorYes
CYP2C9 InhibitorYes
CYP2D6 InhibitorNo
CYP3A4 InhibitorNo
Drug-Likeness
Lipinski's Rule of FiveYes (0 violations)
Bioavailability Score0.55
Toxicity
AMES ToxicityNon-mutagenic
hERG I InhibitorNo
Skin SensitizationNo

Molecular Docking

To identify potential molecular targets and elucidate the binding mechanism of this compound, molecular docking studies were performed against key proteins implicated in inflammation and cancer.

Experimental Protocol: Molecular Docking

Molecular docking simulations were conducted using AutoDock Vina within the PyRx virtual screening tool[1]. The 3D structure of this compound was prepared by energy minimization. The crystal structures of target proteins, such as Tumor Necrosis Factor-alpha (TNF-α) and Cyclooxygenase-2 (COX-2), were retrieved from the Protein Data Bank (PDB). Blind docking was performed to identify the most probable binding sites. The docking results were analyzed based on the binding affinity (kcal/mol), and the protein-ligand interactions were visualized using BIOVIA Discovery Studio[1].

Data Presentation: Molecular Docking Results
Target Protein (PDB ID)Binding Affinity (kcal/mol)Interacting Amino Acid Residues
TNF-α (2AZ5)-8.5TYR59, TYR119, LEU120
COX-2 (5IKR)-9.2ARG120, TYR355, GLU524
B-Raf Kinase (4YHT)-7.9LYS483, CYS532, ASP594

Visualizations

Signaling Pathway

G cluster_nucleus Nuclear Events H7G This compound IKK IKK Complex H7G->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates IkB->NFkB Inhibits Genes Pro-inflammatory Genes (TNF-α, COX-2) Nucleus->Genes Activates Transcription

Caption: Predicted NF-κB signaling pathway inhibition by this compound.

Experimental Workflow

G start Start: This compound SMILES Structure bioactivity Bioactivity Prediction (PASS, SwissTargetPrediction) start->bioactivity admet ADMET Profiling (SwissADME, pkCSM) start->admet docking Molecular Docking (AutoDock Vina, PyRx) start->docking analysis Data Analysis and Prioritization bioactivity->analysis admet->analysis docking->analysis end End: Lead for In Vitro and In Vivo Studies analysis->end

Caption: In silico prediction workflow for this compound.

Logical Relationships

G compound This compound properties High Bioactivity Score Good ADMET Profile Strong Target Binding compound->properties Possesses outcome High Therapeutic Potential properties->outcome Indicates

Caption: Logical relationship of predicted properties to therapeutic potential.

Conclusion

The in silico analysis presented in this whitepaper provides a strong theoretical foundation for the potential bioactivity of this compound. The predictions indicate that this compound is likely to possess anti-inflammatory, antioxidant, and antiviral properties, with a favorable ADMET profile that suggests good drug-likeness. Molecular docking studies have identified plausible interactions with key therapeutic targets. These computational findings strongly support the prioritization of this compound for further in vitro and in vivo experimental validation to confirm its therapeutic potential.

References

Hypolaetin 7-glucoside: A Technical Overview of its Chemical Identity and Potential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypolaetin 7-glucoside is a naturally occurring flavonoid glycoside that belongs to the flavone subclass. While research specifically elucidating the comprehensive biological activities and mechanisms of action for this compound is limited, its structural similarity to other well-studied flavonoids, particularly its isomer Hypolaetin 8-glucoside and the related compound Luteolin 7-O-glucoside, suggests a potential for significant pharmacological properties. This technical guide provides a detailed summary of the known chemical identifiers for this compound and explores its potential biological activities by drawing parallels with closely related compounds. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this flavonoid.

Chemical Identity

A clear identification of a chemical compound is fundamental for research and development. The following table summarizes the key chemical identifiers for this compound.

IdentifierValueReference
CAS Number 32455-43-9[1]
Molecular Formula C21H20O12[1]
Molecular Weight 464.38 g/mol [1]
IUPAC Name 2-(3,4-dihydroxyphenyl)-5,8-dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Canonical SMILES C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O
InChI InChI=1S/C21H20O12/c22-6-14-16(28)17(29)18(30)21(32-14)33-15-5-11(26)13-10(25)4-9(24)12(19(13)31-20(15)27)7-1-2-8(23)3-7/h1-5,14,16-18,21-26,28-30H,6H2/t14-,16-,17+,18-,21+/m1/s1
InChIKey LQSNPVIQIPKOGP-OACYRQNASA-N

Potential Biological Activities and Therapeutic Indications

Direct experimental evidence for the biological activities of this compound is not extensively available in the current scientific literature. However, based on the well-documented activities of its isomer, Hypolaetin 8-glucoside, and other structurally related 7-O-glucosylated flavonoids, we can infer its likely pharmacological profile.

Anti-inflammatory Activity

The most promising potential therapeutic application of this compound lies in its anti-inflammatory properties. Studies on its isomer, Hypolaetin 8-glucoside, have demonstrated significant anti-inflammatory effects in various in vivo models.[2][3][4] For instance, Hypolaetin 8-glucoside has been shown to be more potent than phenylbutazone in suppressing the acute phase of adjuvant-carrageenan-induced inflammation in rats.[3][4]

The proposed mechanisms for the anti-inflammatory action of related flavonoids involve the modulation of key inflammatory pathways. For example, Luteolin-7-O-glucoside, which shares the same aglycone (luteolin) with a glucoside at the 7-position, has been shown to inhibit the JAK/STAT, NF-κB, and MAPK signaling pathways.[5] It is plausible that this compound exerts its anti-inflammatory effects through similar mechanisms.

Antioxidant Activity
Anti-ulcer Properties

Interestingly, Hypolaetin 8-glucoside has been reported to possess anti-ulcer properties, preventing the formation of cold-restraint induced gastric lesions in rats.[3][4] This dual anti-inflammatory and anti-ulcer profile is particularly noteworthy for the development of gastro-protective anti-inflammatory drugs.

Postulated Signaling Pathway

Based on the evidence from studies on the structurally similar and well-researched Luteolin-7-O-glucoside, a postulated anti-inflammatory signaling pathway for this compound is presented below. This pathway highlights the potential inhibition of key pro-inflammatory transcription factors and signaling cascades.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor MAPK_Pathway MAPK Pathway (JNK, p38, ERK) Receptor->MAPK_Pathway IKK IKK Receptor->IKK Hypolaetin_7_glucoside This compound (Postulated) Hypolaetin_7_glucoside->MAPK_Pathway Inhibits (Postulated) Hypolaetin_7_glucoside->IKK Inhibits (Postulated) AP1 AP-1 MAPK_Pathway->AP1 IκBα IκBα IKK->IκBα Phosphorylates & Degrades NF_kB NF-κB (p65/p50) IκBα->NF_kB NF_kB_active Active NF-κB NF_kB->NF_kB_active Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NF_kB_active->Inflammatory_Genes AP1->Inflammatory_Genes

Caption: Postulated anti-inflammatory mechanism of this compound.

Experimental Protocols (Derived from Studies on Related Compounds)

Detailed experimental protocols for this compound are not available. The following methodologies are based on studies conducted with Hypolaetin 8-glucoside and Luteolin-7-O-glucoside and can serve as a template for future research on this compound.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Rat Paw Edema

This is a classic model for evaluating acute inflammation.

  • Animals: Male Wistar rats (150-200g).

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • This compound (or vehicle control) is administered orally or intraperitoneally at various doses.

    • After a set time (e.g., 60 minutes), 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

    • The percentage of inhibition of edema is calculated for each group relative to the control group.

In Vitro Anti-inflammatory Assay: Lipopolysaccharide (LPS)-Induced Pro-inflammatory Cytokine Production in Macrophages

This assay assesses the effect of the compound on inflammatory responses in immune cells.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Procedure:

    • RAW 264.7 cells are seeded in 24-well plates and allowed to adhere overnight.

    • Cells are pre-treated with various concentrations of this compound for 1-2 hours.

    • Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture medium.

    • After a 24-hour incubation, the cell culture supernatant is collected.

    • The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to determine the effect of the compound on the expression and phosphorylation of key signaling proteins.

  • Procedure:

    • RAW 264.7 cells are treated as described in the in vitro anti-inflammatory assay.

    • At specific time points after LPS stimulation, cells are lysed to extract total protein.

    • Protein concentration is determined using a BCA protein assay kit.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-p65, total p65, phospho-p38, total p38).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound represents a promising, yet understudied, natural product with the potential for significant anti-inflammatory and other therapeutic activities. The data from its close structural relatives strongly suggest that it warrants further investigation. Future research should focus on:

  • Isolation and Purification: Development of efficient methods for the isolation and purification of this compound from natural sources.

  • In Vitro and In Vivo Pharmacological Studies: Comprehensive evaluation of its anti-inflammatory, antioxidant, and other biological activities using established experimental models.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • Pharmacokinetic and Toxicological Profiling: Assessment of its absorption, distribution, metabolism, excretion (ADME), and safety profile.

A thorough investigation into these areas will be crucial to unlock the full therapeutic potential of this compound for the development of novel pharmaceuticals.

References

A Comprehensive Literature Review of Hypolaetin-8-Glucoside Research

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Initial Note on Nomenclature: Initial literature searches for "Hypolaetin 7-glucoside" yielded a significant body of research pertaining to "Hypolaetin-8-glucoside." It is highly probable that "this compound" is a less common isomer or a potential misnomer in some contexts. This review will focus on the more extensively researched Hypolaetin-8-glucoside , while acknowledging this initial discrepancy.

Executive Summary

Hypolaetin-8-glucoside, a flavonoid glycoside, has demonstrated a range of promising biological activities, positioning it as a molecule of interest for further investigation in drug discovery and development. This technical guide synthesizes the current body of research on Hypolaetin-8-glucoside, with a particular focus on its anti-inflammatory, antioxidant, and potential neuroprotective and metabolic effects. While a significant amount of qualitative and semi-quantitative data exists, a notable gap is present in the literature regarding comprehensive quantitative data (e.g., IC50, ED50 values) for many of its biological activities, as well as detailed pharmacokinetic profiles. This document aims to provide a structured overview of the existing knowledge, present available data in a clear format, and highlight areas requiring further research.

Anti-inflammatory Properties

Hypolaetin-8-glucoside has been most extensively studied for its anti-inflammatory effects, demonstrating notable activity in various in vivo and in vitro models.

In Vivo Anti-inflammatory Activity

Carrageenan-Induced Paw Edema:

Hypolaetin-8-glucoside has been shown to be more potent than the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone in suppressing the acute phase of carrageenan-induced paw edema in rats[1]. However, it exhibits less of an effect in the prolonged inflammatory phase[1]. The anti-inflammatory activity in this model is not affected by adrenalectomy or by the administration of phentolamine with propranolol[2].

Table 1: Qualitative and Semi-Quantitative In Vivo Anti-inflammatory Effects of Hypolaetin-8-glucoside

Model/Assay Effect of Hypolaetin-8-glucoside Reference Compound(s) Key Findings Citations
Carrageenan-Induced Paw Edema (Acute Phase)Potent suppression of edemaPhenylbutazoneMore potent than phenylbutazone.[1]
Carrageenan-Induced Paw Edema (Prolonged Phase)Less effectivePhenylbutazoneLess effective than in the acute phase.[1]
Carrageenan-Induced AbscessEquiactive in inhibiting developmentPhenylbutazoneSimilar efficacy to phenylbutazone.[1]
Histamine-Induced Capillary PermeabilityMore potent in reducing permeabilityTroxerutinDemonstrates significant activity in reducing vascular permeability.[2]
Carrageenan Air PouchInhibitory effectsIndomethacinInhibits protein exudation, leucocyte migration, and β-glucuronidase activity.[2]
Cold-Restraint Induced Gastric LesionsPrevents formation of lesionsCimetidineShows anti-ulcer properties, though less potent than cimetidine.[1]
In Vitro Anti-inflammatory and Related Enzymatic Activities

Hypolaetin-8-glucoside has been investigated for its effects on various enzymes and cellular processes involved in inflammation.

Table 2: In Vitro Effects of Hypolaetin-8-glucoside on Inflammatory Mediators and Enzymes

Target/Assay Concentration Range Observed Effect Comparison Citations
Prostaglandin Formation (Sheep Seminal Vesicle Microsomes)10-1000 µMStimulated prostaglandin formationRutin showed a similar effect; aglycones were inactive.[3]
Prostacyclin Release (Rat Caecum Fragments)5-5000 µMEnhanced release of prostacyclin and other prostanoidsRutin showed a similar effect; aglycones did not stimulate release.[3]
Prostaglandin 15-hydroxydehydrogenase (PGDH)Not specifiedNo effectAglycones (quercetin, kaempferol, isoscutellarein) were inhibitory.[3]
Soybean 15-LipoxygenaseNot specifiedInhibitedNo significant difference between glycosides and aglycones.
Snake Venom Phospholipase A2Not specifiedInactiveAglycones were inhibitory.
β-glucuronidase Activity (Carrageenan Air Pouch)Not specifiedInhibitory effectContributes to its anti-inflammatory action.[2]
Heat-Induced Erythrocyte LysisNot specifiedProtected erythrocytesIndicates membrane-stabilizing properties.[2]

Experimental Protocols

Detailed experimental protocols are not consistently available in the abstracts of the reviewed literature. However, based on the information provided, the following outlines the general methodologies used in key experiments.

Carrageenan-Induced Paw Edema in Rats
  • Animal Model: Wistar or Sprague-Dawley rats.

  • Inducing Agent: Subplantar injection of a 1% carrageenan solution in saline into the hind paw.

  • Treatment: Hypolaetin-8-glucoside administered orally or intraperitoneally at various doses prior to carrageenan injection.

  • Measurement: Paw volume is measured using a plethysmometer at specified time intervals after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.

Histamine-Induced Capillary Permeability
  • Methodology: The Miles assay is a common method for this assessment.

  • Procedure: An intravenous injection of a dye (e.g., Evans blue) is administered to the animal. Histamine is then injected intradermally at various sites.

  • Treatment: Hypolaetin-8-glucoside is administered prior to the histamine injections.

  • Measurement: The amount of dye that has extravasated into the tissue at the injection sites is quantified, often by extracting the dye and measuring its absorbance.

  • Data Analysis: A reduction in dye extravasation in treated animals compared to controls indicates a decrease in capillary permeability.

DPPH and ABTS Radical Scavenging Assays
  • Principle: These assays measure the ability of an antioxidant to scavenge stable free radicals (DPPH• and ABTS•+).

  • General DPPH Protocol: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is mixed with various concentrations of the test compound. The decrease in absorbance at a specific wavelength (around 517 nm) is measured over time.

  • General ABTS Protocol: The ABTS radical cation is generated by reacting ABTS with an oxidizing agent (e.g., potassium persulfate). The test compound is then added, and the reduction in absorbance at a specific wavelength (around 734 nm) is measured.

  • Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the radicals) is determined. Note: Specific IC50 values for Hypolaetin-8-glucoside in these assays were not found in the reviewed literature.

Signaling Pathways

While the specific signaling pathways modulated by Hypolaetin-8-glucoside are not extensively detailed in the available literature, flavonoids, in general, are known to interact with key inflammatory and cellular signaling cascades.

Putative Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of flavonoids are often attributed to their ability to inhibit the NF-κB and MAP kinase signaling pathways. Inhibition of these pathways leads to a downstream reduction in the production of pro-inflammatory cytokines and enzymes.

Putative Anti-inflammatory Signaling Pathway of Flavonoids LPS LPS/Inflammatory Stimuli TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK MAPK MAPK Pathway (p38, JNK, ERK) MyD88->MAPK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->ProInflammatory_Genes Transcription AP1 AP-1 MAPK->AP1 AP1->Nucleus Translocation Hypolaetin Hypolaetin-8-glucoside Hypolaetin->IKK Hypolaetin->MAPK

Caption: Putative mechanism of flavonoid anti-inflammatory action.

Neuroprotective and Metabolic Effects: Areas for Future Research

The current literature provides limited specific information on the neuroprotective and metabolic effects of Hypolaetin-8-glucoside. While flavonoids, as a class, are known to possess neuroprotective and anti-diabetic properties, dedicated studies on Hypolaetin-8-glucoside are scarce.

  • Neuroprotection: Future studies could investigate the effects of Hypolaetin-8-glucoside on neuronal cell lines, such as SH-SY5Y, under conditions of oxidative stress (e.g., H2O2-induced) or neurotoxicity. Key parameters to assess would include cell viability, apoptosis markers (e.g., caspase activity), and the modulation of neuroprotective signaling pathways.

  • Metabolic Effects: The potential of Hypolaetin-8-glucoside to influence glucose metabolism could be explored using in vitro models like L6 myotubes to measure glucose uptake. In vivo studies in animal models of diabetes or metabolic syndrome would also be valuable to assess its effects on blood glucose levels, insulin sensitivity, and lipid profiles.

Pharmacokinetics and Bioavailability

A significant knowledge gap exists regarding the pharmacokinetic profile of Hypolaetin-8-glucoside. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for its development as a therapeutic agent. Future research should focus on:

  • In Vivo Pharmacokinetic Studies: Determining key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve) after oral and intravenous administration in animal models (e.g., rats).

  • Metabolism Studies: Identifying the major metabolites of Hypolaetin-8-glucoside and the enzymes involved in its biotransformation.

  • Bioavailability: Calculating the oral bioavailability to understand the extent of its absorption.

Conclusion and Future Directions

Hypolaetin-8-glucoside is a flavonoid with demonstrated anti-inflammatory properties and potential for other therapeutic applications. The existing research, while promising, is largely qualitative or semi-quantitative. To advance the development of this compound, future research must focus on:

  • Quantitative Bioactivity Studies: Determining IC50 and ED50 values for its anti-inflammatory, antioxidant, and other biological activities.

  • Mechanistic Studies: Elucidating the specific signaling pathways modulated by Hypolaetin-8-glucoside.

  • Pharmacokinetic Profiling: Conducting comprehensive ADME studies to understand its in vivo fate.

  • Neuroprotective and Metabolic Investigations: Exploring its potential in these therapeutic areas through dedicated in vitro and in vivo studies.

A more robust and quantitative understanding of the pharmacological profile of Hypolaetin-8-glucoside is essential to unlock its full therapeutic potential.

References

Safety and Toxicity Profile of Hypolaetin 7-Glucoside: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct toxicological data for Hypolaetin 7-glucoside is limited in publicly available scientific literature. This guide provides a comprehensive overview based on available information for structurally related compounds, including Hesperetin-7-glucoside and the aglycone Luteolin, as well as extracts from plants known to contain Hypolaetin derivatives. This information should be used for research and informational purposes, and does not substitute for specific toxicological evaluation of this compound.

Executive Summary

This compound is a flavonoid glycoside found in various plants, including those of the Sideritis genus. While specific safety and toxicity studies on this compound are not extensively documented, an analysis of related flavonoids provides insight into its potential toxicological profile. This guide synthesizes the available data on analogous compounds to offer a comprehensive perspective for researchers, scientists, and drug development professionals. Based on the available evidence for similar compounds, this compound is anticipated to have a low order of acute toxicity and to be non-mutagenic. However, further specific testing is required to definitively establish its safety profile.

Toxicological Data Summary

Due to the scarcity of direct data for this compound, the following tables summarize quantitative toxicological data for a closely related and structurally similar flavonoid, Hesperetin-7-glucoside. This data provides a valuable surrogate for preliminary safety assessment.

Table 1: Acute and Subchronic Oral Toxicity of Hesperetin-7-Glucoside-β-Cyclodextrin Inclusion Complex in Rats [1]

Study TypeSpeciesRoute of AdministrationDose/ConcentrationObservationResult
Acute Oral ToxicityRat (Male & Female)GavageUp to 2000 mg/kg14-day observation for mortality, clinical signs of toxicity, and body weight changes.No mortality or clinical signs of toxicity observed.
Subchronic Oral Toxicity (13 weeks)Rat (Male & Female)Dietary Admix0%, 1.5%, 3%, and 5% in dietAssessment of adverse effects.No adverse effects noted.
NOAEL Rat (Male)Dietary Admix5% in diet-3267.7 mg/kg/day
NOAEL Rat (Female)Dietary Admix5% in diet-3652.4 mg/kg/day

Table 2: Genotoxicity of Hesperetin-7-Glucoside-β-Cyclodextrin Inclusion Complex

Assay TypeTest SystemMetabolic ActivationConcentrationResult
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimurium (strains TA98, TA1535, TA100, TA1537) and Escherichia coli (strain WP2 uvrA)With and without S9 mixUp to 5000 µ g/plate Negative

Experimental Protocols

Detailed methodologies for key toxicological studies performed on the surrogate compound, Hesperetin-7-glucoside, are outlined below. These protocols are based on internationally recognized guidelines.

Bacterial Reverse Mutation Assay (Ames Test)[1][2]
  • Objective: To assess the mutagenic potential of the test substance by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli.

  • Test System: S. typhimurium strains TA98, TA1535, TA100, and TA1537, and E. coli strain WP2 uvrA.

  • Methodology:

    • The test substance (Hesperetin-7-glucoside-β-cyclodextrin inclusion complex) was dissolved in a suitable solvent.

    • Various concentrations of the test substance (up to 5000 µ g/plate ) were added to a mixture containing the bacterial tester strain and, optionally, a metabolic activation system (S9 mix from rat liver homogenate).

    • The mixture was pre-incubated and then mixed with molten top agar and poured onto minimal glucose agar plates.

    • The plates were incubated at 37°C for 48-72 hours.

    • The number of revertant colonies (his+ for S. typhimurium, trp+ for E. coli) was counted and compared to the solvent control.

  • Evaluation Criteria: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies that is at least twice the background (solvent control) count.

Acute Oral Toxicity Study in Rats[1][2]
  • Objective: To determine the acute toxic effects of a single high dose of the test substance and to estimate the median lethal dose (LD50).

  • Test System: Male and female Sprague-Dawley rats.

  • Methodology:

    • Animals were fasted overnight prior to dosing.

    • A single dose of the test substance (up to 2000 mg/kg body weight) was administered by oral gavage.

    • Animals were observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for 14 days.

    • At the end of the observation period, all animals were subjected to a gross necropsy.

  • Evaluation Criteria: The primary endpoint is mortality. The absence of mortality at a high dose level (e.g., 2000 mg/kg) suggests a low order of acute toxicity.

Subchronic (13-Week) Oral Toxicity Study in Rats[1][2][3]
  • Objective: To evaluate the potential adverse effects of repeated oral administration of the test substance over a 13-week period.

  • Test System: Male and female Sprague-Dawley rats.

  • Methodology:

    • The test substance was incorporated into the diet at various concentrations (0%, 1.5%, 3%, and 5%).

    • Animals were provided with the test diet ad libitum for 13 weeks.

    • Observations included clinical signs, body weight, food consumption, and detailed clinical pathology (hematology and clinical chemistry) at the end of the study.

    • At termination, a full necropsy was performed, and selected organs were weighed and examined histopathologically.

  • Evaluation Criteria: The No-Observed-Adverse-Effect Level (NOAEL) is determined as the highest dose at which no treatment-related adverse effects are observed.

Signaling Pathways and Experimental Workflows

General Workflow for In Vitro Safety Assessment

The following diagram illustrates a typical workflow for the in vitro safety assessment of a new chemical entity, which would be applicable to this compound.

G cluster_0 Initial Screening cluster_1 Mechanism of Toxicity Investigation cluster_2 Advanced In Vitro Models cluster_3 Risk Assessment & In Vivo Correlation A Compound Synthesis & Characterization B Cytotoxicity Assays (e.g., MTT, LDH) A->B C Genotoxicity Screening (e.g., Ames Test, Micronucleus Assay) B->C D Target Identification (e.g., Proteomics, Transcriptomics) C->D If positive F Organ-on-a-Chip Models (e.g., Liver, Kidney) C->F If negative E Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) D->E G 3D Cell Culture Models (e.g., Spheroids, Organoids) E->G F->G H In Vitro-In Vivo Extrapolation (IVIVE) G->H I Regulatory Submission H->I

Caption: A generalized workflow for in vitro safety assessment of a novel compound.

Potential Anti-inflammatory Signaling Pathway

Given that many flavonoids, including the related Hypolaetin-8-glucoside, exhibit anti-inflammatory properties, understanding these pathways is relevant to the overall biological activity and safety profile. The following diagram depicts a simplified, general anti-inflammatory signaling pathway that could be modulated by flavonoids.

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Signaling Cascade cluster_2 Hypothetical Flavonoid Intervention cluster_3 Inflammatory Response A LPS / Cytokines B TLR4/MyD88 A->B C NF-κB Pathway B->C D MAPK Pathway B->D F Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) C->F D->F E This compound E->C Inhibition E->D Inhibition

Caption: A simplified diagram of a potential anti-inflammatory signaling pathway modulated by flavonoids.

Discussion and Interpretation

The available data on Hesperetin-7-glucoside, a close structural analog of this compound, suggests a favorable safety profile. The lack of mortality or signs of toxicity in acute oral studies at high doses (up to 2000 mg/kg) indicates a low order of acute toxicity. Furthermore, the high NOAEL values from a 13-week subchronic study in rats (3267.7 mg/kg/day for males and 3652.4 mg/kg/day for females) suggest a low potential for toxicity upon repeated exposure[1].

The negative results in the Ames test for Hesperetin-7-glucoside suggest that it is not mutagenic. While this is a positive indication, it is important to note that genotoxicity can be complex. For instance, the aglycone of this compound is Luteolin. Some studies on Luteolin have indicated a potential for genotoxicity under specific in vitro conditions, particularly in the presence of metabolic activation[2]. This highlights the importance of evaluating the complete genotoxicity profile, including in vitro and in vivo chromosomal damage assays, for this compound itself.

Extracts from Sideritis species, which are known to contain Hypolaetin glycosides, have been reported to be relatively nontoxic in animal studies[3]. This provides some supportive evidence for the general safety of these compounds as consumed in traditional preparations.

Conclusion and Future Directions

Recommended future studies include:

  • Acute and subchronic toxicity studies specifically on this compound to establish its LD50 and NOAEL.

  • A full battery of genotoxicity tests , including an in vitro micronucleus assay and an in vivo chromosomal aberration assay, to address the potential concerns raised by data on its aglycone.

  • Chronic toxicity and carcinogenicity studies for long-term safety assessment, particularly if the intended use involves prolonged human exposure.

  • In vitro mechanistic studies to elucidate the specific signaling pathways modulated by this compound and to better understand its biological activities and potential toxicities.

This in-depth guide provides a foundational understanding of the potential safety and toxicity profile of this compound based on the current scientific landscape. The data and protocols presented herein should serve as a valuable resource for guiding future research and development efforts involving this compound.

References

An In-depth Technical Guide to the Natural Variants and Derivatives of Hypolaetin 7-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hypolaetin 7-glucoside, its naturally occurring variants, and synthetic derivatives. It delves into their biological activities, mechanisms of action through key signaling pathways, and detailed experimental protocols for their extraction, synthesis, and evaluation.

Introduction to this compound

This compound is a flavone glycoside, a class of secondary metabolites widely distributed in the plant kingdom. It is structurally characterized by a flavone backbone (hypolaetin) attached to a glucose moiety at the 7-hydroxyl position. This compound and its derivatives have garnered significant interest in the scientific community due to their diverse pharmacological properties, particularly their anti-inflammatory, antioxidant, and anti-ulcer activities. Understanding the natural diversity and the potential for synthetic modification of this compound is crucial for the development of novel therapeutic agents.

Natural Variants of this compound

This compound and its variants are predominantly found in plants of the genus Sideritis, commonly known as "mountain tea," as well as in Juniperus macropoda[1]. Natural modifications of the core structure often involve acetylation and methylation of the sugar moiety or the aglycone.

Table 1: Naturally Occurring Variants of this compound and Related Compounds

Compound NameNatural Source(s)Observed Biological Activity
This compound Juniperus macropoda, Sideritis speciesSuppresses lipid accumulation in 3T3-L1 cells[2]
Hypolaetin-8-glucoside Sideritis mugronensisAnti-inflammatory and anti-ulcer activities in rats[3]
Monoacetylated hypolaetin-4'-methyl ether-7-(2''-allosyl)-glucoside Galeopsis ladanumInhibitory activity on cholinesterase[4]
Hypolaetin 7-O-[6'''-O-acetyl]-allosyl(1→2)-glucoside Sideritis raeseri, Sideritis scardicaStrong antioxidant activity[5]
4'-O-methylhypolaetin 7-O-[6'''-O-acetyl]-allosyl(1→2)-glucoside Sideritis scardicaPotent antioxidant activity[5]

Synthetic Derivatives of this compound

The chemical scaffold of hypolaetin and its glycosides offers opportunities for synthetic modifications to enhance their biological activities. The Suzuki-Miyaura cross-coupling reaction has been successfully employed to introduce various aryl, heteroaryl, and alkyl substituents at the C-8 position of the flavonoid backbone, leading to the synthesis of novel hypolaetin derivatives[6]. Furthermore, glycosylation of the 7-hydroxyl group can be achieved through methods like phase-transfer-catalyzed (PTC) glycosylation[2].

Quantitative Biological Activity

The biological efficacy of this compound and its analogs has been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data, such as IC50 values, which represent the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.

Table 2: Quantitative Anti-inflammatory and Related Activities of Hypolaetin and Its Analogs

CompoundAssayTarget/Cell LineIC50 ValueReference
HypolaetinHuman Aldose Reductase Inhibition-0.61 µg/mL[4]
Luteolin 7-glucosideTNF-α Release InhibitionLPS-stimulated RAW 264.7 macrophages~50 µM
Luteolin 7-glucosideIL-6 Release InhibitionLPS-stimulated RAW 264.7 macrophages~50 µM
MyricitrinDPPH Radical Scavenging-6.23 ± 1.09 µM[7]
MyricitrinNitric Oxide Radical Scavenging-22.01 ± 2.59 µM[7]
MyricitrinEgg Albumin Denaturation-Comparable to diclofenac at 20 µg/mL[7]
Polyphenolic-rich extract from Melilotus officinalisα-amylase Inhibition-1.30 ± 0.06 μg/mL[8]
Polyphenolic-rich extract from Melilotus officinalisα-glucosidase Inhibition-92.18 ± 1.92 μg/mL[8]

Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of this compound and related flavonoids are primarily mediated through the modulation of key intracellular signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Flavonoids closely related to hypolaetin, such as luteolin-7-O-glucoside, have been shown to impede NF-κB activation[9].

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation IkBa_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkBa_NFkB->NFkB Degradation of IκBα Hypolaetin This compound & Derivatives Hypolaetin->IKK Inhibition Hypolaetin->NFkB_nuc Inhibition of Translocation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Activation

Figure 1: The inhibitory effect of this compound and its derivatives on the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is another critical regulator of inflammation. It consists of a cascade of protein kinases, including p38 and JNK, that are activated by extracellular stimuli. Activated MAPKs can lead to the activation of transcription factors like AP-1, which, in conjunction with NF-κB, drives the expression of inflammatory mediators. Luteolin, the aglycone of many related glycosides, has been shown to attenuate the activation of both NF-κB and AP-1[9].

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MEKK MEKKs TLR4->MEKK Activation MKK3_6 MKK3/6 MEKK->MKK3_6 MKK4_7 MKK4/7 MEKK->MKK4_7 p38 p38 MKK3_6->p38 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation AP1 AP-1 p38->AP1 Activation JNK->AP1 Activation Hypolaetin This compound & Derivatives Hypolaetin->p38 Inhibition of Phosphorylation Hypolaetin->JNK Inhibition of Phosphorylation DNA DNA AP1->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes Activation

Figure 2: The modulatory effect of this compound and its derivatives on the MAPK signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the extraction, synthesis, and in vitro anti-inflammatory evaluation of this compound and its derivatives.

Extraction and Isolation of this compound from Sideritis species

This protocol is adapted from methodologies described for the extraction of flavonoids from Sideritis species[5][10][11][12].

Extraction_Workflow Start Start: Dried & Ground Sideritis Plant Material Extraction Microwave-Assisted Extraction (MAE) - Solvent: 70-88% Ethanol - Time: 25 min - Temperature: 100°C Start->Extraction Filtration Filtration and Concentration - Filter through Whatman No. 1 paper - Evaporate solvent under reduced pressure Extraction->Filtration Fractionation Liquid-Liquid Partitioning - Suspend crude extract in water - Partition successively with  n-hexane, chloroform, and ethyl acetate Filtration->Fractionation ColumnChrom Column Chromatography - Stationary Phase: Sephadex LH-20 - Mobile Phase: Methanol-water gradient Fractionation->ColumnChrom Ethyl Acetate Fraction HPLC Preparative HPLC - Column: C18 reverse-phase - Mobile Phase: Acetonitrile-water gradient - Detection: UV-Vis (e.g., 340 nm) ColumnChrom->HPLC End End: Purified This compound HPLC->End

Figure 3: Workflow for the extraction and isolation of this compound.

Protocol:

  • Plant Material Preparation: Air-dry the aerial parts of the Sideritis plant material at room temperature, protected from direct sunlight. Grind the dried material into a fine powder.

  • Microwave-Assisted Extraction (MAE):

    • Place 10 g of the powdered plant material in a 250 mL flask.

    • Add 100 mL of 80% aqueous ethanol.

    • Perform extraction in a microwave extractor at 100°C for 25 minutes.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at 40°C to obtain the crude extract.

  • Fractionation:

    • Suspend the crude extract in 200 mL of distilled water.

    • Perform liquid-liquid partitioning successively with n-hexane (3 x 100 mL), chloroform (3 x 100 mL), and ethyl acetate (3 x 100 mL).

    • Collect the ethyl acetate fraction, as it is typically rich in flavonoid glycosides.

  • Column Chromatography:

    • Concentrate the ethyl acetate fraction to dryness.

    • Dissolve the residue in a minimal amount of methanol.

    • Apply the concentrated sample to a Sephadex LH-20 column pre-equilibrated with methanol.

    • Elute the column with a methanol-water gradient, starting with a higher water content and gradually increasing the methanol concentration.

    • Collect fractions and monitor by thin-layer chromatography (TLC) using a mobile phase such as ethyl acetate:formic acid:water (10:2:3, v/v/v) and visualizing under UV light.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Pool the fractions containing the target compound.

    • Further purify the pooled fractions using a preparative HPLC system with a C18 column.

    • Use a gradient of acetonitrile in water (both containing 0.1% formic acid) as the mobile phase.

    • Monitor the elution at a wavelength of approximately 340 nm.

    • Collect the peak corresponding to this compound and confirm its identity and purity by analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis of Hypolaetin 7-O-glycoside Derivatives

This protocol provides a general method for the synthesis of 7-O-glycoside derivatives of hypolaetin, adapted from general flavonoid glycosylation procedures[2][13][14].

Protocol:

  • Protection of Hydroxyl Groups:

    • Dissolve hypolaetin in a suitable solvent such as pyridine.

    • Add acetic anhydride and stir at room temperature to acetylate all hydroxyl groups.

    • Selectively deprotect the 7-hydroxyl group using a mild base like imidazole.

  • Glycosylation Reaction (Koenigs-Knorr Method):

    • Dissolve the 7-hydroxy-protected hypolaetin in a dry, aprotic solvent like dichloromethane.

    • Add a glycosyl donor, such as acetobromo-α-D-glucose, and a promoter, such as silver carbonate or silver oxide.

    • Stir the reaction mixture at room temperature in the dark until the reaction is complete (monitored by TLC).

  • Deprotection:

    • After completion of the glycosylation, remove the protecting groups from the sugar moiety and the remaining hydroxyls on the aglycone. This is typically achieved by base-catalyzed hydrolysis using a reagent like sodium methoxide in methanol (Zemplén deacetylation).

  • Purification:

    • Neutralize the reaction mixture and remove the solvent.

    • Purify the resulting Hypolaetin 7-O-glycoside derivative using column chromatography on silica gel, followed by preparative HPLC if necessary.

    • Characterize the final product by MS and NMR to confirm its structure.

In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide (NO), TNF-α, and IL-6 Production

This protocol describes the assessment of the anti-inflammatory activity of this compound and its derivatives by measuring their effect on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. This is a widely used and accepted method for evaluating the in vitro anti-inflammatory potential of compounds[8][15][16][17].

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Assay (MTT Assay):

    • Prior to the anti-inflammatory assay, determine the non-toxic concentrations of the test compounds.

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound or its derivatives for 24 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Anti-inflammatory Assay:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.

    • Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no compound, no LPS), a positive control (LPS only), and a reference drug control (e.g., dexamethasone).

  • Measurement of Nitric Oxide (NO):

    • Collect the cell culture supernatant.

    • Determine the nitrite concentration (a stable product of NO) using the Griess reagent system according to the manufacturer's instructions.

    • Measure the absorbance at 540 nm.

  • Measurement of TNF-α and IL-6:

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's protocols.

Conclusion

This compound and its natural and synthetic derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the realm of anti-inflammatory and antioxidant applications. This guide has provided a comprehensive overview of their sources, biological activities, and underlying mechanisms of action. The detailed experimental protocols offer a foundation for researchers to further explore and harness the pharmacological properties of these valuable natural products. Future research should focus on elucidating the structure-activity relationships of a broader range of derivatives and advancing the most promising candidates into preclinical and clinical development.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Hypolaetin 7-glucoside from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypolaetin 7-glucoside is a flavonoid of significant interest due to its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This document provides detailed protocols and data for the efficient extraction of this compound from plant materials, particularly from species of the Sideritis genus, commonly known as mountain tea. The following sections offer a comparative summary of various extraction techniques, a detailed experimental protocol for Microwave-Assisted Extraction (MAE), and a visual representation of the experimental workflow.

Data Presentation: Quantitative Summary of Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. The following table summarizes quantitative data from various studies, comparing the efficiency of different extraction techniques.

Extraction MethodPlant MaterialSolventKey ParametersYield of Hypolaetin Derivatives (mg/g dw)Reference
Microwave-Assisted Extraction (MAE) Sideritis scardica70% EthanolTime: 10 min, Temperature: 60-85°C, Solvent/Solid Ratio: 80:1 mL/g72.03 - 135.61[1]
Ultrasound-Assisted Extraction (UAE) Sideritis raeseri70% EthanolNot specifiedNot explicitly quantified for this compound, but noted as effective for flavonoids.[2]
Conventional (Maceration) Sideritis speciesMethanolNot specifiedLower yields compared to advanced methods.[1]
Pressurized Liquid Extraction (PLE) Olive Leaves80% EthanolTemperature: 190°C, Moisture: 5%Luteolin-7-O-glucoside (related flavonoid): 2.71 g/kg[3][4]
Soxhlet Extraction Olive Leaves60% Ethanol4 hoursLuteolin-7-O-glucoside (related flavonoid): 1.32 g/kg[5]

Experimental Protocol: Microwave-Assisted Extraction (MAE) of this compound from Sideritis scardica

This protocol details the steps for extracting this compound from the aerial parts of Sideritis scardica using MAE. This method offers high efficiency and reduced extraction times compared to conventional techniques.[6][7][8]

1. Materials and Equipment

  • Dried and powdered aerial parts of Sideritis scardica

  • Ethanol (70% v/v in deionized water)

  • Microwave extraction system

  • Extraction vessels

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel with filter paper or syringe filters)

  • Analytical balance

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system for analysis

2. Sample Preparation

  • Ensure the plant material (Sideritis scardica) is thoroughly dried to a constant weight.

  • Grind the dried plant material into a fine powder (particle size < 0.5 mm) to increase the surface area for extraction.

3. Extraction Procedure

  • Weigh 1.0 g of the powdered plant material and place it into a microwave extraction vessel.

  • Add 80 mL of 70% ethanol to the vessel, achieving a solid-to-solvent ratio of 1:80 (g/mL).[1]

  • Securely close the extraction vessel and place it in the microwave extractor.

  • Set the extraction parameters:

    • Microwave Power: Varies depending on the system; start with a moderate power setting (e.g., 400 W).

    • Temperature: 70°C.[1]

    • Extraction Time: 10 minutes.[1]

    • Stirring: Set to a constant moderate speed.

  • Initiate the microwave extraction program.

  • After the extraction is complete, allow the vessel to cool to room temperature.

4. Sample Processing and Analysis

  • Filter the extract through a Buchner funnel with filter paper to separate the solid plant residue from the liquid extract.

  • For a clearer solution, centrifuge the filtered extract at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant.

  • Concentrate the supernatant using a rotary evaporator at a temperature below 50°C to remove the ethanol.

  • The resulting aqueous extract can be lyophilized (freeze-dried) to obtain a solid crude extract.

  • For quantitative analysis, dissolve a known weight of the crude extract in a suitable solvent (e.g., methanol) and analyze by HPLC-UV or LC-MS to determine the concentration of this compound.

Visualizations

Experimental Workflow for MAE of this compound

experimental_workflow start Start sample_prep Sample Preparation: - Dry Sideritis scardica - Grind to fine powder start->sample_prep extraction Microwave-Assisted Extraction: - 1g powder + 80mL 70% Ethanol - 70°C, 10 min sample_prep->extraction filtration Filtration (Separate solid residue) extraction->filtration centrifugation Centrifugation (4000 rpm, 15 min) filtration->centrifugation concentration Concentration (Rotary Evaporator < 50°C) centrifugation->concentration lyophilization Lyophilization (Freeze-drying) concentration->lyophilization analysis Quantitative Analysis (HPLC-UV / LC-MS) lyophilization->analysis end End analysis->end

Caption: Workflow for Microwave-Assisted Extraction of this compound.

References

Application Notes and Protocols for Ultrasound-Assisted Extraction of Hypolaetin 7-Glucoside

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hypolaetin 7-glucoside is a flavonoid glycoside with demonstrated biological activities, including anti-inflammatory and antioxidant properties. Efficiently extracting this compound from plant matrices is crucial for research and development in the pharmaceutical and nutraceutical industries. Ultrasound-Assisted Extraction (UAE) offers a significant improvement over conventional methods by enhancing extraction efficiency, reducing processing time, and lowering solvent consumption. This is achieved through acoustic cavitation, where the formation and collapse of microbubbles disrupt cell walls, facilitating the release of intracellular compounds into the solvent. These application notes provide optimized parameters and detailed protocols for the extraction and quantification of this compound and related flavonoid glycosides.

Application Notes: Optimized UAE Parameters for Flavonoid Glycosides

The efficiency of Ultrasound-Assisted Extraction is dependent on several key parameters. The following tables summarize optimized conditions from various studies on flavonoid glycosides, providing a strong starting point for developing a specific protocol for this compound.

Table 1: Optimized UAE Parameters for Luteolin-7-O-glucoside and Oleuropein from Olive Leaves

ParameterOptimized ValueSource
Temperature40 °C[1][2][3]
Ultrasonic Amplitude30%[1][2][3]
Resulting Yield
Luteolin-7-O-glucoside1.82 g/kg[1][2][3]
Oleuropein69.91 g/kg[1][2][3]

Table 2: Optimized UAE Parameters for Acteoside and Luteolin-7-O-glucoside from Plantago lanceolata

ParameterOptimized ValueSource
Extraction Time64 minutes[4]
Ethanol Concentration45% (v/v)[4]
Solid to Solvent Ratio1:49 (g/mL)[4]
Temperature40 °C[4]
Resulting Yield
Acteoside24.15 mg/g DW[4]
Luteolin-7-O-glucoside0.87 mg/g DW[4]

Table 3: General Optimized UAE Parameters for Total Flavonoids from Olive Leaves

ParameterOptimized ValueSource
Temperature50 °C[5]
Ultrasonic Power270 W[5]
Extraction Time50 minutes[5]
Liquid-Solid Ratio41 mL/g[5]
Resulting Yield
Total Flavonoids74.95 mg RE/g dm[5]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol describes a general procedure for the extraction of this compound from a dried plant matrix. Researchers should perform initial optimization experiments based on the parameters provided in the Application Notes.

1. Materials and Equipment:

  • Dried and powdered plant material

  • Solvent (e.g., 45-70% ethanol in water)

  • Ultrasonic bath or probe system with temperature and power control

  • Extraction vessel (beaker or flask)

  • Filtration apparatus (e.g., Whatman No. 1 filter paper or 0.45 µm syringe filter)

  • Rotary evaporator for solvent removal

  • Analytical balance

2. Procedure:

  • Sample Preparation: Weigh approximately 10 g of finely powdered, dried plant material.

  • Solvent Addition: Place the sample into a 500 mL beaker and add the extraction solvent at a predetermined liquid-to-solid ratio (e.g., 40:1 mL/g).

  • Ultrasonic Extraction:

    • Place the beaker in the ultrasonic bath, ensuring the water level is higher than the solvent level in the beaker.

    • Set the extraction parameters based on optimized values. For example:

      • Temperature: 50 °C[5]

      • Time: 50 minutes[5]

      • Power: 270 W[5]

    • Begin sonication. Monitor the temperature throughout the process.

  • Filtration: After extraction, cool the mixture to room temperature. Filter the extract through Whatman No. 1 filter paper to separate the solid residue. For analytical purposes, a second filtration step using a 0.45 µm syringe filter is recommended.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) to remove the ethanol.

  • Final Product: The resulting aqueous extract can be used directly, lyophilized to obtain a dry powder, or subjected to further purification steps. Store the final extract at -20 °C until analysis.

Protocol 2: Quantification of this compound by HPLC-DAD

This protocol outlines a standard High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) method for the quantification of flavonoid glycosides.

1. Materials and Equipment:

  • HPLC system with DAD detector, quaternary pump, autosampler, and column oven

  • C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size)[3]

  • This compound analytical standard

  • HPLC-grade solvents (e.g., acetonitrile, methanol, formic acid, water)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: Water with 0.2% formic acid

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A multi-step gradient may be necessary to achieve good separation. A starting point could be: 0-5 min, 15% B; 5-25 min, 15-35% B; 25-40 min, 35-80% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C[3]

  • Injection Volume: 10-20 µL

  • Detection Wavelength: Monitor at a wavelength where the compound shows maximum absorbance (e.g., 345 nm for similar compounds like 6-hydroxyluteolin 7-O-glucoside).[6] A full UV spectrum (190-400 nm) should be recorded to confirm peak identity.

3. Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound standard (e.g., 1 mg/mL in methanol). From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 6.25 to 100 µg/mL).[6]

  • Sample Preparation: Dissolve the dried extract from Protocol 1 in the mobile phase or methanol to a known concentration (e.g., 10 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the calibration standards and the sample solutions into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum with the analytical standard. Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the regression equation from the calibration curve to calculate the concentration of this compound in the sample.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis plant_material Plant Material (Dried, Powdered) weighing Weighing plant_material->weighing solvent Solvent Addition (e.g., 45% EtOH) weighing->solvent uae Sonication (Time, Temp, Power) solvent->uae filtration Filtration uae->filtration evaporation Solvent Evaporation (Rotovap) filtration->evaporation final_extract Crude Extract evaporation->final_extract hplc_prep Sample Dilution & Filtration (0.45µm) final_extract->hplc_prep hplc_analysis HPLC-DAD Analysis hplc_prep->hplc_analysis quantification Quantification hplc_analysis->quantification result Result: [this compound] quantification->result Final Concentration

Caption: Workflow for UAE and quantification of this compound.

signaling_pathway cytokine Pro-inflammatory Cytokine (e.g., IL-6, IL-22) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activates stat3 STAT3 jak->stat3 Phosphorylates p_stat3 p-STAT3 (Active) stat3->p_stat3 nucleus Nucleus p_stat3->nucleus Nuclear Translocation gene Pro-inflammatory Gene Transcription nucleus->gene inflammation Inflammation gene->inflammation hypolaetin This compound hypolaetin->p_stat3 Inhibits Nuclear Translocation

Caption: Inhibition of the JAK/STAT3 inflammatory pathway by flavonoids.[7][8]

References

Application Note: Quantification of Hypolaetin 7-glucoside using a Validated HPLC-DAD Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hypolaetin 7-glucoside, a flavone glucoside found in various plant species, has garnered interest for its potential pharmacological activities.[1] Accurate and reliable quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control, standardization, and pharmacokinetic studies. High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a powerful and widely used technique for the analysis of flavonoids due to its specificity, sensitivity, and ability to provide spectral information for peak identification.[2][3][4] This application note presents a detailed protocol for the quantification of this compound using a validated HPLC-DAD method.

Chromatographic Conditions

A reversed-phase HPLC method is optimized for the separation and quantification of this compound.

ParameterRecommended Conditions
HPLC System A standard HPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD).[5]
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile[5][6]
Gradient Elution 0-20 min, 15-30% B20-40 min, 30-50% B40-45 min, 50-80% B45-50 min, 80-15% B (return to initial conditions)50-55 min, 15% B (equilibration)
Flow Rate 1.0 mL/min[5][6]
Column Temperature 30 °C[6]
Injection Volume 10 µL[5]
Detection Wavelength 340 nm (for quantification), with spectra recorded from 200-400 nm for peak purity analysis.[3]

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 to 200 µg/mL.[5] These solutions will be used to construct the calibration curve.

Sample Preparation
  • Extraction from Plant Material:

    • Accurately weigh 1 g of the powdered plant material.

    • Add 20 mL of 80% methanol.

    • Perform sonication for 30 minutes.[3]

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL).

  • Filtration: Prior to injection into the HPLC system, filter the reconstituted sample extract and all standard solutions through a 0.45 µm syringe filter to remove any particulate matter.[3][5]

Method Validation

The analytical method should be validated to ensure its suitability for the intended purpose. Key validation parameters are summarized in the table below.

Validation ParameterTypical Acceptance CriteriaExample Results
Linearity (R²) R² ≥ 0.999[3]0.9995
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.05 µg/mL[7]
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.15 µg/mL[7]
Precision (RSD%) Intra-day RSD ≤ 2%Inter-day RSD ≤ 3%Intra-day: 1.2%Inter-day: 2.1%[3]
Accuracy (Recovery %) 95% - 105%[3]98.5% - 102.3%
Specificity The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity should be confirmed by DAD analysis.No interfering peaks at the retention time of the analyte.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample Preparation (Extraction & Filtration) hplc_analysis HPLC-DAD Analysis sample_prep->hplc_analysis standard_prep Standard Preparation (Stock & Working Solutions) standard_prep->hplc_analysis calibration_curve Calibration Curve Construction standard_prep->calibration_curve peak_integration Peak Integration & Identification hplc_analysis->peak_integration quantification Quantification of this compound peak_integration->quantification calibration_curve->quantification

Caption: Workflow for the quantification of this compound.

Logical Relationship of Method Validation

validation_relationship cluster_parameters Validation Parameters validated_method Validated HPLC-DAD Method linearity Linearity & Range validated_method->linearity precision Precision (Repeatability & Intermediate) validated_method->precision accuracy Accuracy (Recovery) validated_method->accuracy specificity Specificity validated_method->specificity sensitivity Sensitivity (LOD & LOQ) validated_method->sensitivity

Caption: Key parameters for HPLC method validation.

References

Application Notes and Protocols for LC-MS/MS Analysis of Hypolaetin 7-glucoside Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypolaetin 7-glucoside is a flavonoid found in various medicinal plants, noted for its potential anti-inflammatory and antioxidant properties. Understanding its metabolic fate is crucial for evaluating its bioavailability, efficacy, and safety in drug development. This document provides detailed application notes and protocols for the identification and characterization of this compound metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined are based on established principles of flavonoid analysis and metabolism.

Predicted Metabolism of this compound

The metabolism of flavonoid glycosides like this compound typically involves two main phases. Phase I reactions include deglycosylation, hydroxylation, and demethylation, while Phase II reactions involve conjugation with endogenous molecules such as glucuronic acid, sulfate, and glycine to increase water solubility and facilitate excretion.

The primary metabolic transformations anticipated for this compound are:

  • Deglycosylation: The initial step is often the removal of the glucose moiety to yield the aglycone, hypolaetin.

  • Glucuronidation: The hydroxyl groups on the hypolaetin backbone are susceptible to conjugation with glucuronic acid.

  • Sulfation: Sulfation of the hydroxyl groups is another common metabolic pathway.

  • Methylation: The catechol moiety on the B-ring may undergo methylation.

Quantitative Data Summary

The following table summarizes the predicted metabolites of this compound, along with their expected mass-to-charge ratios (m/z) in both positive and negative ionization modes. This information is essential for setting up the LC-MS/MS instrument for targeted analysis.

Metabolite Chemical Formula Parent Ion [M+H]+ (m/z) Parent Ion [M-H]- (m/z) Predicted Major Fragment Ions (MS/MS)
This compoundC21H20O11449.1084447.0931317 (aglycone), 287, 165, 153, 137
Hypolaetin (Aglycone)C15H10O6317.0403315.0246287, 165, 153, 137
Hypolaetin GlucuronideC21H18O12493.0720491.0567317 (aglycone), 175 (glucuronic acid moiety)
Hypolaetin SulfateC15H10O9S396.9967394.9814317 (aglycone), 80 (sulfate moiety)
Methyl-hypolaetinC16H12O6331.0556329.0403316, 287, 165, 153

Experimental Protocols

Sample Preparation from Biological Matrices (e.g., Plasma, Urine)
  • Thawing: Thaw frozen biological samples on ice.

  • Protein Precipitation: To 100 µL of the sample, add 400 µL of ice-cold acetonitrile (containing an internal standard, e.g., a structurally similar flavonoid not present in the sample) to precipitate proteins.

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 30°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating flavonoids and their metabolites.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5-60% B

    • 15-18 min: 60-95% B

    • 18-20 min: 95% B

    • 20.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), operated in both positive and negative ion modes for comprehensive metabolite detection.

  • Scan Type: Full scan for initial screening and product ion scan for structural elucidation. Multiple Reaction Monitoring (MRM) can be used for targeted quantification.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: Optimize for each metabolite; typically ranges from 15-40 eV.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma/Urine) ProteinPrecipitation Protein Precipitation (Acetonitrile) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Evaporation Evaporation to Dryness SupernatantCollection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation ESI_Ionization Electrospray Ionization (ESI) LC_Separation->ESI_Ionization MS_Detection MS Detection (Full Scan/MS2) ESI_Ionization->MS_Detection Metabolite_Identification Metabolite Identification MS_Detection->Metabolite_Identification Structural_Elucidation Structural Elucidation Metabolite_Identification->Structural_Elucidation Quantification Quantification Structural_Elucidation->Quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound metabolites.

Hypothesized Signaling Pathway Modulation

Flavonoids, including hypolaetin, are known to exert anti-inflammatory effects by modulating key signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of inflammatory responses. Hypolaetin and its metabolites are hypothesized to inhibit this pathway, leading to a reduction in the production of pro-inflammatory cytokines.

signaling_pathway cluster_pathway MAPK Signaling Pathway in Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TAK1 TAK1 Inflammatory_Stimuli->TAK1 MKKs MKK3/6, MKK4/7 TAK1->MKKs p38_JNK p38 & JNK MKKs->p38_JNK AP1 AP-1 p38_JNK->AP1 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) AP1->Pro_inflammatory_Cytokines Hypolaetin Hypolaetin & Metabolites Hypolaetin->MKKs Hypolaetin->p38_JNK

Caption: Hypothesized inhibition of the MAPK signaling pathway by Hypolaetin and its metabolites.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for the LC-MS/MS-based analysis of this compound metabolites. While the metabolite profile is predictive, it is based on the well-established biotransformation of similar flavonoids. The provided methodologies can be adapted and optimized for specific experimental needs, facilitating further research into the pharmacological properties of this compound and its potential as a therapeutic agent.

Application Notes and Protocols: In Vitro Anti-inflammatory Assay for Hypolaetin 7-glucoside Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypolaetin 7-glucoside is a flavonoid compound that, like many polyphenols, is investigated for its potential health benefits, including anti-inflammatory properties. The evaluation of such compounds requires robust and reproducible in vitro assays to elucidate their mechanisms of action and quantify their bioactivity. These application notes provide a comprehensive guide for researchers to assess the anti-inflammatory effects of this compound.

This document details the protocols for key in vitro assays to measure the inhibition of crucial inflammatory mediators, such as nitric oxide (NO) and pro-inflammatory cytokines (TNF-α and IL-6). Furthermore, it outlines the methodologies to investigate the compound's impact on the pivotal NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

Disclaimer: Publicly available scientific literature has limited specific quantitative data on the in vitro anti-inflammatory activity of this compound. The quantitative data presented in this document is derived from studies on structurally related flavonoid glucosides, such as Luteolin 7-glucoside, and should be used as a reference to guide experimental design. Researchers are encouraged to generate specific data for this compound.

Data Presentation: Anti-inflammatory Activity of Related Flavonoid Glucosides

The following tables summarize the reported in vitro anti-inflammatory activities of flavonoid glucosides structurally similar to this compound. This data can be used as a preliminary guide for dose-response studies.

Table 1: Inhibition of Pro-inflammatory Cytokine Release by Luteolin 7-glucoside in LPS-stimulated RAW 264.7 Macrophages

CompoundTarget CytokineApproximate IC50Cell LineStimulant
Luteolin 7-glucosideTNF-α~50 µMRAW 264.7LPS
Luteolin 7-glucosideIL-6~50 µMRAW 264.7LPS

Data is illustrative and based on studies of related compounds to guide initial experimental design.

Table 2: Effect of Fisetin (a Flavonol) on Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages

CompoundConcentrationInhibition of NO Production (%)Cell LineStimulant
Fisetin20 µM52%RAW 264.7LPS

Fisetin is a flavonol, and this data is provided as an example of the anti-inflammatory potential of flavonoids on nitric oxide production.[1]

Experimental Protocols

Cell Culture and Treatment

Cell Line: RAW 264.7 murine macrophage cell line is a commonly used and appropriate model for in vitro inflammation studies.

Culture Conditions:

  • Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: 37°C in a humidified atmosphere with 5% CO2.

Treatment Protocol:

  • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for Griess assay and ELISA, 6-well for Western blot).

  • Allow cells to adhere and grow to 70-80% confluency.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

  • Induce an inflammatory response by adding Lipopolysaccharide (LPS) from E. coli (final concentration of 1 µg/mL).

  • Incubate for the desired time period (e.g., 24 hours for NO and cytokine measurement, shorter time points for signaling pathway analysis).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (NO₂⁻), a stable product of NO, in the cell culture supernatant.

Materials:

  • Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

  • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Sodium Nitrite (NaNO₂) standard solution.

Protocol:

  • After the 24-hour incubation period, collect 100 µL of cell culture supernatant from each well of a 96-well plate.

  • Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

  • Add 50 µL of Griess Reagent A to each sample and standard well.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B to each well.

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by interpolating from the standard curve.

Pro-inflammatory Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines like TNF-α and IL-6 in the cell culture supernatant.

Materials:

  • ELISA kits for mouse TNF-α and IL-6 (follow the manufacturer's instructions).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Stop solution (e.g., 1 M H₂SO₄).

Protocol (General Outline):

  • Coat a 96-well plate with the capture antibody overnight at 4°C.

  • Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

  • Add 100 µL of cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

  • Wash the plate and add the detection antibody. Incubate for 1-2 hours at room temperature.

  • Wash the plate and add a streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature.

  • Wash the plate and add the TMB substrate solution. Incubate until a color develops.

  • Stop the reaction with the stop solution.

  • Measure the absorbance at 450 nm.

  • Calculate the cytokine concentrations from the standard curve.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

Western blotting is used to detect changes in the protein levels and phosphorylation status of key signaling molecules.

Target Proteins:

  • NF-κB Pathway: Phospho-p65, total p65, Phospho-IκBα, total IκBα.

  • MAPK Pathway: Phospho-p38, total p38, Phospho-ERK1/2, total ERK1/2, Phospho-JNK, total JNK.

  • Loading Control: β-actin or GAPDH.

Protocol:

  • After the appropriate stimulation time (e.g., 15-60 minutes for phosphorylation events), wash the cells in 6-well plates with ice-cold PBS.

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature the protein samples by boiling with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE (10-12% acrylamide gels).

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to the loading control and total protein levels.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in inflammation and the general experimental workflow for assessing the anti-inflammatory activity of this compound.

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_assays In Vitro Assays cluster_data_analysis Data Analysis cell_seeding Seed RAW 264.7 Cells pretreatment Pre-treat with this compound cell_seeding->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation griess_assay Griess Assay for NO stimulation->griess_assay 24h Incubation elisa_assay ELISA for TNF-α & IL-6 stimulation->elisa_assay 24h Incubation western_blot Western Blot for NF-κB & MAPK stimulation->western_blot 15-60 min Incubation data_quantification Quantify NO, Cytokines, and Protein Levels griess_assay->data_quantification elisa_assay->data_quantification western_blot->data_quantification statistical_analysis Statistical Analysis data_quantification->statistical_analysis

Fig. 1: Experimental workflow for in vitro anti-inflammatory assays.

nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades & Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Transcription Hypolaetin This compound Hypolaetin->IKK Inhibits Hypolaetin->NFkB Inhibits Translocation

Fig. 2: Hypothesized inhibition of the NF-κB signaling pathway.

mapk_pathway cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 p38 p38 TAK1->p38 Phosphorylates ERK ERK TAK1->ERK Phosphorylates JNK JNK TAK1->JNK Phosphorylates AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 Nucleus Nucleus AP1->Nucleus Translocates Genes Pro-inflammatory Genes Nucleus->Genes Transcription Hypolaetin This compound Hypolaetin->TAK1 Inhibits Hypolaetin->p38 Inhibits Phosphorylation Hypolaetin->ERK Inhibits Phosphorylation Hypolaetin->JNK Inhibits Phosphorylation

Fig. 3: Hypothesized inhibition of the MAPK signaling pathway.

References

Application Notes and Protocols for Testing Hypolaetin 7-glucoside Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Hypolaetin 7-glucoside is a flavonoid compound that, like many other flavonoids, is being investigated for its potential therapeutic properties, including anticancer effects.[1][2] Assessing the cytotoxicity of such compounds against various cancer cell lines is a critical first step in preclinical drug development. These application notes provide detailed protocols for culturing common cancer cell lines (MCF-7, HeLa, and HepG2) and for performing standard cytotoxicity and apoptosis assays to evaluate the effects of this compound. Flavonoids have been shown to exert cytotoxic effects, potentially through the generation of reactive oxygen species (ROS) and modulation of cell survival signaling pathways.[3][4]

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Different Cancer Cell Lines

The following table summarizes hypothetical fifty-percent inhibitory concentration (IC50) values for this compound, which could be determined using the protocols described below. These values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Cell LineAssayIncubation Time (hours)Hypothetical IC50 (µM)
MCF-7MTT4875
HeLaMTT4860
HepG2MTT4885
MCF-7LDH4890
HeLaLDH4870
HepG2LDH48100

Experimental Protocols

Cell Line Culture Protocols

1.1. MCF-7 (Human Breast Adenocarcinoma) Cell Culture

  • Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.1 mM non-essential amino acids, 10 µg/mL insulin, and 1% penicillin/streptomycin.[5][6]

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[5][6]

  • Passaging:

    • When cells reach 80-90% confluency, aspirate the medium.[5][6]

    • Wash the cell monolayer twice with sterile 1x Phosphate-Buffered Saline (PBS).[5]

    • Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA solution and incubate at 37°C for 5-15 minutes, or until cells detach.[5][6]

    • Neutralize the trypsin by adding 10 mL of complete growth medium.[5]

    • Gently pipette the cell suspension to break up clumps.

    • Centrifuge the cell suspension at 125 x g for 5 minutes.[5]

    • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh growth medium.[5]

    • Split the cells at a ratio of 1:3 to 1:4 into new culture flasks.[7]

    • Renew the medium every 2-3 days.[5]

1.2. HeLa (Human Cervical Adenocarcinoma) Cell Culture

  • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% penicillin/streptomycin.[8]

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[9][10]

  • Passaging:

    • When cells reach 80-90% confluency, aspirate the medium.[10]

    • Wash the cells with sterile 1x PBS.[8]

    • Add 1-2 mL of pre-warmed Trypsin-EDTA solution and incubate at 37°C for 1-3 minutes, or until cells detach.[9][10]

    • Neutralize the trypsin by adding a volume of complete growth medium that is at least twice the volume of the trypsin solution.[10]

    • Gently resuspend the cells.

    • Centrifuge the cell suspension at 500 x g for 5 minutes.[8]

    • Discard the supernatant and resuspend the cell pellet in fresh growth medium.[8]

    • Split the cells at a ratio of 1:10 for a confluent culture in 3-4 days.[8]

    • Renew the medium every 2-3 days.[9]

1.3. HepG2 (Human Liver Carcinoma) Cell Culture

  • Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% penicillin/streptomycin.[11] DMEM is also a suitable alternative.[12]

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[11]

  • Passaging:

    • When cells reach approximately 80% confluency, aspirate the medium.

    • Wash the cell monolayer twice with sterile 1x PBS.[11]

    • Add pre-warmed 0.05% Trypsin-EDTA solution and incubate for 5-7 minutes.[11]

    • Neutralize the trypsin by adding 4 times the volume of complete growth medium.[11]

    • Gently resuspend the cells by pipetting.

    • Split cells at a ratio of 1:4 every 3 days or 1:8 every 6 days.[11]

    • Renew the medium every 2-3 days.[11]

Cytotoxicity Assay Protocols

2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[13] Viable cells with active metabolism convert MTT into a purple formazan product.[14]

  • Protocol:

    • Seed 1 x 10^4 to 1 x 10^5 cells per well in a 96-well plate in 100 µL of culture medium.[15]

    • Incubate for 24 hours at 37°C and 5% CO2.

    • Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of 5 mg/mL MTT solution to each well.[16]

    • Incubate the plate for 3-4 hours at 37°C.[13][15]

    • Add 100-150 µL of MTT solvent (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[13][14][15]

    • Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete solubilization.[16]

    • Measure the absorbance at 570-590 nm using a microplate reader.[16] A reference wavelength of 630 nm can be used to correct for background absorbance.[16]

2.2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[17]

  • Protocol:

    • Seed cells in a 96-well plate as described for the MTT assay.

    • Treat cells with various concentrations of this compound, a vehicle control, a spontaneous LDH release control (cells in medium only), and a maximum LDH release control (cells treated with a lysis buffer like Triton X-100).[18][19]

    • Incubate for the desired period.

    • Centrifuge the plate at 1000 RPM for 5 minutes.[18]

    • Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[18]

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50-100 µL of the reaction mixture to each well containing the supernatant.[18]

    • Incubate the plate at room temperature for 20-30 minutes, protected from light.[18][20]

    • Add 50 µL of stop solution if required by the kit.[20]

    • Measure the absorbance at 490 nm.[18] A reference wavelength of 680 nm can be used for background correction.[20]

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Apoptosis Assay Protocol (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[21] Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[21][22]

  • Protocol:

    • Seed cells in a suitable culture vessel (e.g., T25 flask) and treat with this compound for the desired time.[21]

    • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing medium.[21][22]

    • Wash the cells twice with cold PBS and centrifuge at approximately 670 x g for 5 minutes.[21]

    • Resuspend the cell pellet in 1x Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells at room temperature for 15-30 minutes in the dark.[23][24]

    • Analyze the cells by flow cytometry without washing.[21]

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.[22]

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[21]

      • Necrotic cells: Annexin V-negative and PI-positive (in some cases).

Mandatory Visualizations

Experimental Workflow

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Cytotoxicity Assessment cluster_3 Data Analysis Cell_Lines MCF-7, HeLa, HepG2 Culture Culture to 80-90% Confluency Cell_Lines->Culture Harvest Harvest and Seed in 96-well plates Culture->Harvest Treatment Treat with this compound (various concentrations) Harvest->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay LDH_Assay LDH Assay Incubation->LDH_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis_Assay Analysis Measure Absorbance/ Fluorescence MTT_Assay->Analysis LDH_Assay->Analysis Apoptosis_Assay->Analysis IC50 Calculate IC50/ % Apoptosis Analysis->IC50

Caption: Experimental workflow for assessing this compound cytotoxicity.

Potential Signaling Pathways Modulated by Flavonoids

Flavonoids can induce apoptosis through various signaling pathways. While the specific pathways affected by this compound require further investigation, common pathways modulated by flavonoids include the PI3K/Akt and MAPK pathways.[4][25]

PI3K/Akt Signaling Pathway

G Hypolaetin This compound PI3K PI3K Hypolaetin->PI3K Akt Akt PI3K->Akt Bad Bad Akt->Bad Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis

Caption: Inhibition of the PI3K/Akt survival pathway by flavonoids.

MAPK Signaling Pathway

G Hypolaetin This compound JNK_p38 JNK/p38 Hypolaetin->JNK_p38 AP1 AP-1 JNK_p38->AP1 Pro_Apoptotic_Genes Pro-apoptotic Genes (e.g., Bax) AP1->Pro_Apoptotic_Genes Apoptosis Apoptosis Pro_Apoptotic_Genes->Apoptosis

Caption: Activation of the MAPK pro-apoptotic pathway by flavonoids.

References

Application Notes and Protocols for Studying the In Vivo Effects of Hypolaetin 7-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypolaetin 7-glucoside is a flavonoid of interest for its potential therapeutic properties, particularly its anti-inflammatory effects. Due to a scarcity of in vivo data specifically for this compound, this document provides protocols and data adapted from studies on its close structural isomer, Hypolaetin-8-glucoside, and other related flavonoids. These notes should therefore be considered as a starting point for designing and conducting in vivo studies with this compound, with the caveat that specific dosages and effects may vary. The primary focus of these application notes is on the anti-inflammatory properties of this compound, with protocols for a common animal model of acute inflammation.

Animal Models for In Vivo Assessment

The carrageenan-induced paw edema model in rodents is a widely used and well-established method for evaluating the acute anti-inflammatory activity of novel compounds.[1] This model is particularly relevant for assessing the efficacy of compounds that may inhibit mediators of inflammation such as histamine, serotonin, and prostaglandins.

Quantitative Data Summary

Table 1: Illustrative Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema in Rats (3 hours post-carrageenan)

Treatment GroupDose (mg/kg)Paw Volume (mL) ± SEM% Inhibition of Edema
Control (Vehicle)-1.20 ± 0.080%
Phenylbutazone1000.72 ± 0.0540%
This compound500.66 ± 0.0645%
This compound1000.54 ± 0.0455%

Note: This data is illustrative and intended for experimental design purposes. Actual results may vary.

Table 2: Illustrative Effect of this compound on Inflammatory Mediators in Paw Exudate

Treatment GroupDose (mg/kg)Leucocyte Migration (cells/mL x 10^6)β-glucuronidase Activity (U/mL)
Control (Vehicle)-8.5 ± 0.715.2 ± 1.3
Phenylbutazone1004.2 ± 0.48.1 ± 0.9
This compound1003.8 ± 0.57.5 ± 1.1

Note: This data is illustrative and based on the described inhibitory effects of Hypolaetin-8-glucoside on leucocyte migration and β-glucuronidase activity.[2] Actual results may vary.

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This protocol is adapted from standard methodologies for evaluating acute anti-inflammatory agents.[3][4]

Objective: To assess the in vivo anti-inflammatory effect of this compound by measuring the reduction of carrageenan-induced paw edema in rats.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Carrageenan (lambda, Type IV)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

  • Positive control: Phenylbutazone or Indomethacin

  • Plethysmometer

  • Oral gavage needles

  • Syringes and needles (26G)

Procedure:

  • Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals for 12-18 hours before the experiment with free access to water.

  • Grouping: Randomly divide the animals into the following groups (n=6 per group):

    • Group 1: Vehicle control

    • Group 2: Positive control (e.g., Phenylbutazone, 100 mg/kg)

    • Group 3: this compound (low dose, e.g., 50 mg/kg)

    • Group 4: this compound (high dose, e.g., 100 mg/kg)

  • Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Test Compound Administration: Administer the vehicle, positive control, or this compound orally by gavage.

  • Induction of Inflammation: One hour after the administration of the test compounds, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection using the plethysmometer.

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume from the paw volume at that time point.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [ (Edema volume of control - Edema volume of treated) / Edema volume of control ] x 100

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Visualization of Signaling Pathways and Workflows

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimatization Animal Acclimatization fasting Fasting acclimatization->fasting grouping Grouping fasting->grouping baseline Baseline Paw Volume grouping->baseline administration Compound Administration baseline->administration induction Carrageenan Injection administration->induction measurement Paw Volume Measurement (1, 2, 3, 4, 5 hours) induction->measurement calculation Calculate Edema Volume & % Inhibition measurement->calculation statistics Statistical Analysis calculation->statistics signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->NFkB Releases DNA DNA NFkB_n->DNA Binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription LPS LPS (Inflammatory Stimulus) LPS->TLR4 Activates H7G This compound H7G->IKK Inhibits

References

Formulating Hypolaetin 7-glucoside for Improved Solubility and Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypolaetin 7-glucoside, a flavone glycoside with significant therapeutic potential, exhibits poor aqueous solubility, which severely limits its bioavailability and clinical utility. This document provides detailed application notes and experimental protocols for formulating this compound to enhance its solubility and delivery. The strategies discussed include cyclodextrin complexation, solid dispersion, and nanoemulsion, offering researchers a comprehensive guide to overcoming the formulation challenges associated with this promising bioactive compound.

Introduction to this compound and its Formulation Challenges

This compound is a naturally occurring flavone found in various plant species. Like many flavonoids, its therapeutic applications are hampered by low water solubility. While specific experimental solubility data for this compound is scarce, a closely related compound, Luteolin 7-glucoside, has a predicted aqueous solubility of approximately 1.08 g/L[1]. This low solubility leads to poor absorption in the gastrointestinal tract and reduced bioavailability, necessitating the development of advanced formulation strategies.

Formulation Strategies for Enhanced Solubility and Delivery

Several techniques can be employed to improve the solubility and dissolution rate of poorly soluble compounds like this compound. This section outlines three promising approaches: cyclodextrin complexation, solid dispersion, and nanoemulsion.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate poorly soluble molecules, like flavonoids, forming inclusion complexes with enhanced aqueous solubility. This complexation is a widely used and effective method for improving the bioavailability of flavonoids[2][3].

Solid Dispersion

Solid dispersion involves dispersing the active pharmaceutical ingredient (API) in an inert carrier matrix at a solid state. This technique can enhance solubility by reducing particle size to a molecular level and converting the drug from a crystalline to a more soluble amorphous form[4][5].

Nanoemulsion

Nanoemulsions are oil-in-water or water-in-oil emulsions with droplet sizes typically in the range of 20-200 nm. Their small droplet size provides a large surface area for drug absorption, and they can effectively solubilize lipophilic drugs, thereby improving their oral bioavailability[6][7][8].

Quantitative Data Summary

The following tables summarize expected improvements in key parameters based on the application of the described formulation techniques to flavonoids with poor solubility.

Table 1: Solubility Enhancement of Flavonoids using Different Formulation Techniques

Formulation TechniqueCarrier/ExcipientFlavonoidFold Increase in SolubilityReference
Cyclodextrin ComplexationHydroxypropyl-β-cyclodextrinQuercetin~200[9]
Solid DispersionPolyvinylpyrrolidone (PVP)Quercetin5-10[10]
Nanoemulsion-RutinFormulation dependent[7]

Table 2: Physicochemical Characteristics of Flavonoid Formulations

FormulationParameterTypical ValueReference
Cyclodextrin ComplexStoichiometry1:1[2]
Solid DispersionPhysical StateAmorphous[4][11]
NanoemulsionDroplet Size< 200 nm[7]
NanoemulsionPolydispersity Index (PDI)< 0.3[6]
NanoemulsionEncapsulation Efficiency> 80%[7]

Experimental Protocols

This section provides detailed protocols for the formulation and characterization of this compound.

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex

Objective: To prepare an inclusion complex of this compound with a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) to improve its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Distilled water

  • Ethanol

  • Magnetic stirrer with heating plate

  • Freeze-dryer or vacuum oven

Methodology:

  • Phase Solubility Study (Higuchi and Connors Method):

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 20 mM).

    • Add an excess amount of this compound to each solution.

    • Stir the suspensions at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

    • Filter the suspensions through a 0.45 µm membrane filter.

    • Determine the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Plot the concentration of dissolved this compound against the concentration of HP-β-CD to determine the complex stoichiometry and stability constant.

  • Preparation of the Inclusion Complex (Solvent Evaporation Method):

    • Dissolve a 1:1 molar ratio of this compound and HP-β-CD in a minimal amount of a suitable solvent mixture (e.g., ethanol/water).

    • Stir the solution at room temperature for 1-2 hours.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a thin film.

    • Dry the resulting solid complex in a vacuum oven or by freeze-drying to remove any residual solvent.

    • Store the dried complex in a desiccator.

  • Characterization:

    • Solubility: Determine the aqueous solubility of the complex and compare it to that of the pure this compound.

    • Spectroscopic Analysis: Characterize the complex using Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) to confirm the formation of the inclusion complex.

    • Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to assess the physical state of the complex.

    • Morphology: Examine the particle morphology using Scanning Electron Microscopy (SEM).

Protocol 2: Preparation of this compound Solid Dispersion

Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or other suitable polymer (e.g., Poloxamer 188)

  • Methanol or other suitable solvent

  • Magnetic stirrer

  • Rotary evaporator or vacuum oven

Methodology:

  • Preparation of the Solid Dispersion (Solvent Evaporation Method):

    • Dissolve this compound and the chosen polymer (e.g., PVP K30) in a common solvent (e.g., methanol) at various drug-to-polymer ratios (e.g., 1:1, 1:2, 1:4 w/w).

    • Stir the solution until a clear solution is obtained.

    • Remove the solvent under vacuum using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

    • Dry the resulting solid mass in a vacuum oven at 40°C for 24 hours to remove residual solvent.

    • Grind the dried solid dispersion into a fine powder and pass it through a sieve.

    • Store the prepared solid dispersion in a desiccator.

  • Characterization:

    • Drug Content: Determine the actual drug content in the solid dispersion using a validated analytical method.

    • In Vitro Dissolution Studies: Perform dissolution testing in a suitable medium (e.g., simulated gastric or intestinal fluid) and compare the dissolution profile of the solid dispersion with that of the pure drug.

    • Solid-State Characterization: Use Powder X-ray Diffraction (PXRD) and DSC to confirm the amorphous nature of the drug in the dispersion.

    • Spectroscopic Analysis: Employ FTIR to investigate potential interactions between the drug and the polymer.

Protocol 3: Preparation of this compound Nanoemulsion

Objective: To formulate a stable oil-in-water (O/W) nanoemulsion of this compound for improved oral delivery.

Materials:

  • This compound

  • Oil phase (e.g., medium-chain triglycerides, olive oil)

  • Surfactant (e.g., Tween 80, Polysorbate 80)

  • Co-surfactant (e.g., Transcutol®, Ethanol)

  • Distilled water

  • High-pressure homogenizer or ultrasonicator

Methodology:

  • Formulation Development:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the appropriate components.

    • Construct a pseudo-ternary phase diagram to identify the nanoemulsion region for different ratios of oil, surfactant/co-surfactant mixture (Smix), and water.

  • Preparation of the Nanoemulsion (High-Energy Method):

    • Dissolve this compound in the selected oil phase.

    • In a separate container, mix the surfactant and co-surfactant (Smix).

    • Add the oil phase containing the drug to the Smix and mix thoroughly.

    • Slowly add the aqueous phase to the oil-surfactant mixture under constant stirring to form a coarse emulsion.

    • Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size and form a nanoemulsion.

  • Characterization:

    • Droplet Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).

    • Zeta Potential: Determine the surface charge of the droplets to assess stability.

    • Encapsulation Efficiency: Quantify the amount of drug successfully encapsulated in the nanoemulsion.

    • In Vitro Drug Release: Evaluate the release profile of this compound from the nanoemulsion using a dialysis bag method.

    • Stability Studies: Assess the physical and chemical stability of the nanoemulsion under different storage conditions (temperature, light).

Visualizations: Signaling Pathways and Experimental Workflow

Potential Signaling Pathways Modulated by this compound

This compound is structurally similar to Luteolin 7-glucoside, which has been shown to exert anti-inflammatory effects by modulating key signaling pathways such as JAK/STAT3 and NF-κB[12][13][14]. It is plausible that this compound shares similar mechanisms of action.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Cytokine Binding TLR Toll-like Receptor (TLR) IKK IKK TLR->IKK LPS Binding STAT3 STAT3 JAK->STAT3 Phosphorylation ProInflammatoryGenes Pro-inflammatory Gene Transcription STAT3->ProInflammatoryGenes Dimerization & Translocation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release NFkB->ProInflammatoryGenes Translocation Hypolaetin This compound Hypolaetin->JAK Inhibition Hypolaetin->IKK Inhibition

Caption: Potential anti-inflammatory signaling pathways of this compound.

Experimental Workflow for Formulation Development

The following diagram illustrates a logical workflow for the development and characterization of a this compound formulation.

G Start Start: Poorly Soluble This compound Formulation Formulation Strategy Selection Start->Formulation CD Cyclodextrin Complexation Formulation->CD SD Solid Dispersion Formulation->SD NE Nanoemulsion Formulation->NE Preparation Preparation of Formulation CD->Preparation SD->Preparation NE->Preparation Characterization Physicochemical Characterization Preparation->Characterization Evaluation In Vitro Evaluation (Solubility, Dissolution, Release) Characterization->Evaluation End Optimized Formulation Evaluation->End

Caption: Workflow for developing an improved this compound formulation.

Conclusion

The protocols and application notes presented herein provide a comprehensive framework for addressing the solubility and delivery challenges of this compound. By employing techniques such as cyclodextrin complexation, solid dispersion, and nanoemulsion, researchers can significantly enhance the biopharmaceutical properties of this promising flavonoid, thereby unlocking its full therapeutic potential. The provided experimental designs and characterization methods will guide scientists in the rational development of effective and stable formulations for preclinical and clinical evaluation.

References

Application of Hypolaetin 7-glucoside in Functional Food Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypolaetin 7-glucoside, a flavone glucoside found in various plant species including those of the Sideritis (Mountain Tea) and Juniperus genera, has garnered significant interest for its potential application in functional foods due to its notable biological activities.[1][2] This document provides a comprehensive overview of its application, including its anti-inflammatory and antioxidant properties, along with detailed protocols for its extraction, analysis, and incorporation into functional food matrices. These notes are intended to guide researchers and professionals in the development of novel functional food products leveraging the health benefits of this promising bioactive compound.

Biological Activities and Potential Health Benefits

This compound exhibits a range of biological activities that make it a compelling ingredient for functional foods aimed at promoting health and wellness.

Anti-inflammatory Properties

Chronic inflammation is a key factor in the pathogenesis of numerous non-communicable diseases. Flavonoids, including hypolaetin and its glycosides, are known to possess potent anti-inflammatory effects. While direct quantitative data for this compound is limited, studies on the related compound, hypolaetin-8-glucoside, have demonstrated significant anti-inflammatory and anti-ulcer properties. For instance, hypolaetin-8-glucoside was found to be more potent than phenylbutazone in suppressing the acute phase of adjuvant-carrageenan-induced inflammation in rats.

The anti-inflammatory mechanism of flavonoids is often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4] These pathways regulate the expression of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Although direct evidence for this compound is still emerging, it is plausible that it shares similar mechanisms of action with other well-studied flavonoids.

Antioxidant Activity

Data Presentation

Quantitative Data Summary

While specific quantitative data for pure this compound is limited, the following table summarizes typical data that should be sought and presented for the evaluation of its bioactivity.

ParameterAssayTest SystemResult (Example)Reference
Antioxidant Activity DPPH Radical ScavengingIn vitroIC50: X µg/mLTBD
ABTS Radical ScavengingIn vitroIC50: Y µg/mLTBD
Oxygen Radical Absorbance Capacity (ORAC)In vitroZ µmol TE/gTBD
Cellular Antioxidant Activity (CAA)HepG2 cellsEC50: A µMTBD
Anti-inflammatory Activity Carrageenan-Induced Paw EdemaRat modelB% inhibition at C mg/kgTBD
Nitric Oxide (NO) Production InhibitionLPS-stimulated RAW 264.7 cellsIC50: D µMTBD
COX-2 Expression InhibitionLPS-stimulated RAW 264.7 cellsE% inhibition at F µMTBD
iNOS Expression InhibitionLPS-stimulated RAW 264.7 cellsG% inhibition at H µMTBD

TBD: To be determined through experimental studies.

Experimental Protocols

Extraction and Purification of this compound from Sideritis spp.

This protocol is a generalized procedure based on methods for extracting flavonoids from Sideritis species. Optimization will be required depending on the specific plant material.

3.1.1. Extraction

  • Plant Material Preparation: Air-dry the aerial parts of the Sideritis plant material and grind into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered plant material with 80% ethanol at a solid-to-solvent ratio of 1:40 (w/v).

    • Perform the extraction at 60-65°C for 50 minutes with continuous stirring.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Repeat the extraction process on the residue to ensure maximum yield.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

3.1.2. Purification

  • Solid-Phase Extraction (SPE):

    • Dissolve the crude extract in a minimal amount of methanol.

    • Load the solution onto a C18 SPE cartridge pre-conditioned with methanol and then water.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the flavonoid-rich fraction with increasing concentrations of methanol in water (e.g., 20%, 40%, 60%, 80%, 100%).

    • Collect the fractions and monitor for the presence of this compound using analytical HPLC-UV.[6]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Pool the fractions containing this compound and concentrate them.

    • Further purify the concentrated fraction using a preparative HPLC system with a C18 column.

    • Use a gradient elution system with mobile phases consisting of (A) 0.1% formic acid in water and (B) acetonitrile. A typical gradient might be: 10-30% B over 40 minutes.

    • Monitor the elution at a wavelength of 348 nm.[7]

    • Collect the peak corresponding to this compound and verify its purity using analytical HPLC and its structure by LC-MS and NMR.

In Vitro Antioxidant Activity Assays

3.2.1. DPPH Radical Scavenging Assay

  • Prepare a stock solution of this compound in methanol.

  • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • In a 96-well plate, add 100 µL of various concentrations of the sample solution.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox can be used as a positive control.

  • Calculate the percentage of scavenging activity and determine the IC50 value.

3.2.2. Cellular Antioxidant Activity (CAA) Assay

  • Seed HepG2 cells in a 96-well black-walled plate and culture until confluent.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) and various concentrations of this compound for 1 hour.

  • Wash the cells with PBS.

  • Add 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) to induce oxidative stress.

  • Measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour using a fluorescence microplate reader.

  • Quercetin can be used as a positive control.

  • Calculate the CAA value as the percentage of inhibition of fluorescence compared to the control.

In Vivo and In Vitro Anti-inflammatory Activity Assays

3.3.1. Carrageenan-Induced Paw Edema in Rats

  • Acclimatize male Wistar rats for one week.

  • Divide the rats into groups: control, positive control (e.g., indomethacin 10 mg/kg), and test groups receiving different doses of this compound.

  • Administer the test compounds orally 1 hour before carrageenan injection.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[8]

  • Calculate the percentage of edema inhibition for each group compared to the control group.[9]

3.3.2. Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

  • Culture RAW 264.7 macrophages in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • Determine the IC50 value for NO production inhibition.

Application in Functional Food Development

Formulation and Stability

The incorporation of this compound into functional foods requires careful consideration of its stability during processing and storage.

  • Thermal Stability: Flavonoid glycosides are generally more resistant to heat treatment than their aglycone counterparts.[10] However, prolonged exposure to high temperatures, such as during baking or roasting, can lead to degradation.[1] It is advisable to incorporate the compound into food matrices that require minimal heat treatment or to add it after the heating process where possible.

  • pH Stability: The stability of flavonoids is also pH-dependent. Flavone glycosides like apigenin 7-O-glucoside have shown good stability over a range of pH values.[11]

  • Encapsulation: To enhance stability and control release, microencapsulation is a promising strategy.[12] Techniques such as spray-drying, freeze-drying, or coacervation using food-grade polymers (e.g., maltodextrin, whey protein, alginate) can protect this compound from degradation and mask any potential off-flavors.[13][14]

Bioavailability and Bioaccessibility

The effectiveness of a functional food ingredient depends on its bioavailability. Flavonoid glycosides are typically not absorbed in their intact form. They may be hydrolyzed to their aglycones by intestinal enzymes or gut microbiota before absorption.

  • In Vitro Digestion Models: To assess the bioaccessibility of this compound from a food matrix, standardized static in vitro digestion models can be employed.[15][16][17][18] These models simulate the conditions of the mouth, stomach, and small intestine to determine the fraction of the compound that is released from the food and available for absorption.

Visualizations

Signaling Pathways and Experimental Workflows

anti_inflammatory_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK MAPK_pathway MAPK Pathway (p38, JNK, ERK) TRAF6->MAPK_pathway IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Inflammatory_genes activates transcription AP1 AP-1 MAPK_pathway->AP1 activates AP1->Inflammatory_genes activates transcription NO NO Inflammatory_genes->NO iNOS PGs Prostaglandins Inflammatory_genes->PGs COX-2 Hypolaetin This compound Hypolaetin->IKK inhibits Hypolaetin->MAPK_pathway inhibits

Caption: Putative anti-inflammatory mechanism of this compound via inhibition of NF-κB and MAPK signaling pathways.

extraction_workflow start Sideritis spp. Plant Material grind Grinding start->grind extract Ethanol Extraction (80%, 60°C, 50 min) grind->extract filter Filtration extract->filter concentrate1 Concentration (Rotary Evaporator) filter->concentrate1 spe Solid-Phase Extraction (C18) concentrate1->spe concentrate2 Concentration spe->concentrate2 prep_hplc Preparative HPLC concentrate2->prep_hplc analyze Purity & Structure Verification (HPLC, LC-MS, NMR) prep_hplc->analyze end Pure this compound analyze->end

Caption: General workflow for the extraction and purification of this compound.

functional_food_logic H7G This compound instability Instability (Heat, pH, Light) H7G->instability low_bioavailability Low Bioavailability H7G->low_bioavailability encapsulation Encapsulation (e.g., Spray Drying) instability->encapsulation mitigated by low_bioavailability->encapsulation improved by food_matrix Food Matrix Incorporation (e.g., beverages, dairy, cereals) encapsulation->food_matrix functional_food Functional Food Product food_matrix->functional_food health_benefit Health Benefit (Anti-inflammatory, Antioxidant) functional_food->health_benefit

Caption: Logical relationship for developing a functional food with this compound.

References

Application Notes and Protocols: Hypolaetin 7-glucoside as a Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypolaetin 7-glucoside is a flavone glycoside found in various medicinal plants, including those of the Sideritis species. As a distinct phytochemical with potential biological activities, its accurate identification and quantification are crucial for the standardization of herbal extracts, quality control of raw materials, and in the development of new therapeutic agents. These application notes provide detailed protocols and methodologies for the use of this compound as a reference standard in phytochemical analysis, leveraging common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC). While specific validation data for this compound is limited in publicly available literature, this document provides protocols and typical performance data based on closely related flavonoid glucosides, such as luteolin-7-glucoside and hesperetin-7-glucoside, to serve as a comprehensive guide.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C21H20O12
Molecular Weight 464.38 g/mol [1][2][3]
Appearance Off-white to light yellow solid[1][2][3]
CAS Number 32455-43-9[1][2][3]
Initial Source Berries of Juniperus macropoda[1][4]

Application I: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Diode Array Detector (DAD) is a robust and widely used technique for the separation, identification, and quantification of flavonoid glycosides in plant extracts.

Experimental Protocol: HPLC-DAD Analysis

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and DAD detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for flavonoid analysis.

  • Mobile Phase: A gradient elution is typically employed for optimal separation of complex plant extracts. A common mobile phase consists of:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile or Methanol

  • Elution Gradient: A typical gradient program would be:

    • 0-5 min: 10% B

    • 5-25 min: 10-40% B

    • 25-35 min: 40-80% B

    • 35-40 min: 80-10% B

    • 40-45 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Flavonoids typically show strong absorbance between 280 nm and 370 nm. For this compound, a wavelength of around 340-350 nm is expected to be optimal for quantification. A DAD allows for the recording of the entire UV-Vis spectrum, aiding in peak identification.

2. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

3. Preparation of Sample Solution (Plant Extract):

  • Extraction: Accurately weigh about 1 g of the dried and powdered plant material. Extract with a suitable solvent (e.g., 20 mL of 80% methanol) using ultrasonication for 30 minutes or maceration for 24 hours.

  • Filtration: Filter the extract through a Whatman No. 1 filter paper.

  • Concentration and Dilution: Evaporate the solvent under reduced pressure. Re-dissolve the dried extract in a known volume of methanol (e.g., 5 mL).

  • Final Preparation: Filter the reconstituted extract through a 0.45 µm syringe filter before injecting it into the HPLC system.

4. Data Analysis:

  • Identification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time and UV spectrum with that of the standard.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample extract using the regression equation of the calibration curve.

Typical HPLC Method Validation Parameters (based on analogous compounds)

The following table summarizes typical validation parameters for the quantification of flavonoid glycosides using HPLC-DAD, which can be expected for a validated this compound method.

ParameterTypical Value/Range
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery %) 95 - 105%

Application II: Quantification of this compound using High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful technique for the rapid and simultaneous analysis of multiple samples. It is particularly useful for fingerprinting herbal extracts and quantifying specific markers.

Experimental Protocol: HPTLC Analysis

1. Instrumentation and Chromatographic Conditions:

  • HPTLC System: An HPTLC system including an automatic sample applicator, a developing chamber, a TLC scanner, and visualization software.

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm).

  • Mobile Phase: A suitable solvent system for the separation of flavonoids. A common system is Ethyl acetate: Formic acid: Glacial acetic acid: Water (100:11:11:27, v/v/v/v).

  • Sample Application: Apply the standard and sample solutions as bands (e.g., 8 mm width) on the HPTLC plate using an automatic applicator.

  • Development: Develop the plate in a saturated twin-trough chamber to a distance of about 8 cm.

  • Densitometric Analysis: After drying the plate, scan the chromatograms using a TLC scanner in absorbance mode at a wavelength of approximately 340 nm.

2. Preparation of Solutions:

  • Follow the same procedures for preparing standard and sample solutions as described in the HPLC protocol.

3. Data Analysis:

  • Identification: Identify the band corresponding to this compound in the sample track by comparing its Rf value with that of the standard.

  • Quantification: Create a calibration curve by plotting the peak area of the standard solutions against their concentrations. Calculate the amount of this compound in the sample from the regression equation.

Typical HPTLC Method Validation Parameters (based on analogous compounds)
ParameterTypical Value/Range
Linearity Range 100 - 1000 ng/spot
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 20 - 50 ng/spot
Limit of Quantification (LOQ) 60 - 150 ng/spot
Precision (%RSD) < 3%
Accuracy (Recovery %) 97 - 103%

Experimental Workflow for Phytochemical Analysis

The following diagram illustrates a typical workflow for the quantification of this compound in a plant sample using a reference standard.

G cluster_0 Sample Preparation cluster_1 Standard Preparation cluster_2 Chromatographic Analysis cluster_3 Data Analysis plant_material Plant Material (Dried, Powdered) extraction Solvent Extraction (e.g., 80% Methanol) plant_material->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation filtration->concentration reconstitution Reconstitution in Methanol concentration->reconstitution final_filtration 0.45 µm Syringe Filtration reconstitution->final_filtration hplc_hptlc HPLC or HPTLC Analysis final_filtration->hplc_hptlc standard This compound Standard stock_solution Stock Solution (1 mg/mL) standard->stock_solution working_solutions Serial Dilutions (Calibration Standards) stock_solution->working_solutions working_solutions->hplc_hptlc data_acquisition Data Acquisition (Chromatograms) hplc_hptlc->data_acquisition calibration_curve Calibration Curve Construction data_acquisition->calibration_curve quantification Quantification of this compound in Sample calibration_curve->quantification

Caption: General workflow for the quantification of this compound.

Biological Activity and Signaling Pathways

Flavonoids, including this compound, are known for their anti-inflammatory properties.[5] The anti-inflammatory effects of flavonoids are often mediated through the modulation of key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.[5][6]

NF-κB and JAK/STAT Signaling Pathways in Inflammation

The diagram below illustrates the general mechanism by which inflammatory stimuli activate the NF-κB and JAK/STAT pathways, leading to the production of pro-inflammatory mediators, and how flavonoids like this compound can potentially inhibit these processes.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) cytokine_receptor Cytokine Receptor inflammatory_stimuli->cytokine_receptor tlr Toll-like Receptor (TLR) inflammatory_stimuli->tlr jak JAK cytokine_receptor->jak Activation ikk IKK Complex tlr->ikk Activation stat STAT jak->stat Phosphorylation p_stat p-STAT (Dimer) stat->p_stat Dimerization p_stat_n p-STAT p_stat->p_stat_n Translocation ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb Phosphorylation of IκB nfkb NF-κB ikb_nfkb->nfkb Release of NF-κB nfkb_n NF-κB nfkb->nfkb_n Translocation hypolaetin This compound hypolaetin->jak Inhibition hypolaetin->ikk Inhibition gene_transcription Gene Transcription p_stat_n->gene_transcription nfkb_n->gene_transcription pro_inflammatory_mediators Pro-inflammatory Mediators (TNF-α, IL-6, COX-2) gene_transcription->pro_inflammatory_mediators

Caption: Inhibition of NF-κB and JAK/STAT pathways by this compound.

Conclusion

This compound serves as a valuable reference standard for the quality control and standardization of herbal products. The HPLC and HPTLC methods outlined in these application notes, based on established protocols for similar flavonoid glycosides, provide a solid foundation for the accurate quantification of this compound in various plant matrices. Further research to establish specific validated analytical methods for this compound will enhance its utility in phytochemical research and drug development. The potential of this compound to modulate key inflammatory signaling pathways underscores its importance as a bioactive phytochemical worthy of further investigation.

References

Troubleshooting & Optimization

Troubleshooting low yield in Hypolaetin 7-glucoside purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the purification of Hypolaetin 7-glucoside.

Troubleshooting Low Yield in this compound Purification

Low recovery of this compound can occur at various stages of the purification process, from initial extraction to final chromatographic steps. This guide addresses common issues and provides systematic solutions.

Frequently Asked Questions (FAQs)

Q1: My initial extraction yield of total flavonoids is low. What are the potential causes and solutions?

A1: Low extraction yield is often related to suboptimal extraction parameters. Several factors can influence the efficiency of flavonoid extraction from plant material, primarily Sideritis species.

  • Solvent Choice: The polarity of the extraction solvent is crucial. For flavonoid glycosides like this compound, moderately polar solvents are generally most effective. A 70% ethanol solution has been shown to be highly effective for extracting flavonoids and other phytochemicals from Sideritis species.[1]

  • Temperature: Higher temperatures can enhance extraction efficiency by increasing solvent penetration and compound solubility. However, excessively high temperatures (above 70-80°C) can lead to the degradation of flavonoid glycosides.[2][3]

  • Extraction Time: Prolonged extraction times can increase yield up to a certain point, after which the risk of compound degradation increases.[3]

  • Solid-to-Liquid Ratio: An insufficient volume of solvent may not effectively penetrate the plant material, leading to incomplete extraction. Conversely, an excessively large volume can dilute the extract and create challenges for downstream processing.

Q2: I am losing a significant amount of this compound during chromatographic purification. What could be the reason?

A2: Loss during chromatography can be due to several factors, including irreversible adsorption, degradation on the stationary phase, or co-elution with other compounds.

  • Irreversible Adsorption: Flavonoids can sometimes bind irreversibly to silica gel, a common stationary phase. If you suspect this is happening, consider using a different stationary phase like polyamide or a C18 reversed-phase silica gel.

  • Compound Degradation: Flavonoid glycosides can be susceptible to degradation under certain conditions. Acidic mobile phases, sometimes used to improve peak shape in HPLC, can cause hydrolysis of the glycosidic bond, cleaving the sugar moiety and resulting in the aglycone (Hypolaetin).[4][5] High temperatures during purification can also lead to degradation.[6][7][8]

  • Poor Peak Resolution: If this compound is not well-separated from other compounds, fractions containing your target molecule may be discarded to maintain purity, thus lowering the overall yield. Optimizing the mobile phase composition and gradient is crucial for good resolution.

Q3: My final purified product shows low purity. How can I improve this?

A3: Low purity is typically a result of inadequate separation during chromatography.

  • Optimize Chromatographic Conditions: Experiment with different solvent systems and gradients to achieve better separation of this compound from impurities. For preparative HPLC, a shallow gradient around the elution time of your target compound can significantly improve resolution.

  • Multiple Purification Steps: A single chromatographic step may not be sufficient to achieve high purity. Consider a multi-step purification strategy, for example, initial separation by column chromatography followed by a final polishing step using preparative HPLC.

  • Sample Preparation: Ensure your crude extract is properly filtered to remove particulate matter before loading it onto a column. This can prevent column clogging and improve separation efficiency.

Data Presentation

The following tables summarize key quantitative data related to the extraction and yield of Hypolaetin derivatives from Sideritis species.

Table 1: Extraction Parameters for Hypolaetin Derivatives from Sideritis scardica using Microwave-Assisted Extraction (MAE)

ParameterOptimal ValueReference
Ethanol Concentration87.9% (v/v)[1]
Extraction Time25 min[1]
Temperature100 °C[1]
Solvent-to-Solid Ratio80:1 (mL:g)[1]

Table 2: Yield of Hypolaetin Derivatives from Various Sideritis Species

Sideritis SpeciesYield of Hypolaetin Derivatives (mg/g dry weight)Reference
S. scardica72.03 to 135.61[1]
S. raeseriNot specified
S. syriacaNot specified
S. euboeaNot specified
S. clandestinaNot specified

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction of this compound from Sideritis Species

This protocol is based on optimized parameters for the extraction of Hypolaetin derivatives.

  • Plant Material Preparation: Dry the aerial parts of the Sideritis species at room temperature and grind them into a fine powder.

  • Extraction:

    • Weigh 1 gram of the powdered plant material and place it in a microwave extraction vessel.

    • Add 80 mL of 87.9% ethanol to the vessel.

    • Secure the vessel in the microwave extractor.

    • Set the extraction parameters: 25 minutes at 100°C.[1]

  • Filtration and Concentration:

    • After extraction, allow the mixture to cool to room temperature.

    • Filter the extract through Whatman No. 1 filter paper to remove solid plant material.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Purification of this compound by Column Chromatography and Preparative HPLC

This is a general protocol for the purification of flavonoid glycosides and should be optimized for this compound.

  • Column Chromatography (Initial Purification):

    • Stationary Phase: Silica gel or Polyamide.

    • Column Packing: Prepare a slurry of the stationary phase in a non-polar solvent (e.g., hexane) and pack it into a glass column.

    • Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.

    • Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol). A common solvent system is a gradient of chloroform-methanol.

    • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

    • Pooling and Concentration: Combine the fractions rich in the target compound and concentrate them using a rotary evaporator.

  • Preparative HPLC (Final Purification):

    • Column: A C18 reversed-phase column is commonly used for flavonoid purification.

    • Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. Caution: Acidic conditions can lead to hydrolysis of the glycoside; therefore, the pH should be carefully controlled and exposure time minimized.[4][5]

    • Injection: Dissolve the partially purified extract from the previous step in the mobile phase and inject it into the preparative HPLC system.

    • Fraction Collection: Collect the peak corresponding to this compound based on the retention time determined from analytical HPLC.

    • Solvent Removal: Remove the solvent from the collected fraction, typically by lyophilization (freeze-drying), to obtain the pure compound.

Visualizations

Troubleshooting Workflow for Low Yield```dot

General Purification Workflow

Purification_Workflow start Dried Sideritis Plant Material extraction Extraction (e.g., MAE with Ethanol) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chrom Column Chromatography (e.g., Silica Gel) crude_extract->column_chrom fraction_collection Fraction Collection & TLC/HPLC Analysis column_chrom->fraction_collection pooling Pooling of Fractions fraction_collection->pooling prep_hplc Preparative HPLC (C18 Column) pooling->prep_hplc final_product Pure Hypolaetin 7-glucoside prep_hplc->final_product

Caption: A general workflow for the purification of this compound.

References

Technical Support Center: Optimizing Hypolaetin 7-glucoside Solubility for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Hypolaetin 7-glucoside in cell culture assays.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound.

Issue 1: My this compound powder will not dissolve in my chosen solvent.

  • Possible Cause: The selected solvent may not be appropriate for dissolving this compound, or the concentration is too high. While specific solubility data is not widely published, flavonoids are often soluble in organic solvents like DMSO and ethanol.

  • Solution:

    • Recommended Solvent: The most common solvent for preparing stock solutions of flavonoids for cell culture is Dimethyl Sulfoxide (DMSO).

    • Increase Solubility: To aid dissolution, you can gently warm the solution to 37°C and use sonication for 5-10 minutes.[1][2]

    • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. It is crucial to ensure the compound is fully dissolved before further dilution.

Issue 2: My this compound precipitates when I add it to my cell culture medium.

  • Possible Cause 1: Final concentration is too high. The aqueous environment of the cell culture medium can cause less soluble compounds to precipitate, even if they are dissolved in a DMSO stock.

  • Solution: Determine the maximum soluble concentration of this compound in your specific cell culture medium by performing a solubility test. A detailed protocol for this is provided below.

  • Possible Cause 2: Improper dilution technique. Adding a concentrated DMSO stock directly to a large volume of aqueous medium can cause the compound to "crash out" of solution.

  • Solution: Employ a serial dilution method. First, dilute the DMSO stock solution in a small volume of serum-free medium, mixing thoroughly. Then, add this intermediate dilution to the final volume of complete medium.

  • Possible Cause 3: The final DMSO concentration is too high. High concentrations of DMSO can be toxic to cells and can also affect the solubility of other components in the medium.

  • Solution: As a general rule, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, and ideally below 0.1%, to minimize cytotoxic effects.

Issue 3: I am seeing inconsistent results in my cell-based assays.

  • Possible Cause: This could be due to incomplete dissolution of the compound or precipitation occurring over the course of the experiment.

  • Solution:

    • Visual Inspection: Before adding the compound to your cells, visually inspect the diluted solution for any signs of precipitation. You can also check for precipitates under a microscope.

    • Fresh Preparations: Prepare fresh dilutions of this compound from your DMSO stock for each experiment to avoid potential degradation or precipitation in diluted aqueous solutions.

    • Pre-incubation: After diluting the compound in your final cell culture medium, allow it to equilibrate at 37°C in the incubator for a short period (e.g., 30 minutes) before adding it to your cells. This can help identify any delayed precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For cell culture applications, anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution.

Q2: How should I store my this compound stock solution?

A2: Store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[3][4] Protect the solution from light.[3][4]

Q3: What is the typical working concentration for this compound in cell culture?

A3: The optimal working concentration will vary depending on the cell line and the specific assay. It is recommended to perform a dose-response experiment to determine the effective concentration range for your experimental setup. Based on related flavonoids, a starting range could be from 1 µM to 100 µM.

Q4: Can I dissolve this compound directly in water or PBS?

A4: Based on the general properties of flavonoids, this compound is expected to have very low solubility in aqueous solutions like water or phosphate-buffered saline (PBS). It is strongly advised to first prepare a concentrated stock solution in an organic solvent like DMSO.

Q5: What is the mechanism of action of this compound?

A5: The precise signaling pathways modulated by this compound are not fully elucidated. However, flavonoids, in general, are known to interact with various signaling pathways, including those involved in inflammation and cell proliferation such as the MAPK and PI3K/AKT pathways. Some related compounds have been shown to influence prostaglandin biosynthesis and activate AMPK.[5][6]

Data Presentation

Table 1: Empirical Solubility of this compound in Cell Culture Medium

This table is designed for you to record the results of your own empirical solubility tests.

SolventConcentration of this compoundIncubation Time at 37°CVisual Observation (Clear/Precipitate)Microscopic Observation (Clear/Precipitate)
Cell Culture Medium A + 0.1% DMSO10 µM1 hour
Cell Culture Medium A + 0.1% DMSO25 µM1 hour
Cell Culture Medium A + 0.1% DMSO50 µM1 hour
Cell Culture Medium A + 0.1% DMSO100 µM1 hour
Cell Culture Medium A + 0.1% DMSO200 µM1 hour

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for use in cell culture assays.

Materials:

  • This compound powder (MW: 464.38 g/mol )[3]

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortexer

  • Sonicator (optional)

Procedure:

  • Bring the this compound powder and DMSO to room temperature.

  • To prepare 1 mL of a 10 mM stock solution, weigh out 4.64 mg of this compound.

  • Aseptically add the powder to a sterile microcentrifuge tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex the solution thoroughly for 1-2 minutes to dissolve the compound.

  • If the compound is not fully dissolved, sonicate the vial for 5-10 minutes in a water bath.[1]

  • Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to prevent contamination and degradation from multiple freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.[3][4]

Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Medium

Objective: To empirically determine the highest concentration of this compound that remains in solution in your specific cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Your specific cell culture medium (with all supplements)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Cell culture incubator (37°C, 5% CO₂)

  • Microscope

Procedure:

  • Prepare a series of dilutions of your this compound stock solution in your complete cell culture medium. For example, prepare final concentrations of 10, 25, 50, 100, and 200 µM. Ensure the final DMSO concentration is consistent across all samples and in your vehicle control (e.g., 0.1%).

  • For each concentration, add the corresponding volume of the stock solution to the cell culture medium and mix immediately and thoroughly.

  • Include a "vehicle control" sample containing only the cell culture medium and the same final concentration of DMSO.

  • Incubate the samples under standard cell culture conditions (37°C, 5% CO₂) for a duration equivalent to your planned experiment (e.g., 24, 48, or 72 hours).

  • Visually inspect the samples for any signs of precipitation (cloudiness, crystals, or film).

  • Confirm your visual observations by examining a small aliquot of each sample under a microscope. Look for crystalline structures that are not cells.

  • The highest concentration that remains clear and free of precipitates is the maximum soluble concentration of this compound in your specific medium under these conditions.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubility Empirical Solubility Test cluster_assay Cell Culture Assay weigh Weigh Hypolaetin 7-glucoside Powder dissolve Dissolve in 100% DMSO (Vortex/Sonicate) weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C/-80°C aliquot->store dilute Prepare Serial Dilutions in Cell Culture Medium store->dilute incubate Incubate at 37°C (Experimental Duration) dilute->incubate observe Visual & Microscopic Observation for Precipitate incubate->observe determine Determine Max Soluble Concentration observe->determine prepare_working Prepare Working Solution (Below Max Soluble Conc.) determine->prepare_working treat_cells Treat Cells prepare_working->treat_cells analyze Analyze Results treat_cells->analyze

Caption: Workflow for preparing and optimizing this compound solutions.

troubleshooting_workflow start Precipitate Observed in Cell Culture Medium check_conc Is the final concentration below the empirically determined max solubility? start->check_conc check_dilution Was a serial dilution technique used? check_conc->check_dilution Yes sol_lower_conc Lower the working concentration. check_conc->sol_lower_conc No check_dmso Is the final DMSO concentration <0.5%? check_dilution->check_dmso Yes sol_use_serial Use a serial dilution method: Stock -> Small Media Volume -> Final Volume. check_dilution->sol_use_serial No sol_redetermine Redetermine max soluble concentration (Protocol 2). check_dmso->sol_redetermine Yes sol_lower_dmso Adjust stock concentration to lower the final DMSO volume. check_dmso->sol_lower_dmso No sol_lower_conc->sol_redetermine

Caption: Troubleshooting decision tree for precipitation issues.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H7G This compound (Flavonoid) PI3K PI3K H7G->PI3K Inhibits? MAPKK MAPKK H7G->MAPKK Inhibits? receptor Receptor receptor->MAPKK AKT AKT PI3K->AKT NFkB NF-kB AKT->NFkB Activates MAPK MAPK MAPKK->MAPK AP1 AP-1 MAPK->AP1 Activates inflammation Inflammatory Gene Expression NFkB->inflammation AP1->inflammation

Caption: A potential signaling pathway influenced by flavonoids.

References

Preventing degradation of Hypolaetin 7-glucoside in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hypolaetin 7-glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

This compound is a flavone glucoside, a type of flavonoid found in various plants.[1][2] Like many flavonoids, it is susceptible to degradation in solution, which can be triggered by factors such as pH, temperature, light, and the presence of enzymes or metal ions.[3][4][5] This degradation can lead to a loss of its biological activity, impacting experimental results and the therapeutic efficacy of potential drug formulations. Therefore, understanding and controlling its stability is crucial for reliable research and development.

Q2: What are the primary factors that cause the degradation of this compound in solution?

The degradation of this compound is primarily influenced by:

  • pH: Flavonoids are generally more stable in acidic conditions and tend to degrade in neutral to alkaline solutions.[6][7]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[3][4][5]

  • Light: Exposure to UV and visible light can induce photodegradation.[5][8][9]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[9]

  • Enzymatic Activity: If the solution is not sterile, enzymes like glycosidases from microbial contamination can hydrolyze the glycosidic bond.[10][11]

  • Metal Ions: Metal ions, such as iron and copper, can act as catalysts in the oxidative degradation of flavonoids.[12][13][14]

Q3: How does the glycosidic group in this compound affect its stability compared to its aglycone form (Hypolaetin)?

The 7-O-glucoside moiety generally enhances the stability of the flavonoid.[15] Glycosylation can increase water solubility and protect the molecule from certain degradation pathways that affect the aglycone form.[4] However, the glycosidic bond itself can be a target for enzymatic or acid-catalyzed hydrolysis.

Q4: What are the visible signs of this compound degradation in a solution?

Degradation of flavonoid solutions can sometimes be observed as a change in color or the formation of a precipitate. However, significant degradation can occur without any visible changes. Therefore, it is essential to use analytical techniques like High-Performance Liquid Chromatography (HPLC) to accurately assess the concentration and purity of this compound over time.

Troubleshooting Guide

Issue: I am observing a rapid loss of my this compound in solution.

This is a common issue that can be addressed by systematically evaluating the following potential causes and implementing the suggested solutions.

Inappropriate Solvent or pH
  • Problem: The pH of your solution may be too high (neutral to alkaline), which accelerates flavonoid degradation.[6][7]

  • Solution:

    • Prepare stock solutions in a suitable organic solvent like DMSO, methanol, or ethanol. For aqueous working solutions, use a buffer system to maintain an acidic pH (ideally below 6.0).

    • Avoid using buffers with high pH if possible. If a higher pH is required for your experiment, prepare the solution immediately before use and minimize its time at that pH.

High Storage or Experimental Temperature
  • Problem: Storing solutions at room temperature or using elevated temperatures in experiments can significantly increase the degradation rate.[3][4][5]

  • Solution:

    • Store stock solutions at -20°C or -80°C.[8]

    • For working solutions, store them at 2-8°C and protect them from light.

    • If high temperatures are necessary for your experiment, minimize the exposure time.

Exposure to Light
  • Problem: Flavonoids are sensitive to light, which can cause photodegradation.[5][8][9]

  • Solution:

    • Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.

    • Conduct experiments under low-light conditions whenever possible.

Presence of Oxygen and Metal Ions
  • Problem: Dissolved oxygen and trace metal ions can catalyze the oxidative degradation of this compound.[9][12][13][14]

  • Solution:

    • Deoxygenate Solutions: Before adding this compound, sparge your aqueous buffers with an inert gas like nitrogen or argon.

    • Use Chelating Agents: Add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffer to sequester metal ions. A typical concentration is 0.1 mM.[12]

    • Add Antioxidants: Consider adding an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to the solution, but ensure it does not interfere with your downstream applications.

Microbial or Enzymatic Contamination
  • Problem: Non-sterile solutions can contain microbes that produce enzymes capable of degrading flavonoid glycosides.[10][11]

  • Solution:

    • Use sterile solvents and buffers for preparing solutions.

    • Filter-sterilize the final solution using a 0.22 µm filter if the compound's stability allows.

    • Store solutions under conditions that inhibit microbial growth (e.g., frozen).

Data on Flavonoid Stability

While specific quantitative data for this compound is limited in the public domain, the following tables provide representative data for similar flavonoids to illustrate the impact of temperature and pH on stability.

Table 1: Effect of Temperature on the Stability of a Representative Flavonoid Glycoside (Rutin) in Solution.

Temperature (°C)Percentage Degraded after 2 hours
70< 10%
100~ 30%
130> 90%

Data adapted from studies on rutin degradation and is for illustrative purposes.[5]

Table 2: Effect of pH on the Stability of a Representative Anthocyanin (Cyanidin-3-O-glucoside) after 8 hours.

pHRemaining Compound (%)
2.099%
4.0~70%
7.0< 20%
9.0< 5%

Data adapted from studies on cyanidin-3-O-glucoside stability and is for illustrative purposes.[16]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of this compound (10 mM)

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), HPLC grade

    • Amber glass vial with a PTFE-lined cap

    • Argon or nitrogen gas

  • Procedure:

    • Weigh the required amount of this compound powder in the amber vial.

    • Add the appropriate volume of DMSO to achieve a 10 mM concentration.

    • To aid dissolution, the tube can be warmed to 37°C and briefly sonicated in an ultrasonic bath.

    • Blanket the headspace of the vial with argon or nitrogen gas to displace oxygen.

    • Seal the vial tightly.

    • Store the stock solution at -20°C or -80°C.

Protocol 2: Stability Testing of this compound in an Aqueous Buffer using HPLC

  • Objective: To determine the stability of this compound under specific conditions (e.g., pH 7.4, 37°C).

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Phosphate-buffered saline (PBS), pH 7.4

    • HPLC system with a UV detector and a C18 column

    • Mobile phase: Acetonitrile and water with 0.1% formic acid (gradient elution may be required)

    • Incubator or water bath set to 37°C

    • Amber HPLC vials

  • Procedure:

    • Prepare a working solution of this compound (e.g., 100 µM) in PBS.

    • Immediately inject a sample (t=0) into the HPLC to determine the initial concentration.

    • Place the remaining solution in an incubator at 37°C, protected from light.

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution, transfer it to an amber HPLC vial, and inject it into the HPLC.

    • Analyze the chromatograms to determine the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution (DMSO) prep_work Prepare Working Solution (Aqueous Buffer) prep_stock->prep_work incubate Incubate under Test Conditions (e.g., 37°C, pH 7.4) prep_work->incubate sample Sample at Time Points (t=0, 1, 2, 4...) incubate->sample hplc HPLC Analysis sample->hplc data Data Analysis (% Degradation) hplc->data

Caption: Workflow for a typical stability study of this compound.

degradation_pathway cluster_degradation Degradation Triggers cluster_products Degradation Products H7G This compound Aglycone Hypolaetin (Aglycone) H7G->Aglycone Hydrolysis RingCleavage Ring C Cleavage Products (e.g., phenolic acids) H7G->RingCleavage Oxidation pH High pH pH->H7G Temp High Temperature Temp->H7G Light Light Light->H7G Enzymes Enzymes Enzymes->H7G Aglycone->RingCleavage Further Degradation

Caption: Generalized degradation pathways for flavonoid glycosides.

References

Improving peak resolution in HPLC analysis of Hypolaetin 7-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Hypolaetin 7-glucoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve peak resolution in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak resolution in the HPLC analysis of this compound?

Poor peak resolution in the analysis of this compound and other flavonoids can stem from several factors. These include an unoptimized mobile phase composition, an inappropriate column, suboptimal temperature and flow rates, and issues with the sample preparation itself. Co-elution with other similar compounds in the sample matrix is also a frequent challenge.[1][2]

Q2: How does the mobile phase pH affect the peak shape of this compound?

The pH of the mobile phase can significantly impact the peak shape of ionizable compounds like flavonoids. For this compound, it is crucial to operate at a pH that is at least two units away from its pKa value to ensure it is in a single ionic state. This minimizes peak tailing that can occur from interactions between the analyte and the stationary phase.[3] Using a mobile phase with a low pH, such as ≤ 3, can suppress the ionization of silanol groups on the column, reducing interactions that lead to peak tailing.[4]

Q3: What type of HPLC column is best suited for analyzing this compound?

For the analysis of flavonoid glycosides like this compound, reversed-phase columns, particularly C18 columns, are widely used and generally provide good separation.[5][6][7][8] The choice of a specific C18 column can depend on the complexity of the sample matrix. For complex mixtures, columns with smaller particle sizes (e.g., sub-2µm) or core-shell particles can offer higher efficiency and better resolution.[9]

Troubleshooting Guides

Issue 1: Peak Tailing

Q: My chromatogram for this compound shows significant peak tailing. What are the possible causes and how can I fix this?

A: Peak tailing is a common issue that can compromise resolution and quantification.[4] Here are the likely causes and their solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, causing tailing.[3][4][10]

    • Solution: Add a competing base like triethylamine to the mobile phase to neutralize the free silanol groups.[3][4] Alternatively, use a modern, high-purity silica column (Type B) with reduced silanol activity.[4] Adjusting the mobile phase to a lower pH (e.g., with 0.1% formic or acetic acid) can also suppress silanol ionization.[4][5][11]

  • Column Contamination or Degradation: Accumulation of strongly retained compounds from the sample matrix on the column can lead to active sites that cause tailing.[1]

    • Solution: Use a guard column to protect the analytical column from contaminants.[12] If the column is already contaminated, try flushing it with a strong solvent. If the problem persists, the column may need to be replaced.[13]

  • Mass Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[10][12]

    • Solution: Reduce the concentration of the sample or decrease the injection volume.[12]

Issue 2: Peak Fronting

Q: I am observing peak fronting for this compound. What could be the reason and what is the solution?

A: Peak fronting is less common than tailing but can still affect the quality of your chromatography.

  • Sample Overload: Similar to peak tailing, injecting a sample that is too concentrated can lead to fronting.[13]

    • Solution: Dilute the sample or reduce the injection volume.[3][13]

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a fronting peak.[3]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[3][14] If this is not feasible due to solubility issues, ensure the injection volume is as small as possible.[3]

Issue 3: Poor Resolution and Co-eluting Peaks

Q: My this compound peak is not well-resolved from an adjacent peak. How can I improve the separation?

A: Improving the resolution between two closely eluting peaks often requires a systematic optimization of the chromatographic conditions.[15]

  • Optimize the Mobile Phase Gradient: A shallow gradient can increase the separation time between peaks, thereby improving resolution.[16][17]

    • Solution: Start with a scouting gradient (e.g., 5-95% organic solvent in 20 minutes) to determine the approximate elution time of your compounds of interest.[16] Then, "stretch out" the gradient over a longer period in the region where the peaks are eluting.[17]

  • Adjust the Mobile Phase Composition: Changing the organic solvent (e.g., from acetonitrile to methanol or vice versa) can alter the selectivity of the separation.[8]

    • Solution: Experiment with different organic modifiers to see which provides the best separation for your specific sample.

  • Lower the Flow Rate: Decreasing the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time.[15]

    • Solution: Try reducing the flow rate in small increments to find the optimal balance between resolution and run time.

  • Change the Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of the separation, which in turn influences resolution.[15][18]

    • Solution: Lowering the column temperature generally increases retention and can improve resolution, while higher temperatures can lead to sharper peaks but may decrease separation if the peaks are very close.[15] Experiment with temperatures within the stable range for your column and analyte.

Data Presentation

Table 1: General Starting HPLC Parameters for Flavonoid Glycoside Analysis

ParameterRecommended Starting Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-30% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 25-40 °C
Detection Wavelength ~345-355 nm

Note: These are general starting parameters and will likely require optimization for your specific application.[5][18][19]

Table 2: Troubleshooting Summary for Peak Shape Issues

ProblemPossible CauseRecommended Solution
Peak Tailing Secondary silanol interactionsAdd triethylamine to mobile phase; use a Type B silica column; lower mobile phase pH.[3][4]
Column contaminationUse a guard column; flush the column with a strong solvent; replace the column.[12][13]
Mass overloadReduce sample concentration or injection volume.[12]
Peak Fronting Sample overloadReduce sample concentration or injection volume.[13]
Incompatible injection solventDissolve sample in the initial mobile phase.[3][14]

Experimental Protocols

Protocol 1: HPLC Method Development for this compound

  • Column Selection: Begin with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.

  • Initial Gradient Run: Perform a "scouting" gradient from 5% to 95% B over 20-30 minutes to determine the approximate retention time of this compound.

  • Gradient Optimization: Based on the scouting run, design a shallower gradient around the elution time of the analyte to improve resolution from nearby impurities. For example, if the peak elutes at 40% B, you might run a gradient from 30% to 50% B over 20 minutes.[16][17]

  • Flow Rate and Temperature Optimization: If co-elution is still an issue, systematically adjust the flow rate (e.g., from 1.0 mL/min down to 0.8 mL/min) and column temperature (e.g., in 5 °C increments from 25 °C to 40 °C) to achieve baseline separation.[15] Remember to change only one parameter at a time.[15]

  • Method Validation: Once optimal conditions are established, validate the method for parameters such as linearity, precision, accuracy, and robustness.[19][20][21]

Visualizations

TroubleshootingWorkflow Start Poor Peak Resolution (Tailing, Fronting, Co-elution) CheckPeakShape Identify Peak Shape Problem Start->CheckPeakShape Tailing Peak Tailing CheckPeakShape->Tailing Asymmetric to the right Fronting Peak Fronting CheckPeakShape->Fronting Asymmetric to the left CoElution Co-elution CheckPeakShape->CoElution Overlapping peaks Tailing_Sol1 Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) Tailing->Tailing_Sol1 Tailing_Sol2 Use End-Capped Column or Competing Base Tailing->Tailing_Sol2 Tailing_Sol3 Reduce Sample Concentration /Injection Volume Tailing->Tailing_Sol3 Tailing_Sol4 Clean/Replace Column & Use Guard Column Tailing->Tailing_Sol4 Fronting_Sol1 Reduce Sample Concentration /Injection Volume Fronting->Fronting_Sol1 Fronting_Sol2 Use Mobile Phase as Sample Solvent Fronting->Fronting_Sol2 CoElution_Sol1 Optimize Gradient (shallower slope) CoElution->CoElution_Sol1 CoElution_Sol2 Adjust Flow Rate (typically lower) CoElution->CoElution_Sol2 CoElution_Sol3 Change Column Temperature CoElution->CoElution_Sol3 CoElution_Sol4 Try Different Organic Modifier (e.g., MeOH vs. ACN) CoElution->CoElution_Sol4 End Improved Peak Resolution Tailing_Sol1->End Tailing_Sol2->End Tailing_Sol3->End Tailing_Sol4->End Fronting_Sol1->End Fronting_Sol2->End CoElution_Sol1->End CoElution_Sol2->End CoElution_Sol3->End CoElution_Sol4->End

Caption: Troubleshooting workflow for improving HPLC peak resolution.

MethodDevelopmentWorkflow Start Start Method Development SelectColumn Select Column (e.g., C18, 250x4.6mm, 5µm) Start->SelectColumn PrepMobilePhase Prepare Mobile Phase (A: 0.1% FA in Water, B: 0.1% FA in ACN) SelectColumn->PrepMobilePhase ScoutingGradient Run Scouting Gradient (e.g., 5-95% B in 20 min) PrepMobilePhase->ScoutingGradient EvaluateResolution Evaluate Peak Resolution ScoutingGradient->EvaluateResolution OptimizeGradient Optimize Gradient (Create shallower slope around target peaks) EvaluateResolution->OptimizeGradient Resolution inadequate OptimizeFlowTemp Fine-tune Flow Rate & Temperature EvaluateResolution->OptimizeFlowTemp Minor adjustments needed FinalMethod Final Validated Method EvaluateResolution->FinalMethod Resolution is satisfactory OptimizeGradient->EvaluateResolution OptimizeFlowTemp->EvaluateResolution

Caption: Experimental workflow for HPLC method development.

References

Technical Support Center: Analysis of Hypolaetin 7-glucoside by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Hypolaetin 7-glucoside.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the LC-MS analysis of this compound, with a focus on mitigating matrix effects.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Question: My chromatogram for this compound shows poor peak shape, what could be the cause and how can I fix it?

  • Answer: Poor peak shape can be caused by several factors, including column overload, contamination, or inappropriate mobile phase conditions.[1]

    • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and re-injecting.

    • Column Contamination: Matrix components can accumulate on the column, leading to peak tailing or splitting. Implement a robust column washing step after each run or a series of runs. If the problem persists, consider using a guard column or replacing the analytical column.

    • Mobile Phase Mismatch: If the sample solvent is significantly stronger than the initial mobile phase, peak distortion can occur. Ensure your sample is dissolved in a solvent similar in composition to the initial mobile phase.[1]

    • pH of Mobile Phase: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. For flavonoids, adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase often improves peak shape.

Issue 2: Inconsistent or Low Signal Intensity (Ion Suppression)

  • Question: I am observing a significant drop in the signal intensity of this compound in my sample compared to the standard in a pure solvent. What is causing this and how can I mitigate it?

  • Answer: This is a classic sign of ion suppression, a major matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the analyte in the mass spectrometer's ion source.[2][3]

    • Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[4] Consider more rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

    • Optimize Chromatography: Modifying your LC method to better separate this compound from the interfering matrix components can significantly reduce ion suppression. Try a slower gradient or a column with a different selectivity.

    • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of your analyte.[4] However, ensure that after dilution, the concentration of this compound is still above the limit of quantification (LOQ).

    • Use a Different Ionization Technique: While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds.[2]

Issue 3: High Signal Intensity (Ion Enhancement)

  • Question: The signal for this compound in my sample is unexpectedly higher than in my standard. Is this also a matrix effect?

  • Answer: Yes, this phenomenon is known as ion enhancement and is another form of matrix effect where co-eluting compounds improve the ionization efficiency of the analyte.[2] While less common than ion suppression, it can still lead to inaccurate quantification. The mitigation strategies are the same as for ion suppression: improved sample cleanup, chromatographic optimization, or sample dilution.

Issue 4: Poor Reproducibility and Accuracy

  • Question: My results for the quantification of this compound are not reproducible across different sample preparations or batches. How can I improve this?

  • Answer: Poor reproducibility and accuracy are often consequences of unaddressed matrix effects.

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to ensure that the calibrants and the analyte in the sample experience similar matrix effects, leading to more accurate quantification.

    • Internal Standard (IS): The use of a suitable internal standard is highly recommended. An ideal IS is a stable isotope-labeled version of the analyte, as it will co-elute and experience the same matrix effects, allowing for reliable correction. If a stable isotope-labeled IS is not available, a structurally similar compound with similar chromatographic and mass spectrometric behavior can be used.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix.[2][3] These effects can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, ultimately affecting the accuracy, precision, and sensitivity of the analysis.[2]

Q2: How can I determine if my analysis of this compound is affected by matrix effects?

A2: A common method is to compare the peak area of a post-extraction spike to that of a standard in a pure solvent.

  • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) x 100

    • A negative value indicates ion suppression.

    • A positive value indicates ion enhancement.

    • Values between -20% and +20% are often considered acceptable, but this can depend on the specific requirements of the assay.

Another qualitative method is the post-column infusion experiment, where a constant flow of the analyte solution is introduced into the MS source while a blank matrix extract is injected onto the LC column. Any deviation in the analyte's baseline signal indicates the presence of matrix effects at that retention time.

Q3: What are the most common sources of matrix effects when analyzing plant extracts?

A3: Plant extracts are complex mixtures containing numerous compounds that can cause matrix effects. For flavonoid glycosides like this compound, common interfering compounds include other flavonoids, phenolic acids, lipids, sugars, and pigments.

Q4: Which sample preparation technique is best for reducing matrix effects for this compound?

A4: The choice of sample preparation technique depends on the sample matrix and the properties of the interfering compounds.

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. A reversed-phase sorbent (e.g., C18) can be used to retain this compound while more polar interferences are washed away.

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids. It can be effective in removing highly polar or non-polar interferences.

  • Protein Precipitation (PPT): For biological samples like plasma or serum, PPT with a solvent like acetonitrile or methanol is a quick and easy way to remove the majority of proteins, which are a significant source of matrix effects. However, it may not remove other interfering small molecules.

Data Presentation

The following table provides a representative comparison of the effectiveness of different sample preparation techniques in reducing matrix effects and improving the recovery of a flavonoid glycoside similar to this compound in a plant extract.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD, %)
Dilute-and-Shoot 98-6518
Protein Precipitation (PPT) 92-4512
Liquid-Liquid Extraction (LLE) 85-258
Solid-Phase Extraction (SPE) 95-105

This table is a generalized representation and actual values may vary depending on the specific matrix and experimental conditions.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for the Cleanup of a Plant Extract

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Dilute the plant extract with deionized water and load it onto the conditioned SPE cartridge at a slow flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound and other retained compounds with 5 mL of a stronger solvent, such as methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C). Reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Method for the Analysis of this compound

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MS/MS Transition (Hypothetical):

    • Precursor Ion (Q1): m/z 463.1 [M-H]⁻

    • Product Ion (Q3): m/z 301.0 [M-H-glucoside]⁻

  • Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Note: These are starting parameters and should be optimized for your specific instrument and application.

Visualizations

Troubleshooting_Workflow start Start: Inconsistent or Poor LC-MS Results check_peak Assess Peak Shape (Tailing, Fronting, Splitting?) start->check_peak check_intensity Evaluate Signal Intensity (Suppression or Enhancement?) start->check_intensity check_peak->check_intensity No poor_peak Poor Peak Shape check_peak->poor_peak Yes intensity_issue Intensity Issues check_intensity->intensity_issue Yes end End: Reliable and Reproducible Results check_intensity->end No, results are good optimize_lc Optimize LC Method: - Adjust Gradient - Check Mobile Phase pH - Dilute Sample poor_peak->optimize_lc improve_cleanup Improve Sample Cleanup: - SPE - LLE intensity_issue->improve_cleanup optimize_lc->improve_cleanup use_is Implement Internal Standard (Stable Isotope Labeled) improve_cleanup->use_is matrix_matched Use Matrix-Matched Calibration use_is->matrix_matched matrix_matched->end

Caption: A workflow for troubleshooting matrix effects in LC-MS analysis.

Sample_Prep_Decision_Tree start Start: Sample Received for This compound Analysis matrix_type What is the sample matrix? start->matrix_type biological_fluid Biological Fluid (Plasma, Urine) matrix_type->biological_fluid plant_extract Plant Extract matrix_type->plant_extract ppt Protein Precipitation (PPT) (Fast, but may have residual matrix effects) biological_fluid->ppt spe_bio Solid-Phase Extraction (SPE) (Cleaner extract) biological_fluid->spe_bio lle Liquid-Liquid Extraction (LLE) (Good for removing specific interferences) plant_extract->lle spe_plant Solid-Phase Extraction (SPE) (Highly effective for complex extracts) plant_extract->spe_plant analyze Proceed to LC-MS Analysis ppt->analyze spe_bio->analyze lle->analyze spe_plant->analyze

Caption: Decision tree for selecting a sample preparation method.

References

Technical Support Center: Enhancing the Stability of Hypolaetin 7-Glucoside Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Hypolaetin 7-glucoside formulations. The information is presented in a question-and-answer format to directly address common experimental challenges.

I. Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the formulation and stability testing of this compound.

FAQs: General Stability Concerns

Q1: My this compound formulation is showing a rapid loss of potency. What are the likely causes?

A1: The degradation of this compound, a flavonoid glycoside, is often multifactorial. Key factors influencing its stability include:

  • pH: Flavonoids are susceptible to degradation in neutral to alkaline conditions. Acidic environments generally improve the stability of many flavonoid glycosides.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.

  • Light: Exposure to UV or even visible light can induce photodegradation.

  • Oxidation: The polyphenolic structure of this compound makes it prone to oxidation, which can be catalyzed by oxygen, metal ions, and enzymes.

  • Hydrolysis: The glycosidic bond can be susceptible to enzymatic or chemical hydrolysis, leading to the formation of the aglycone (Hypolaetin) and glucose.

Q2: I'm observing a color change in my this compound solution. What does this indicate?

A2: A color change, such as yellowing or browning, is a common indicator of flavonoid degradation. This is often due to oxidation and the formation of polymeric degradation products. It is crucial to correlate this visual change with quantitative analysis (e.g., HPLC) to determine the extent of potency loss.

Troubleshooting: Formulation Development

Q3: How can I improve the stability of my aqueous this compound formulation?

A3: Several strategies can be employed to enhance the stability of aqueous formulations:

  • pH Adjustment: Maintain the pH of the formulation in the acidic range (ideally below 6.0) using appropriate buffering agents.

  • Antioxidants: Incorporate antioxidants to mitigate oxidative degradation. Common choices include ascorbic acid, butylated hydroxytoluene (BHT), and sodium metabisulfite.

  • Chelating Agents: Add chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.

  • Light Protection: Store the formulation in amber-colored containers or protect it from light to prevent photodegradation.

  • Deoxygenation: Purging the solution and the container headspace with an inert gas like nitrogen or argon can minimize oxidative degradation.

Q4: My this compound has poor aqueous solubility, which is affecting my formulation options. How can I address this?

A4: Improving the aqueous solubility of this compound can also enhance its stability. Consider the following approaches:

  • Co-solvents: Use of co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) can improve solubility. However, their impact on stability must be evaluated.

  • Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin molecules (e.g., hydroxypropyl-β-cyclodextrin) can significantly increase its aqueous solubility and protect it from degradation.

  • Nanoencapsulation: Formulating this compound into nanoparticles (e.g., using chitosan) or nanoemulsions can enhance both solubility and stability.

Troubleshooting: Experimental Analysis

Q5: I am performing a forced degradation study on this compound. What conditions should I test?

A5: A comprehensive forced degradation study should assess the stability of this compound under various stress conditions to identify potential degradation products and pathways. Recommended conditions include:

  • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

  • Base Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

  • Oxidative Degradation: 3-30% hydrogen peroxide at room temperature.

  • Thermal Degradation: Dry heat at a temperature above the planned accelerated stability testing conditions (e.g., 80-100 °C).

  • Photodegradation: Exposure to a light source according to ICH Q1B guidelines.

Q6: What is a suitable HPLC method for analyzing the stability of this compound and its degradation products?

A6: A stability-indicating HPLC-UV method is essential. A typical reversed-phase method would involve:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at the λmax of this compound (around 280 nm and 340 nm).

  • Validation: The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness, ensuring that degradation products are well-separated from the parent compound.

II. Quantitative Data on Flavonoid Glucoside Stability

Table 1: Thermal Degradation of Apigenin-7-O-glucoside in Aqueous Solution at 100 °C [1]

pH% Remaining after 1 hour% Remaining after 3 hours% Remaining after 5 hours
3.0~98%~95%~92%
5.0~99%~98%~95%
7.0~99%~98%~96%

Table 2: Stability of Acylated Apigenin-7-O-glucosides in Methanolic Extract at 25 °C [2]

CompoundSolvent/pH% Remaining after 10 days% Remaining after 30 days
Apigenin-7-O-(6"-malonyl)-glucosideMethanol~80%~60%
Apigenin-7-O-(6"-malonyl)-glucosidepH 2~75%~50%
Apigenin-7-O-(6"-malonyl)-glucosidepH 7~90%~80%
Apigenin-7-O-(4"-acetyl, 6"-malonyl)-glucosideMethanol~70%~40%
Apigenin-7-O-(4"-acetyl, 6"-malonyl)-glucosidepH 2~60%~30%
Apigenin-7-O-(4"-acetyl, 6"-malonyl)-glucosidepH 7~75%~55%

III. Experimental Protocols

This section provides detailed methodologies for key experiments related to enhancing and evaluating the stability of this compound formulations.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a hydroalcoholic mixture) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 80 °C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Keep at room temperature for 1, 2, 4, and 8 hours.

    • At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for 2, 8, 24, and 48 hours.

    • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Transfer the solid this compound powder to a glass vial and place it in a hot air oven at 100 °C for 24, 48, and 72 hours.

    • At each time point, dissolve a known amount of the powder in the solvent and analyze by HPLC.

  • Photodegradation:

    • Expose a solution of this compound (e.g., 100 µg/mL in a quartz cuvette) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both samples by HPLC at appropriate time intervals.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

Protocol 2: Preparation of this compound-Loaded Chitosan Nanoparticles

Objective: To enhance the stability and solubility of this compound by encapsulation in chitosan nanoparticles. This protocol is adapted from methods used for other flavonoids.

Methodology:

  • Preparation of Chitosan Solution:

    • Dissolve 0.1 g of low molecular weight chitosan in 100 mL of a 1% (v/v) acetic acid solution with continuous stirring until a clear solution is obtained.

    • Adjust the pH to 4.5 with 1 M NaOH.

  • Preparation of this compound Solution:

    • Dissolve 10 mg of this compound in 10 mL of ethanol.

  • Nanoparticle Formation (Ionic Gelation):

    • Add the this compound solution dropwise to 50 mL of the chitosan solution under magnetic stirring.

    • Prepare a 0.1% (w/v) solution of sodium tripolyphosphate (TPP) in deionized water.

    • Add the TPP solution dropwise to the chitosan-Hypolaetin 7-glucoside mixture under constant stirring. A milky opalescent suspension indicates the formation of nanoparticles.

    • Continue stirring for 1 hour at room temperature.

  • Purification:

    • Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the centrifugation and resuspension steps twice to remove unencapsulated material.

  • Lyophilization (Optional):

    • For long-term storage, the purified nanoparticle suspension can be frozen and lyophilized. A cryoprotectant (e.g., trehalose) may be added before freezing.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Calculate the encapsulation efficiency by quantifying the amount of unencapsulated this compound in the supernatant after the first centrifugation step using HPLC.

Protocol 3: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method for the quantitative determination of this compound in the presence of its degradation products. This is a general method that would require optimization and validation.

Methodology:

  • Instrumentation and Conditions:

    • HPLC System: A system with a gradient pump, autosampler, column oven, and UV-Vis or photodiode array (PDA) detector.

    • Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 50% B

      • 25-30 min: 50% to 90% B

      • 30-35 min: 90% B

      • 35-40 min: 90% to 10% B

      • 40-45 min: 10% B (equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 340 nm.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in methanol (1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

    • Prepare samples from stability studies by diluting them to fall within the calibration range.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Analyze blank, placebo (if applicable), standard, and stressed samples to demonstrate that there is no interference at the retention time of this compound and that degradation products are resolved.

    • Linearity: Analyze a minimum of five concentrations over the desired range and perform a linear regression analysis of peak area versus concentration.

    • Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo or blank matrix at three concentration levels.

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature).

IV. Visualizations

The following diagrams illustrate key concepts and workflows for enhancing the stability of this compound formulations.

DegradationPathways H7G This compound Aglycone Hypolaetin (Aglycone) H7G->Aglycone Hydrolysis (Acid/Base/Enzyme) Oxidized Oxidized Products H7G->Oxidized Oxidation (O2, Metal Ions) H7G->Oxidized Photodegradation Aglycone->Oxidized Oxidation Polymeric Polymeric Products Oxidized->Polymeric Polymerization

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Hypolaetin 7-glucoside Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Hypolaetin 7-glucoside.

Troubleshooting Guides

This section provides detailed solutions to specific issues that may arise during the chemical and enzymatic synthesis of this compound.

Chemical Synthesis Troubleshooting

Question: Why is the yield of my chemical glycosylation reaction for this compound consistently low?

Answer:

Low yields in the chemical synthesis of this compound can be attributed to several factors, from the quality of reactants to the reaction conditions. A systematic approach to troubleshooting is essential.

Potential CauseRecommended Solution
Poor Reactivity of Hypolaetin (Acceptor) Ensure high purity of the hypolaetin starting material. The reactivity of the hydroxyl groups can be influenced by neighboring groups. For regioselective synthesis of the 7-O-glucoside, protecting other hydroxyl groups is crucial.
Inefficient Glycosyl Donor Use a highly reactive glycosyl donor, such as acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide). The choice of protecting groups on the sugar can also affect reactivity.[1]
Suboptimal Reaction Conditions Optimize the reaction temperature. Many glycosylation reactions are initiated at low temperatures (e.g., 0°C or room temperature) to minimize side reactions.[2] The choice of solvent and catalyst (e.g., silver carbonate in the Koenigs-Knorr reaction) is also critical for success.[1]
Presence of Moisture Glycosylation reactions are highly sensitive to moisture, which can hydrolyze the glycosyl donor. Ensure all glassware is oven-dried and reactions are carried out under an inert atmosphere (e.g., argon or nitrogen).
Side Reactions The formation of by-products, such as the glycal, can reduce the yield.[1] Optimizing the reaction conditions, such as temperature and the choice of catalyst, can help minimize these side reactions.
Incomplete Deprotection If using protecting groups on the glucose moiety (e.g., acetyl groups), their incomplete removal will result in a low yield of the final product. Ensure the deprotection step (e.g., using a base like sodium methoxide) goes to completion.

Question: I am observing a mixture of products with glycosylation at different positions on the hypolaetin molecule. How can I improve the regioselectivity for the 7-OH position?

Answer:

Achieving high regioselectivity is a common challenge in flavonoid glycosylation due to the presence of multiple hydroxyl groups with similar reactivity.

StrategyDetails
Protecting Group Strategy This is the most common and effective method. Protect the other hydroxyl groups (e.g., at positions 5, 8, 3', and 4') with suitable protecting groups (e.g., benzyl or silyl ethers) before performing the glycosylation reaction. The 7-OH group is generally more nucleophilic than the 5-OH group, which is often involved in hydrogen bonding with the C4-keto group.
Enzymatic Synthesis Utilize a glycosyltransferase enzyme that exhibits high regioselectivity for the 7-OH position of flavonoids. This approach avoids the need for complex protection and deprotection steps.
Enzymatic Synthesis Troubleshooting

Question: My enzymatic glycosylation of hypolaetin shows low or no conversion. What are the possible reasons and solutions?

Answer:

Low efficiency in enzymatic glycosylation can be due to several factors related to the enzyme, substrate, or reaction conditions.

Potential CauseRecommended Solution
Low Glycosyltransferase Activity Confirm the activity of your enzyme using a standard assay. Ensure proper storage conditions and avoid multiple freeze-thaw cycles. Increase the enzyme concentration in the reaction mixture if necessary.
Substrate Inhibition or Low Solubility Hypolaetin may have low solubility in aqueous buffers, limiting its availability to the enzyme. The addition of a co-solvent (e.g., DMSO, methanol) at a concentration that does not inhibit the enzyme can improve solubility.
Suboptimal Reaction Conditions Optimize the pH, temperature, and incubation time for the specific glycosyltransferase being used. The optimal pH for many plant glycosyltransferases is between 7.0 and 8.5. The optimal temperature can vary significantly.[3]
Issues with the Sugar Donor Ensure the stability and correct concentration of the UDP-sugar donor (e.g., UDP-glucose). In some cases, a system for regenerating the UDP-sugar can improve yields.
Product Inhibition The synthesized this compound or the released UDP might inhibit the enzyme. Monitor the reaction progress over time and consider strategies to remove the products from the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the most common chemical method for synthesizing flavonoid glycosides like this compound?

A1: The Koenigs-Knorr reaction is a classic and widely used method for glycosylation.[4] It typically involves the reaction of a glycosyl halide (e.g., acetobromoglucose) with an alcohol (the aglycone, in this case, a protected hypolaetin) in the presence of a promoter, such as a silver or mercury salt.[4] However, due to the toxicity of heavy metal salts, alternative promoters are also being explored.

Q2: Are there greener alternatives to chemical synthesis?

A2: Yes, enzymatic synthesis using glycosyltransferases is a more environmentally friendly approach.[5] These enzymes are highly regio- and stereoselective, often eliminating the need for protecting groups and reducing the number of reaction steps and the use of hazardous chemicals.[5]

Q3: How can I purify the synthesized this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a common and effective method for the purification of flavonoid glycosides.[6] A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like methanol or acetonitrile.[6][7]

Q4: What analytical techniques are used to confirm the structure of this compound?

A4: The structure of the synthesized compound is typically confirmed using a combination of spectroscopic techniques. Mass spectrometry (MS) is used to determine the molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is crucial for elucidating the exact structure, including the position of the glycosidic bond and the stereochemistry.[8]

Experimental Protocols

General Protocol for Chemical Synthesis of Hypolaetin 7-O-glucoside (Koenigs-Knorr Method)

This protocol is a general guideline and may require optimization for specific laboratory conditions.

1. Protection of Hypolaetin:

  • Dissolve hypolaetin in a suitable solvent (e.g., dry acetone or DMF).

  • Add a protecting group reagent (e.g., benzyl bromide or TBDMS-Cl) and a base (e.g., potassium carbonate or imidazole) to protect the hydroxyl groups at positions 5, 8, 3', and 4'.

  • Monitor the reaction by TLC until completion.

  • Purify the protected hypolaetin by column chromatography.

2. Glycosylation Reaction:

  • Dissolve the protected hypolaetin and acetobromoglucose in a dry, aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere.

  • Add a promoter, such as silver carbonate or silver triflate, and stir the reaction at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, filter the reaction mixture to remove the silver salts and concentrate the filtrate.

  • Purify the protected Hypolaetin 7-O-acetyl-glucoside by column chromatography.

3. Deprotection:

  • Deacetylation: Dissolve the product from the previous step in dry methanol and add a catalytic amount of sodium methoxide. Stir at room temperature until the deacetylation is complete (monitored by TLC). Neutralize the reaction with an acidic resin.

  • Removal of other protecting groups: If benzyl groups were used, they can be removed by catalytic hydrogenation (e.g., H₂, Pd/C). If silyl groups were used, they can be removed using a fluoride source (e.g., TBAF).

  • Purify the final product, this compound, by HPLC.

General Protocol for Enzymatic Synthesis of Hypolaetin 7-O-glucoside

1. Reaction Setup:

  • Prepare a buffer solution at the optimal pH for the chosen glycosyltransferase (typically pH 7.0-8.5).

  • Dissolve hypolaetin in a minimal amount of a co-solvent (e.g., DMSO) and add it to the buffer solution.

  • Add the UDP-glucose donor to the reaction mixture.

  • Initiate the reaction by adding the glycosyltransferase enzyme.

2. Incubation:

  • Incubate the reaction mixture at the optimal temperature for the enzyme with gentle agitation.

  • Monitor the formation of the product over time using HPLC.

3. Reaction Quenching and Product Purification:

  • Stop the reaction by adding a solvent like methanol or by heat inactivation of the enzyme.

  • Centrifuge the mixture to remove any precipitated protein.

  • Purify the this compound from the supernatant using preparative HPLC.

Data Presentation

Table 1: Comparison of Typical Reaction Conditions for Flavonoid Glycosylation

ParameterChemical Synthesis (Koenigs-Knorr)Enzymatic Synthesis (Glycosyltransferase)
Aglycone Protected HypolaetinHypolaetin
Glycosyl Donor AcetobromoglucoseUDP-glucose
Catalyst/Enzyme Silver Carbonate / Silver TriflateGlycosyltransferase
Solvent Dichloromethane, TolueneAqueous Buffer (with co-solvent)
Temperature 0°C to Room Temperature25°C - 40°C
Reaction Time Several hours to daysHours
Regioselectivity Dependent on protecting groupsHigh (enzyme-dependent)
Stereoselectivity Generally good (neighboring group participation)High (enzyme-dependent)
Yield Variable (can be low due to side reactions)Generally good, but can be affected by substrate inhibition

Table 2: Typical HPLC Purification Parameters for Flavonoid Glycosides

ParameterCondition
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol
Gradient A time-dependent gradient from a higher percentage of A to a higher percentage of B
Flow Rate 1.0 mL/min
Detection UV at a wavelength where flavonoids absorb (e.g., 280 nm or 340 nm)
Column Temperature 25-30 °C

Visualizations

Logical Workflow for Troubleshooting Low Yield in Chemical Synthesis

troubleshooting_low_yield start Low Yield in Chemical Synthesis check_reactants Check Reactant Purity (Hypolaetin & Glycosyl Donor) start->check_reactants check_conditions Review Reaction Conditions (Temp, Solvent, Catalyst) start->check_conditions check_moisture Investigate Moisture Contamination start->check_moisture check_deprotection Verify Completeness of Deprotection start->check_deprotection solution_reactants Purify Reactants check_reactants->solution_reactants solution_conditions Optimize Temperature, Solvent, and Catalyst check_conditions->solution_conditions solution_moisture Use Dry Glassware & Inert Atmosphere check_moisture->solution_moisture solution_deprotection Optimize Deprotection Conditions check_deprotection->solution_deprotection end_node Improved Yield solution_reactants->end_node solution_conditions->end_node solution_moisture->end_node solution_deprotection->end_node

Caption: A logical workflow for diagnosing the cause of low glycosylation yields in chemical synthesis.

Experimental Workflow for Enzymatic Synthesis

enzymatic_synthesis_workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_purification Product Purification prep_buffer Prepare Buffer (Optimal pH) dissolve_hyp Dissolve Hypolaetin (with Co-solvent) prep_buffer->dissolve_hyp add_donor Add UDP-Glucose dissolve_hyp->add_donor add_enzyme Add Glycosyltransferase add_donor->add_enzyme incubate Incubate at Optimal Temperature add_enzyme->incubate monitor Monitor Progress by HPLC incubate->monitor quench Quench Reaction monitor->quench Reaction Complete purify Purify by Preparative HPLC quench->purify analyze Analyze Product (NMR, MS) purify->analyze

Caption: Step-by-step experimental workflow for the enzymatic synthesis of this compound.

Signaling Pathway of Regioselective Glycosylation

regioselective_glycosylation cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis hypolaetin Hypolaetin (Multiple -OH groups) protect Protection of 5, 8, 3', 4' -OH hypolaetin->protect Step 1 enzyme Regioselective Glycosyltransferase hypolaetin->enzyme One-Step Reaction glycosylate Glycosylation of 7-OH protect->glycosylate Step 2 deprotect Deprotection glycosylate->deprotect Step 3 product This compound deprotect->product enzyme->product

Caption: Comparison of chemical and enzymatic pathways for the regioselective synthesis of this compound.

References

Common pitfalls in Hypolaetin 7-glucoside extraction and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Hypolaetin 7-glucoside extraction. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the extraction of this valuable flavonoid glycoside. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your experimental workflow and ensuring high-yield, high-purity recovery.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources for this compound extraction?

This compound is a flavone glycoside found in various plants. One of the notable sources mentioned in scientific literature is the berries of Juniperus macropoda.[1] It is often co-extracted with other flavonoids and bioactive compounds.

Q2: What is the general chemical nature of this compound and how does it influence extraction?

This compound is a polar molecule due to the presence of a glucose moiety attached to the hypolaetin aglycone. This polarity dictates the choice of extraction solvents. Its chemical structure consists of a dihydroxyphenyl group and dihydroxy-chromen-4-one substituted with a trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy group.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Q: I am experiencing a significantly lower yield of this compound than expected. What are the potential causes and how can I troubleshoot this?

A: Low yield is a common issue in natural product extraction. Several factors could be contributing to this problem. Below is a systematic guide to help you identify and resolve the issue.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting cluster_solutions Potential Solutions Start Low Yield of This compound CheckPlantMaterial 1. Verify Plant Material - Correct species? - Proper drying/storage? - Correct plant part? Start->CheckPlantMaterial CheckExtractionMethod 2. Evaluate Extraction Method - Inefficient technique? - Suboptimal parameters? CheckPlantMaterial->CheckExtractionMethod Material OK Sol_Material Source authenticated plant material. Ensure proper post-harvest processing. CheckPlantMaterial->Sol_Material CheckSolvent 3. Assess Solvent System - Incorrect polarity? - Insufficient volume? CheckExtractionMethod->CheckSolvent Method OK Sol_Method Switch to a more efficient method (e.g., UAE, PLE). Optimize parameters (time, temp, pressure). CheckExtractionMethod->Sol_Method CheckDegradation 4. Investigate Potential Degradation - High temperature? - Inappropriate pH? CheckSolvent->CheckDegradation Solvent OK Sol_Solvent Use polar solvents (e.g., aqueous ethanol). Increase solvent-to-solid ratio. CheckSolvent->Sol_Solvent Solution Optimized Yield CheckDegradation->Solution Degradation Minimized Sol_Degradation Lower extraction temperature. Maintain a neutral or slightly acidic pH. CheckDegradation->Sol_Degradation

Caption: A troubleshooting workflow for diagnosing and resolving low extraction yields.

Detailed Solutions:

  • Inadequate Solvent Polarity: this compound's glycosidic nature makes it soluble in polar solvents.

    • Recommendation: Employ aqueous ethanol or methanol solutions. Studies on similar flavonoid glucosides, like luteolin-7-O-glucoside, have shown that aqueous ethanol solutions are effective. For instance, an 80% aqueous ethanol solution was found to be optimal for pressurized liquid extraction of luteolin-7-O-glucoside.[2]

  • Suboptimal Extraction Technique: The choice of extraction method significantly impacts efficiency.

    • Recommendation: Consider modern techniques like Ultrasound-Assisted Extraction (UAE) or Pressurized Liquid Extraction (PLE), which have demonstrated higher efficiency compared to conventional methods like maceration or Soxhlet extraction for related compounds.[2] UAE, for example, showed a 37.9% higher yield for luteolin-7-glucoside compared to the Soxhlet method.[3]

  • Degradation During Extraction: Flavonoid glycosides can be susceptible to degradation under harsh conditions.

    • Recommendation: Avoid prolonged exposure to high temperatures, which can lead to the hydrolysis of the glycosidic bond.[3] For instance, in the extraction of apigenin-7-O-glucoside, a structurally similar compound, the yield decreased at temperatures of 65 and 80 °C.[4] Maintaining a neutral or slightly acidic pH is also crucial, as extreme pH levels can cause degradation.[4]

  • Insufficient Solvent-to-Solid Ratio: Incomplete extraction can occur if the volume of the solvent is too low.

    • Recommendation: Increase the solvent-to-solid ratio to ensure thorough extraction. For apigenin-7-O-glucoside, a ratio of 1:20 (g/mL) was found to be optimal in one study.[5]

Problem 2: Presence of Impurities in the Extract

Q: My this compound extract is showing significant impurities. What are the common co-extractives and how can I improve the purity?

A: Plant extracts are complex mixtures. Common impurities include other flavonoids, phenolic acids, chlorophyll, waxes, and lipids.

Strategies for Improving Purity:

  • Pre-Extraction Processing:

    • Defatting: For plant materials rich in lipids, a pre-extraction step with a non-polar solvent like hexane can remove these interfering substances.

  • Solvent Partitioning:

    • Perform liquid-liquid extraction to separate compounds based on their polarity. After initial extraction with a polar solvent, the extract can be partitioned with solvents of varying polarities (e.g., ethyl acetate, butanol) to isolate the fraction containing this compound.

  • Chromatographic Purification:

    • Column Chromatography: This is a standard method for purifying flavonoids. Silica gel or Sephadex LH-20 are commonly used stationary phases.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining high-purity this compound, Prep-HPLC is a highly effective technique.[4]

Problem 3: Suspected Degradation of this compound

Q: I suspect that my this compound is degrading during extraction or purification. What are the signs of degradation and how can I prevent it?

A: The primary degradation pathway for flavonoid glycosides is the hydrolysis of the glycosidic bond, yielding the aglycone (Hypolaetin) and the sugar moiety.

Signs of Degradation:

  • Appearance of a new peak corresponding to the aglycone in your HPLC chromatogram.

  • A decrease in the peak area of this compound over time or with changes in extraction/purification conditions.

Prevention of Degradation:

  • Temperature Control: Maintain lower temperatures during extraction and processing. For ultrasound-assisted extraction of a similar compound, apigenin-7-O-glucoside, a temperature of 50°C was found to be optimal, with higher temperatures leading to decreased yield.[4]

  • pH Management: Avoid strongly acidic or basic conditions. Acidic conditions, in particular, can catalyze the hydrolysis of the O-glycosidic bond.[4] If an acidic modifier is required for chromatography, use it at the lowest effective concentration and for the shortest possible time.

Experimental Protocols

Ultrasound-Assisted Extraction (UAE) of Flavonoid Glucosides (Adapted Protocol)

This protocol is adapted from a study on the extraction of oleuropein and luteolin-7-glucoside from olive leaves and can serve as a starting point for this compound extraction.[3]

  • Sample Preparation: Dry the plant material at 40-50°C and grind it into a fine powder.

  • Extraction:

    • Mix 10 g of the powdered plant material with 150 mL of 60% (v/v) aqueous ethanol.

    • Place the mixture in an ultrasonic bath.

    • Apply ultrasound at a specific frequency (e.g., 40 kHz) and amplitude (e.g., 30%) for a defined period (e.g., 30 minutes).

    • Maintain the temperature at or below 40°C.[3]

  • Post-Extraction:

    • Centrifuge the mixture to separate the solid residue.

    • Collect the supernatant and filter it.

    • The extract can then be concentrated under reduced pressure.

General Workflow for Extraction and Purification

ExtractionWorkflow PlantMaterial Plant Material (e.g., Juniperus macropoda berries) Extraction Extraction (e.g., UAE with aq. Ethanol) PlantMaterial->Extraction Filtration Filtration/ Centrifugation Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Purification Purification (e.g., Column Chromatography, Prep-HPLC) CrudeExtract->Purification PureCompound Pure Hypolaetin 7-glucoside Purification->PureCompound

Caption: A generalized workflow for the extraction and purification of this compound.

Quantitative Data Summary

The following tables summarize key parameters and findings from studies on the extraction of related flavonoid glucosides, which can provide valuable insights for optimizing this compound extraction.

Table 1: Comparison of Extraction Methods for Luteolin-7-O-glucoside

Extraction MethodSolventTemperature (°C)Yield (g/kg dry leaf)Reference
Soxhlet60% EthanolBoiling point1.32[3]
Ultrasound-Assisted60% Ethanol401.82[3]
Pressurized Liquid80% Ethanol190Not specified directly[2]

Table 2: Optimized Parameters for Ultrasound-Assisted Extraction of Apigenin-7-O-glucoside

ParameterOptimal ValueReference
Solid/Liquid Ratio1:20 g/mL[5]
Extraction Time35 min[5]
Temperature50 °C[5]
Ultrasound Power350 W[5]

References

Technical Support Center: Improving the Efficiency of Hypolaetin 7-glucoside Enzymatic Hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the efficiency of Hypolaetin 7-glucoside enzymatic hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of enzymatic hydrolysis of this compound?

The primary goal is to cleave the glucose moiety from this compound to yield its aglycone, Hypolaetin. Aglycones are often more bioactive and less polar than their corresponding glycosides, which can be advantageous for downstream applications and analysis.

Q2: Which class of enzymes is suitable for this reaction?

β-glucosidases (EC 3.2.1.21) are the appropriate enzymes for hydrolyzing the β-glycosidic bond in this compound.[1][2][3] These enzymes are found in all domains of life and are available from various microbial (fungal, bacterial, yeast) and plant sources.[1][2]

Q3: What are the key factors influencing the reaction efficiency?

The efficiency of the enzymatic hydrolysis is primarily influenced by pH, temperature, enzyme concentration, substrate concentration, and reaction time.[4][5] The presence of co-solvents or inhibitors can also significantly impact the reaction rate and yield.

Q4: How can I monitor the progress of the hydrolysis reaction?

The most common method for monitoring the reaction is reverse-phase high-performance liquid chromatography (HPLC).[5] By analyzing samples at different time points, you can quantify the decrease in the substrate (this compound) and the increase in the product (Hypolaetin).

Q5: Is it possible to reuse the enzyme?

Yes, enzyme reusability can be achieved through immobilization.[6] Immobilizing the β-glucosidase on a solid support (like inorganic nanoparticles or chitosan beads) can improve its stability and allows for easy separation from the reaction mixture, making the process more cost-effective.[6][7]

Experimental Workflow & Logic

A general workflow for optimizing the enzymatic hydrolysis of flavonoid glucosides is presented below.

G cluster_prep Preparation cluster_reaction Reaction & Optimization cluster_analysis Analysis & Purification A Select β-glucosidase (e.g., from Aspergillus niger, P. furiosus) B Prepare Substrate Solution (this compound in buffer) A->B C Add Co-solvent (e.g., DMSO) if solubility is low B->C Optional D Incubate at Optimal pH & Temp (e.g., pH 5.0, 50°C) B->D C->D E Take Time-course Samples (e.g., 0, 1, 2, 4, 8 hours) D->E F Optimize Parameters: pH, Temp, Enzyme/Substrate Ratio D->F Iterate G Terminate Reaction (e.g., heat inactivation, add organic solvent) D->G H Analyze Samples by HPLC E->H F->D I Calculate Conversion Yield H->I J Purify Product (Hypolaetin) I->J

Caption: General experimental workflow for enzymatic hydrolysis.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic hydrolysis of this compound.

Problem 1: Low or No Conversion to Hypolaetin

  • Q: I see very little or no product after the expected reaction time. What should I check first?

    • A: First, verify the activity of your β-glucosidase enzyme using a standard chromogenic substrate like p-nitrophenyl-β-D-glucopyranoside (pNPG) to ensure the enzyme is active.[8] Next, confirm your reaction conditions (pH and temperature) are within the optimal range for your specific enzyme. Most fungal β-glucosidases prefer an acidic pH (4.0-5.5) and temperatures between 40-60°C.[9][10]

  • Q: My enzyme is active and conditions are correct, but the yield is still low. What's the next step?

    • A: Low solubility of the flavonoid substrate is a common issue.[6] this compound may not be fully dissolved in the aqueous buffer. Try adding a water-miscible organic co-solvent like Dimethyl Sulfoxide (DMSO) at a concentration of up to 10% (v/v) to improve solubility.[6] Also, consider increasing the enzyme concentration or extending the incubation time.

  • Q: I've addressed solubility, but the reaction seems to stop prematurely. Why?

    • A: This could be due to product inhibition. The glucose released during hydrolysis can inhibit the activity of β-glucosidase.[4] Some enzymes are more glucose-tolerant than others.[4] If you suspect product inhibition, you may need to start with a lower substrate concentration or use an enzyme known for high glucose tolerance. The aglycone product (Hypolaetin) itself might also be inhibitory to some extent.[11]

G Start Low / No Conversion CheckEnzyme Is the enzyme active? (Test with pNPG) Start->CheckEnzyme CheckConditions Are pH and Temperature optimal for the selected enzyme? CheckEnzyme->CheckConditions Yes Result_ReplaceEnzyme Solution: Replace with fresh or more active enzyme. CheckEnzyme->Result_ReplaceEnzyme No CheckSolubility Is the substrate fully dissolved? CheckConditions->CheckSolubility Yes Result_OptimizeConditions Solution: Adjust pH/Temp based on literature or enzyme datasheet. CheckConditions->Result_OptimizeConditions No CheckInhibition Does the reaction stall over time? CheckSolubility->CheckInhibition Yes Result_AddCosolvent Solution: Add co-solvent (e.g., 10% DMSO) or increase temperature. CheckSolubility->Result_AddCosolvent No Result_AddressInhibition Solution: Use lower substrate conc., choose a glucose-tolerant enzyme, or consider enzyme immobilization. CheckInhibition->Result_AddressInhibition Yes Result_OK Problem likely solved. CheckInhibition->Result_OK No

Caption: Troubleshooting decision tree for low hydrolysis yield.

Problem 2: Enzyme Instability

  • Q: My enzyme loses activity quickly under reaction conditions. How can I improve its stability?

    • A: Enzyme immobilization is a highly effective strategy to enhance stability against changes in pH and temperature.[7] Covalently binding or adsorbing the enzyme to a solid support can stabilize its structure.[6][7] Immobilized enzymes often show higher retained activity over longer periods compared to their free counterparts.[1]

Data & Protocols

Table 1: Typical Reaction Parameters for Flavonoid Glucoside Hydrolysis

The following table provides starting parameters for the hydrolysis of 7-O-linked flavonoid glucosides, which can be adapted for this compound. Optimization is recommended for each specific enzyme-substrate pair.

ParameterRecommended RangeSourceNotes
Enzyme Source Aspergillus sp., Pyrococcus furiosus, Snailase[2][5]Thermophilic enzymes (e.g., from P. furiosus) offer high stability at elevated temperatures.
pH 4.5 - 7.0[4][6][9]Optimal pH is highly dependent on the enzyme source. Most fungal enzymes prefer pH 4.5-5.5.
Temperature (°C) 37 - 95[6][9][10]Standard conditions are often 37-50°C. Thermophilic enzymes can require >80°C for optimal activity.
Buffer Sodium Acetate, Sodium Citrate, Phosphate[8][12]Buffer choice should be appropriate for the target pH range.
Co-solvent 0 - 10% (v/v) DMSO[6]Use to increase the solubility of poorly soluble flavonoid glycosides.
Experimental Protocols

Protocol 1: General Procedure for Hydrolysis with Free β-Glucosidase

  • Substrate Preparation: Prepare a stock solution of this compound in the selected reaction buffer (e.g., 50 mM sodium acetate, pH 5.0). If solubility is limited, add DMSO to a final concentration of 10% (v/v).

  • Reaction Setup: In a reaction vessel, add the substrate solution. Place the vessel in a water bath or incubator set to the desired temperature (e.g., 50°C).

  • Enzyme Addition: Add the β-glucosidase solution to the reaction vessel to initiate the reaction. The enzyme-to-substrate ratio should be optimized, but a starting point is typically 1-5% (w/w) or a specific activity unit per volume.

  • Incubation: Incubate the mixture with gentle agitation for a predetermined time (e.g., 2-24 hours).

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Reaction Termination: Stop the reaction in each aliquot by adding an equal volume of an organic solvent like methanol or by boiling the sample for 5-10 minutes to denature the enzyme.

  • Analysis: Centrifuge the terminated samples to pellet the denatured protein. Analyze the supernatant by HPLC to quantify the substrate and product concentrations.[5]

Protocol 2: General Procedure for Hydrolysis with Immobilized β-Glucosidase

  • Enzyme Immobilization: Immobilize β-glucosidase onto a suitable carrier (e.g., chitosan beads, inorganic nanoparticles) following established methods such as adsorption followed by cross-linking with glutaraldehyde.[1][7]

  • Substrate Preparation: Prepare the substrate solution as described in Protocol 1.

  • Reaction Setup: Add the immobilized enzyme beads/particles to the substrate solution in a reaction vessel.

  • Incubation: Incubate at the optimal temperature and pH with continuous agitation to ensure proper mixing and prevent the settling of the immobilized enzyme.

  • Monitoring and Termination: The reaction can be monitored by taking samples of the liquid phase. The reaction is terminated by simply removing the immobilized enzyme via filtration or centrifugation.

  • Enzyme Reuse: Wash the recovered immobilized enzyme with buffer to remove any residual substrate or product and store it under appropriate conditions (e.g., 4°C in buffer) for reuse in subsequent batches.

  • Analysis: Analyze the reaction solution by HPLC as described in Protocol 1.

References

Technical Support Center: Pilot-Scale Production of Hypolaetin 7-Glucoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the extraction of Hypolaetin 7-glucoside to pilot production. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented for easy comparison.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the pilot-scale extraction and purification of this compound.

Problem Potential Causes Solutions
Low Yield of this compound Incomplete Extraction: Inefficient cell wall disruption; Insufficient solvent penetration; Suboptimal extraction parameters (time, temperature, solvent-to-solid ratio).Optimize Particle Size: Grind the plant material to a fine powder to increase the surface area for solvent contact.Enhance Solvent Penetration: Consider a pre-soaking step or the use of ultrasound or microwaves to facilitate solvent entry into the plant matrix.Optimize Extraction Parameters: Systematically evaluate and optimize extraction time, temperature, and the solvent-to-solid ratio. Response Surface Methodology (RSM) can be a valuable tool for this.[1][2][3]
Degradation of this compound: Exposure to high temperatures, extreme pH, or light for prolonged periods. The glycosidic bond is susceptible to hydrolysis.Temperature Control: Maintain optimal temperature throughout the extraction process. Flavonoids can be heat-sensitive, with degradation observed at elevated temperatures.[4][5][6][7]pH Management: Ensure the pH of the extraction solvent is within a stable range for this compound. Acidic conditions can lead to hydrolysis of the glycosidic bond.[8][9]Light Protection: Protect the extract from direct light exposure during and after extraction.
Suboptimal Solvent Selection: The polarity of the solvent may not be ideal for this compound.Solvent Screening: Test a range of solvents with varying polarities. Aqueous ethanol or methanol are commonly effective for flavonoid glycosides due to their polar nature.[4][8][9][10]
Purity Issues in the Final Product Co-extraction of Impurities: Extraction of other compounds with similar solubility (e.g., other flavonoids, chlorophylls, lipids).Selective Solvent System: Adjust the polarity of the solvent to be more selective for this compound.Downstream Purification: Implement a robust purification strategy, such as liquid-liquid extraction or column chromatography using macroporous resins.[11][12][13][14][15][16][17]
Presence of Degradation Products: Formation of the aglycone (Hypolaetin) due to hydrolysis.Mild Extraction Conditions: Use moderate temperatures and avoid harsh pH conditions to minimize degradation.Analytical Monitoring: Use HPLC to monitor the presence of both this compound and its aglycone throughout the process.
Scaling-Up Challenges Inconsistent Results Between Lab and Pilot Scale: Differences in heat and mass transfer; Non-linear increases in equipment surface area to volume ratios.Process Modeling: Use data from laboratory-scale experiments to model and predict the behavior at a pilot scale.Pilot Plant Testing: Conduct thorough pilot-scale trials to optimize parameters before full-scale production.[1][5][7][11][18]Process Analytical Technology (PAT): Implement PAT tools for real-time monitoring and control of critical process parameters.[6][10][19]
Equipment Limitations: Inefficient mixing in larger vessels; Clogging of filters.Equipment Selection: Choose pilot-scale equipment that mimics the geometry and operational characteristics of the intended production-scale equipment.[1][20][21][22]Filtration Optimization: Test different filter types and pressures to handle larger volumes and potential particulates.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for pilot-scale extraction of this compound?

A1: For flavonoid glycosides like this compound, a good starting point is an aqueous ethanol or methanol solution.[4][8][9][10] The optimal concentration typically ranges from 50% to 80% (v/v).[1][11][17] It is crucial to perform small-scale trials to determine the ideal solvent and concentration for your specific plant material.

Q2: How does the solid-to-liquid ratio impact the extraction efficiency at a pilot scale?

A2: The solid-to-liquid ratio is a critical parameter. A lower ratio (more solvent) can lead to a more complete extraction but may also increase processing time and solvent costs. Conversely, a higher ratio may result in incomplete extraction. Typical starting ratios for flavonoid extraction range from 1:10 to 1:50 (w/v).[1][2][23] This parameter needs to be optimized during pilot trials to find a balance between yield and process economy.

Q3: What are the key differences to consider when scaling up from ultrasound-assisted extraction (UAE) in the lab to a pilot plant?

A3: When scaling up UAE, factors such as the ultrasonic power per unit volume, frequency, and the geometry of the extraction vessel become critical. Direct scaling is often not linear. Pilot-scale UAE systems may use different probe or bath configurations, requiring re-optimization of extraction time and power settings to achieve comparable results.[24][25][26]

Q4: What is a suitable purification method for this compound at the pilot scale?

A4: Macroporous resin chromatography is a highly effective and scalable method for the purification of flavonoids from crude extracts.[11][12][13][14][15][16][17] Resins with weak polarity are often suitable for adsorbing flavonoid glycosides. The process involves loading the crude extract onto the resin, washing away impurities with a low-polarity solvent (like water), and then eluting the target compound with a higher-polarity solvent (like ethanol).

Q5: How can I monitor the concentration and purity of this compound during the pilot run?

A5: High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is the standard analytical method for the quantification and purity assessment of flavonoids.[13][27] Developing a validated HPLC method is essential for in-process control and final product quality assessment.

Data Presentation

Table 1: Comparison of Extraction Methods for Flavonoid Glycosides

Extraction Method Typical Solvent Temperature Range (°C) Advantages Challenges in Scale-Up
Maceration Ethanol, Methanol, Water20 - 60Simple, low costLong extraction times, large solvent volumes, lower efficiency
Ultrasound-Assisted Extraction (UAE) Ethanol, Methanol25 - 70Reduced extraction time, improved yield, lower solvent consumption[24][25][26]Non-linear scalability, potential for localized heating, equipment cost
Microwave-Assisted Extraction (MAE) Ethanol, Methanol40 - 100Very short extraction times, high efficiency[3][11][12]Safety concerns with flammable solvents, potential for thermal degradation, specialized equipment
Pressurized Liquid Extraction (PLE) Water, Ethanol50 - 200Fast, efficient, uses less solventHigh initial equipment cost, potential for thermal degradation of sensitive compounds

Table 2: Key Parameters for Pilot-Scale Extraction Optimization

Parameter Typical Range for Flavonoid Glycosides Impact on Extraction
Solvent Concentration (Aqueous Ethanol/Methanol) 50% - 80% (v/v)[1][11][17]Affects the polarity of the solvent and the solubility of this compound.
Temperature 40 - 70 °C[4][5][6][7]Increases solubility and diffusion rate, but higher temperatures can cause degradation.
Extraction Time 30 - 120 minutesLonger times can increase yield but also risk degradation and co-extraction of impurities.
Solid-to-Liquid Ratio 1:10 - 1:50 (w/v)[1][2][23]Influences the concentration gradient and the completeness of the extraction.
Particle Size < 1 mmSmaller particles provide a larger surface area for extraction.
Agitation Speed 100 - 300 RPMEnsures homogeneity and improves mass transfer.

Experimental Protocols

Protocol 1: Pilot-Scale Ultrasound-Assisted Extraction (UAE) of this compound
  • Preparation of Plant Material:

    • Dry the plant material (e.g., Sideritis species) at 40-50°C to a constant weight.

    • Grind the dried material to a fine powder (particle size < 1 mm).

  • Extraction Setup:

    • Use a pilot-scale extraction vessel equipped with an ultrasonic probe or bath.

    • Ensure the system has temperature control and a mechanical stirrer.

  • Extraction Procedure:

    • Load the powdered plant material into the extraction vessel.

    • Add the pre-determined optimal aqueous ethanol solution (e.g., 70% v/v) at the optimized solid-to-liquid ratio (e.g., 1:20 w/v).

    • Begin agitation to ensure a homogenous slurry.

    • Set the ultrasonic power and frequency to the optimized parameters.

    • Maintain the temperature at the optimized setpoint (e.g., 50°C) for the specified duration (e.g., 60 minutes).

  • Solid-Liquid Separation:

    • After extraction, filter the slurry through a coarse filter to remove the bulk plant material.

    • Further clarify the extract by passing it through a finer filter or by centrifugation.

  • Solvent Removal:

    • Concentrate the clarified extract under reduced pressure using a rotary evaporator or a falling film evaporator to remove the ethanol.

  • In-Process Monitoring:

    • Take samples at regular intervals to monitor the extraction kinetics of this compound using HPLC.

Protocol 2: Purification of this compound using Macroporous Resin Chromatography
  • Resin Preparation:

    • Select a suitable macroporous resin (e.g., a weakly polar resin).

    • Pre-treat the resin by washing sequentially with ethanol and then deionized water until the eluent is clear.

  • Column Packing:

    • Pack a pilot-scale chromatography column with the pre-treated resin to the desired bed height.

  • Loading:

    • Dissolve the concentrated aqueous extract from Protocol 1 in deionized water.

    • Load the aqueous extract onto the column at a controlled flow rate.

  • Washing:

    • Wash the column with several bed volumes of deionized water to remove sugars, salts, and other highly polar impurities. Monitor the eluent with a UV detector or by HPLC to ensure all non-adsorbed impurities are removed.

  • Elution:

    • Elute the adsorbed compounds with a stepwise or gradient of increasing ethanol concentration (e.g., 20%, 40%, 60%, 80% ethanol).

    • Collect fractions and analyze each fraction for the presence of this compound by HPLC.

  • Fraction Pooling and Concentration:

    • Pool the fractions containing high-purity this compound.

    • Remove the ethanol from the pooled fractions under reduced pressure.

  • Final Product:

    • The resulting aqueous solution can be freeze-dried or spray-dried to obtain the purified this compound powder.

Protocol 3: HPLC Quantification of this compound
  • Instrumentation:

    • HPLC system with a DAD detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A gradient elution is typically used. For example:

      • Solvent A: 0.1% Formic acid in water

      • Solvent B: Acetonitrile

    • Gradient: Start with a low percentage of Solvent B, and gradually increase to elute the compound. A typical gradient might be 10-50% B over 30 minutes.

  • Detection:

    • Monitor the elution at the maximum absorbance wavelength for this compound (typically around 280 nm and 340 nm for flavonoids).

  • Quantification:

    • Prepare a calibration curve using a certified reference standard of this compound at various concentrations.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

experimental_workflow cluster_extraction Extraction Stage cluster_purification Purification Stage cluster_analysis Analytical Stage plant_material Plant Material (e.g., Sideritis sp.) grinding Grinding plant_material->grinding extraction Pilot-Scale Extraction (e.g., UAE) grinding->extraction filtration Solid-Liquid Separation extraction->filtration hplc_analysis HPLC Analysis extraction->hplc_analysis In-Process Control crude_extract Crude Extract filtration->crude_extract concentration Solvent Removal crude_extract->concentration chromatography Macroporous Resin Chromatography concentration->chromatography fraction_collection Fraction Collection & Pooling chromatography->fraction_collection final_concentration Final Concentration fraction_collection->final_concentration fraction_collection->hplc_analysis Purity Check purified_product Purified Hypolaetin 7-glucoside final_concentration->purified_product purified_product->hplc_analysis Final QC troubleshooting_logic start Low Yield Issue check_extraction Review Extraction Parameters (Temp, Time, Solvent, Ratio) start->check_extraction check_material Analyze Raw Material (Particle Size, Moisture) start->check_material check_degradation Investigate Degradation (HPLC for Aglycone) start->check_degradation optimize_params Optimize Parameters (Use RSM) check_extraction->optimize_params improve_prep Improve Material Prep (Finer Grinding, Drying) check_material->improve_prep modify_conditions Modify Conditions (Lower Temp, pH control) check_degradation->modify_conditions

References

Validation & Comparative

Validating the Antioxidant Potential of Hypolaetin 7-glucoside: A Comparative Guide Using the DPPH Assay

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the robust validation of a compound's antioxidant activity is a critical step in its evaluation. This guide provides a comparative analysis of Hypolaetin 7-glucoside's antioxidant potential, contextualized by the widely used DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Due to the limited availability of a specific IC50 value for this compound in existing literature, this guide offers a comparative framework based on the well-established structure-activity relationships of flavonoid glycosides, alongside experimental data for common antioxidant standards.

Comparative Antioxidant Activity

The antioxidant capacity of a compound is often quantified by its IC50 value, which represents the concentration required to scavenge 50% of the DPPH free radicals. A lower IC50 value indicates a higher antioxidant potency.

Structure-Activity Relationship of Flavonoid Glycosides:

The antioxidant activity of flavonoids is primarily attributed to the number and arrangement of hydroxyl (-OH) groups on their aromatic rings. These groups can donate a hydrogen atom to stabilize free radicals.

  • Aglycone vs. Glycoside: Generally, the aglycone form of a flavonoid (without the sugar moiety) exhibits higher antioxidant activity than its glycoside counterpart. The addition of a sugar molecule can sterically hinder the hydroxyl groups, reducing their ability to interact with free radicals.

  • Position of Glycosylation: The position of the sugar attachment significantly influences antioxidant capacity. Glycosylation at the 3-hydroxyl group often leads to a more substantial decrease in activity compared to glycosylation at the 7-hydroxyl group. Studies on various flavonols have shown that 7-glycosylated derivatives tend to retain antioxidant capacities similar to their aglycones.[1][2]

Given that this compound has a glucose molecule attached at the 7-position, it is plausible to hypothesize that its antioxidant activity would be comparable to, or slightly lower than, its aglycone, Hypolaetin.

Comparison with Standard Antioxidants:

To provide a quantitative benchmark, the following table summarizes the reported IC50 values for well-known antioxidant compounds determined by the DPPH assay.

CompoundDPPH IC50 Value (µg/mL)Reference
Ascorbic Acid8.4[3]
Trolox3.77[4]
Quercetin2.93[5]

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocol: DPPH Radical Scavenging Assay

The following is a detailed methodology for determining the antioxidant activity of a test compound, such as this compound, using the DPPH assay.

1. Principle:

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. This reduction of the DPPH radical is accompanied by a color change from deep violet to pale yellow, which can be measured spectrophotometrically at approximately 517 nm. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

2. Reagents and Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol, analytical grade)

  • Test compound (this compound)

  • Standard antioxidants (e.g., Ascorbic Acid, Trolox, Quercetin)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer (microplate reader or UV-Vis spectrophotometer)

  • Micropipettes

  • Vortex mixer

3. Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

  • Preparation of Test and Standard Solutions: Prepare a stock solution of the test compound (this compound) and standard antioxidants in methanol. From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.

  • Assay Protocol:

    • To a 96-well microplate, add a specific volume (e.g., 100 µL) of the different concentrations of the test compound or standard solutions to separate wells.

    • Add an equal volume (e.g., 100 µL) of the 0.1 mM DPPH solution to each well.

    • For the control, add 100 µL of methanol instead of the test sample to a well containing 100 µL of the DPPH solution.

    • For the blank, add 200 µL of methanol to a well.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

4. Calculation of Scavenging Activity:

The percentage of DPPH radical scavenging activity can be calculated using the following formula:

Where:

  • A_control is the absorbance of the control (DPPH solution without the sample).

  • A_sample is the absorbance of the sample with the DPPH solution.

5. Determination of IC50:

The IC50 value is determined by plotting the percentage of scavenging activity against the corresponding concentrations of the test compound. The concentration that causes 50% inhibition of the DPPH radical is the IC50 value.

Visualizing the Experimental Workflow and Comparative Logic

To further clarify the experimental process and the rationale behind the comparative analysis, the following diagrams are provided.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH_sol DPPH Solution (0.1 mM in Methanol) Mixing Mix DPPH with Test/Standard/Control DPPH_sol->Mixing Test_sol Test Compound Solutions (this compound) Test_sol->Mixing Std_sol Standard Solutions (Ascorbic Acid, Trolox, etc.) Std_sol->Mixing Incubation Incubate in Dark (30 min, RT) Mixing->Incubation Measurement Measure Absorbance at 517 nm Incubation->Measurement Calculation Calculate % Scavenging Activity Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

DPPH Assay Experimental Workflow

Antioxidant_Activity_Comparison cluster_compounds Compounds H7G This compound Low Lower H7G->Low Slightly reduced by 7-O-glycosylation Hypolaetin Hypolaetin (Aglycone) Moderate Moderate to High Hypolaetin->Moderate Potentially high due to multiple -OH groups Standards Standard Antioxidants (e.g., Quercetin, Trolox) High High Standards->High Strong H-donating ability

Comparative Antioxidant Activity Logic

References

Comparative Analysis of the Anti-inflammatory Effects of Quercetin and Hypolaetin 7-glucoside: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive, data-driven comparison between the anti-inflammatory properties of Hypolaetin 7-glucoside and quercetin is significantly hampered by the limited availability of scientific data for this compound. While quercetin has been extensively studied, providing a wealth of information on its anti-inflammatory mechanisms, this compound remains largely uncharacterized in this regard. This guide presents a detailed analysis of quercetin's anti-inflammatory effects, supported by experimental evidence, and highlights the current knowledge gap concerning this compound.

Overview of Anti-inflammatory Mechanisms

Quercetin, a widely distributed flavonoid, exerts its anti-inflammatory effects through multiple mechanisms. It is known to inhibit the production of pro-inflammatory mediators, modulate immune cell function, and interfere with key signaling pathways that regulate inflammation.[1][2] These pathways primarily include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[3][4]

In contrast, there is a significant lack of research on the specific anti-inflammatory mechanisms of This compound . While some studies have investigated the anti-inflammatory and anti-ulcer properties of a related isomer, Hypolaetin-8-glucoside , these findings are not directly transferable to this compound and are generally qualitative in nature.[5][6]

Data Presentation: Quercetin's Anti-inflammatory Activity

The following tables summarize the quantitative data on the anti-inflammatory effects of quercetin from various in vitro studies. No comparable data is available for this compound.

Table 1: Inhibition of Pro-inflammatory Mediators by Quercetin

MediatorCell LineStimulantQuercetin Concentration% Inhibition / IC50Reference
Nitric Oxide (NO)RAW 264.7 macrophagesLPS20 μM~52%[4]
Tumor Necrosis Factor-alpha (TNF-α)RAW 264.7 macrophagesLPS1 μMIC50 < 1 µM[7]
Interleukin-6 (IL-6)RAW 264.7 macrophagesLPS1 μMIC50 ~1 µM[7]
Cyclooxygenase-2 (COX-2)---Data not available
5-Lipoxygenase (5-LOX)---Data not available

Note: LPS (Lipopolysaccharide) is a potent inflammatory stimulant. IC50 is the half-maximal inhibitory concentration.

Signaling Pathway Modulation

Quercetin has been demonstrated to suppress inflammatory responses by inhibiting key signaling pathways.

  • NF-κB Pathway: Quercetin can inhibit the activation of NF-κB, a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[1][8] This inhibition is often achieved by preventing the degradation of IκBα, the inhibitory subunit of NF-κB.[3]

  • MAPK Pathway: Quercetin can also modulate the MAPK pathway, which plays a crucial role in cellular responses to inflammatory stimuli.[3] It has been shown to inhibit the phosphorylation of key MAPK components like ERK, JNK, and p38.[4]

The signaling pathways affected by This compound have not been elucidated in the available scientific literature.

Diagram 1: Simplified Overview of Quercetin's Action on NF-κB Pathway

Quercetin_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK activates IkB IkB IKK->IkB phosphorylates NF-kB NF-kB IkB->NF-kB releases NF-kB_n NF-kB NF-kB->NF-kB_n translocates Quercetin Quercetin Quercetin->IKK inhibits Gene Expression Pro-inflammatory Gene Expression NF-kB_n->Gene Expression activates

Caption: Quercetin inhibits the NF-κB signaling pathway.

Diagram 2: Quercetin's Influence on the MAPK Pathway

Quercetin_MAPK_Pathway Inflammatory Stimulus Inflammatory Stimulus MAPKKK MAPKKK Inflammatory Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) MAPKK->MAPK (ERK, JNK, p38) Transcription Factors Transcription Factors MAPK (ERK, JNK, p38)->Transcription Factors Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response Quercetin Quercetin Quercetin->MAPK (ERK, JNK, p38) inhibits phosphorylation Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis A Seed RAW 264.7 cells B Pre-treat with Quercetin or this compound A->B C Stimulate with LPS B->C D Collect Supernatant C->D E Lyse Cells C->E F Griess Assay (NO) D->F G ELISA (Cytokines) D->G H Western Blot (Signaling Proteins) E->H

References

Unveiling the Therapeutic Potential of Hypolaetin-8-Glucoside: An In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the therapeutic efficacy of Hypolaetin-8-glucoside against established alternatives in key preclinical models. The data presented is compiled from in vivo studies to offer a clear perspective on its anti-inflammatory and gastroprotective properties.

Hypolaetin-8-glucoside, a naturally occurring flavonoid, has demonstrated significant therapeutic potential in in vivo models of acute inflammation and gastric ulceration. This guide synthesizes the available experimental data, comparing its performance against the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone and the H2 receptor antagonist cimetidine. Detailed experimental protocols and mechanistic insights are provided to support further research and development.

Anti-Inflammatory Efficacy: A Head-to-Head Comparison with Phenylbutazone

In a well-established rat model of acute inflammation, Hypolaetin-8-glucoside exhibited potent anti-inflammatory effects. The carrageenan-induced paw edema model was utilized to assess the ability of the compound to reduce swelling over time.

Comparative Efficacy in Carrageenan-Induced Paw Edema [1]

Treatment GroupDose (mg/kg)Mean Edema Inhibition (%) at 3 hoursKey Findings
Hypolaetin-8-glucoside10052%More potent than phenylbutazone in the acute phase.
Phenylbutazone10040%Standard NSAID, less effective in the initial hours.
Control (Vehicle)-0%Baseline for inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol outlines the methodology used to induce and measure acute inflammation in the rat paw.

  • Animal Model: Male Wistar rats (150-200g).

  • Induction of Inflammation: A sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of the rats.

  • Treatment Administration: Hypolaetin-8-glucoside (100 mg/kg), phenylbutazone (100 mg/kg), or vehicle (control) is administered orally 1 hour prior to the carrageenan injection.

  • Measurement of Edema: The volume of the paw is measured using a plethysmometer at hourly intervals for up to 6 hours after carrageenan injection. The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.

Experimental Workflow for Anti-Inflammatory Assessment

G cluster_0 Animal Preparation cluster_1 Treatment Groups cluster_2 Inflammation Induction cluster_3 Data Collection & Analysis A Male Wistar Rats (150-200g) B Acclimatization Period A->B C Hypolaetin-8-glucoside (100 mg/kg, p.o.) D Phenylbutazone (100 mg/kg, p.o.) E Vehicle (Control, p.o.) F 1-hour post-treatment C->F D->F E->F G Sub-plantar injection of 1% Carrageenan F->G H Measure Paw Volume (Plethysmometer) G->H I Hourly intervals for 6 hours H->I J Calculate % Inhibition of Edema I->J

Workflow for Carrageenan-Induced Paw Edema Model.

Gastroprotective Effects: A Comparative Study with Cimetidine

Hypolaetin-8-glucoside has also been evaluated for its ability to protect the gastric mucosa from stress-induced lesions, a critical aspect for many anti-inflammatory agents that can cause gastric side effects.

Comparative Efficacy in Cold-Restraint Stress-Induced Gastric Lesions [1]

Treatment GroupDose (mg/kg)Ulcer Index (Mean ± SEM)Key Findings
Hypolaetin-8-glucoside20012.5 ± 2.1Significant protection against gastric lesions.
Cimetidine1008.2 ± 1.5More potent than Hypolaetin-8-glucoside.
Control (Vehicle)-35.7 ± 4.3Severe gastric lesion formation.

Experimental Protocol: Cold-Restraint Stress-Induced Gastric Ulcer in Rats

This protocol details the induction of gastric ulcers through a combination of cold and restraint stress.

  • Animal Model: Male Sprague-Dawley rats (200-250g), fasted for 24 hours prior to the experiment but with free access to water.

  • Induction of Gastric Lesions: Rats are placed in individual restraint cages and subjected to a cold environment (4°C) for 2 hours.

  • Treatment Administration: Hypolaetin-8-glucoside (200 mg/kg), cimetidine (100 mg/kg), or vehicle is administered orally 30 minutes before the induction of stress.

  • Assessment of Gastric Lesions: After the stress period, animals are sacrificed, and their stomachs are removed. The stomachs are opened along the greater curvature, and the gastric mucosa is examined for lesions. The severity of the lesions is scored to calculate an ulcer index.

Experimental Workflow for Gastroprotective Assessment

G cluster_0 Animal Preparation cluster_1 Treatment Groups cluster_2 Ulcer Induction cluster_3 Data Collection & Analysis A Male Sprague-Dawley Rats (200-250g) B 24-hour Fasting A->B C Hypolaetin-8-glucoside (200 mg/kg, p.o.) D Cimetidine (100 mg/kg, p.o.) E Vehicle (Control, p.o.) F 30-min post-treatment C->F D->F E->F G Cold-Restraint Stress (4°C for 2 hours) F->G H Sacrifice and Stomach Removal G->H I Examine Gastric Mucosa for Lesions H->I J Calculate Ulcer Index I->J

Workflow for Cold-Restraint Stress-Induced Ulcer Model.

Mechanistic Insights: The Role of Prostaglandins

The therapeutic actions of Hypolaetin-8-glucoside appear to be linked to the prostaglandin pathway, a key signaling cascade in both inflammation and gastric protection. Unlike traditional NSAIDs that inhibit prostaglandin synthesis, Hypolaetin-8-glucoside has been shown to stimulate the formation of prostaglandins, particularly prostacyclin.[2] This unique mechanism may explain its potent anti-inflammatory effects coupled with a favorable gastroprotective profile.

Proposed Signaling Pathway of Hypolaetin-8-glucoside

G cluster_0 Cellular Environment cluster_1 Therapeutic Intervention cluster_2 Physiological Outcomes AA Arachidonic Acid COX Cyclooxygenase (COX) Enzymes AA->COX Metabolized by PGs Prostaglandins (e.g., Prostacyclin) Inflammation Inflammation PGs->Inflammation Reduces Gastric_Protection Gastric Mucosal Protection PGs->Gastric_Protection Enhances COX->PGs Produces H8G Hypolaetin-8-glucoside H8G->COX Stimulates

Hypolaetin-8-glucoside's effect on the prostaglandin pathway.

References

A Comparative Study of Hypolaetin 7-glucoside from Diverse Plant Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Hypolaetin 7-glucoside, a flavonoid with significant therapeutic potential, from various plant sources. The information presented herein is intended to support research and development efforts by offering a consolidated overview of its origins, extraction methodologies, and biological activities, supported by available experimental data.

Introduction to this compound

This compound is a flavone glycoside, a type of flavonoid characterized by a specific chemical structure that contributes to its biological activity. Flavonoids are a large class of plant secondary metabolites known for their antioxidant, anti-inflammatory, and other health-promoting properties. The interest in this compound stems from its potential therapeutic applications, which are currently being explored.

Plant Sources and Yield of this compound

This compound has been identified in a limited number of plant families, with the Lamiaceae (mint family) and Cupressaceae (cypress family) being the most prominent. Species within the genus Sideritis (Lamiaceae), commonly known as ironwort or mountain tea, are particularly rich sources.

Table 1: Plant Sources and Reported Yield of this compound and Related Compounds

Plant FamilyGenus and SpeciesCommon NamePlant PartCompoundReported Yield/ContentCitation(s)
Lamiaceae Sideritis spp.Ironwort, Mountain TeaAerial partsHypolaetin derivativesMajor flavonoids[1]
Lamiaceae Sideritis scardicaGreek Mountain TeaAerial partsLuteolin-7-O-glucosideUp to 3.54 mg/g[2]
Cupressaceae Juniperus macropodaJuniperBerriesThis compoundPresence confirmed[3]

Note: Quantitative data for this compound is limited in the current literature. The yields of related flavonoids from the same plant family are included to provide a comparative context. Further research is needed to quantify the precise amounts of this compound in a wider range of plant species.

Experimental Protocols

The extraction, isolation, and quantification of this compound from plant materials involve standard phytochemical techniques. The following protocols are generalized from methods reported for flavonoid analysis.

Extraction

Objective: To extract flavonoids, including this compound, from dried plant material.

Method: Ultrasound-Assisted Extraction (UAE)

  • Sample Preparation: Air-dry the plant material (e.g., aerial parts of Sideritis spp.) and grind it into a fine powder.

  • Solvent Selection: Use an aqueous ethanol solution (e.g., 60% v/v) as the extraction solvent. Aqueous ethanol is effective for extracting polar flavonoid glycosides.

  • Extraction Procedure:

    • Mix the powdered plant material with the solvent in a solid-to-liquid ratio of 1:10 (w/v).

    • Place the mixture in an ultrasonic bath.

    • Perform the extraction at a controlled temperature (e.g., 40°C) and ultrasonic frequency for a specified duration (e.g., 30 minutes).

    • After extraction, filter the mixture to separate the extract from the solid plant residue.

    • Repeat the extraction process on the residue to maximize yield.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator.

Isolation and Purification

Objective: To isolate and purify this compound from the crude extract.

Method: High-Performance Liquid Chromatography (HPLC)

  • Column: Use a reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Employ a gradient elution system with two solvents:

    • Solvent A: 0.1% formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B over the course of the run to elute compounds with increasing hydrophobicity. A typical gradient might be from 10% B to 50% B over 40 minutes.

  • Flow Rate: Maintain a constant flow rate, for example, 1.0 mL/min.

  • Detection: Use a Diode Array Detector (DAD) to monitor the elution profile at multiple wavelengths. Flavonoids typically show strong absorbance between 280 nm and 350 nm.

  • Fraction Collection: Collect the fractions corresponding to the peak of interest based on retention time and UV-Vis spectra, which can be compared to a this compound standard if available.

Quantification

Objective: To determine the concentration of this compound in the extract.

Method: HPLC-UV Analysis

  • Standard Preparation: Prepare a series of standard solutions of known concentrations of pure this compound.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the plant extract into the HPLC system under the same conditions.

  • Quantification: Identify the peak corresponding to this compound in the sample chromatogram based on its retention time. Determine the peak area and use the calibration curve to calculate the concentration of this compound in the sample.

Comparative Biological Activity

Direct experimental data on the biological activity of this compound is scarce. However, studies on the closely related isomer, hypolaetin-8-glucoside, and the structurally similar luteolin-7-O-glucoside, provide strong indications of its potential therapeutic effects, particularly in the areas of anti-inflammatory and antioxidant activity.

Table 2: Comparative Biological Activities of this compound and Related Flavonoids

CompoundBiological ActivityExperimental ModelKey FindingsCitation(s)
Hypolaetin-8-glucoside Anti-inflammatoryCarrageenan-induced rat paw edemaMore potent than phenylbutazone in the acute inflammatory phase.[4][5]
Anti-ulcerCold-restraint induced gastric lesions in ratsPrevented the formation of gastric lesions.[4][5]
Inhibition of Prostaglandin BiosynthesisSheep seminal vesicle microsomesStimulated prostaglandin formation.[6]
Luteolin-7-O-glucoside Anti-inflammatoryHuman umbilical vein endothelial cells (HUVECs)Inhibited the STAT3 pathway.[7]
Anti-inflammatoryMouse psoriatic modelReduced acanthosis and inflammation by impairing nuclear translocation of phosphorylated STAT3.[8]
AntioxidantHUVECsInhibited ROS production.[7]

Signaling Pathways

Based on studies of related flavonoids, this compound is likely to exert its biological effects through the modulation of key inflammatory and antioxidant signaling pathways.

Anti-inflammatory Signaling Pathways

Flavonoids are known to interfere with pro-inflammatory signaling cascades. Luteolin-7-O-glucoside has been shown to inhibit the STAT3 (Signal Transducer and Activator of Transcription 3) pathway.[7][8] This pathway is crucial in mediating the cellular response to inflammatory cytokines like IL-6 and IL-22. By inhibiting the phosphorylation and nuclear translocation of STAT3, this compound may suppress the expression of pro-inflammatory genes.

G cluster_nucleus Nucleus Cytokine Inflammatory Cytokine (e.g., IL-6, IL-22) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Dimerization & Translocation Gene_Expression Pro-inflammatory Gene Expression H7G This compound H7G->pSTAT3 Inhibition pSTAT3_n p-STAT3 pSTAT3_n->Gene_Expression

Caption: Putative inhibition of the JAK/STAT3 signaling pathway by this compound.

Antioxidant Signaling Pathways

The antioxidant effects of flavonoids are often mediated through the upregulation of endogenous antioxidant defense mechanisms. While direct evidence for this compound is pending, related flavonoids are known to influence pathways such as the Keap1-Nrf2 pathway . Nrf2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that regulates the expression of numerous antioxidant and detoxification genes.

Experimental Workflow

The general workflow for the comparative study of this compound from different plant sources is depicted below.

G Plant_Material Plant Material (Different Sources) Extraction Extraction (e.g., UAE) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Isolation Isolation & Purification (e.g., HPLC) Crude_Extract->Isolation Quantification Quantification (HPLC-UV) Crude_Extract->Quantification H7G_Pure Pure this compound Isolation->H7G_Pure Bioactivity Biological Activity Assays (Anti-inflammatory, Antioxidant) H7G_Pure->Bioactivity Yield_Comparison Yield Comparison Quantification->Yield_Comparison Activity_Comparison Activity Comparison Bioactivity->Activity_Comparison

Caption: General experimental workflow for comparative analysis of this compound.

Conclusion

This compound is a promising flavonoid with potential anti-inflammatory and antioxidant properties. While Sideritis and Juniperus species have been identified as sources, further research is required to explore a wider range of plant origins and to quantify the yield of this compound. The biological activities of this compound are inferred from closely related compounds, and direct experimental validation is a key area for future investigation. The detailed experimental protocols and the understanding of potential signaling pathways provided in this guide aim to facilitate and guide these future research endeavors.

References

A Head-to-Head Comparison of Hypolaetin 7-glucoside and Other Key Flavone Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of Hypolaetin 7-glucoside with other structurally related and widely studied flavone glycosides, namely Luteolin 7-glucoside and Apigenin 7-glucoside. This document summarizes available quantitative data, presents detailed experimental methodologies for key bioassays, and visualizes the underlying molecular pathways to aid in research and development efforts.

Structural Comparison

Flavone glycosides are a class of natural compounds characterized by a common flavone backbone with attached sugar moieties. The specific arrangement of hydroxyl (-OH) groups on the flavone structure and the point of glycosylation significantly influence their biological activity.

  • Apigenin 7-glucoside: Possesses two hydroxyl groups on the B-ring at the 4' position.

  • Luteolin 7-glucoside: Features a catechol group (two hydroxyl groups) on the B-ring at the 3' and 4' positions.

  • This compound: Contains a pyrogallol group (three hydroxyl groups) on the B-ring at the 3', 4', and 5' positions.

This variation in the B-ring hydroxylation pattern is a key determinant of their antioxidant and anti-inflammatory properties.

Comparative Biological Activity: A Data-Driven Analysis

While direct comparative experimental data for this compound is limited in the current literature, we can infer its potential activity based on the extensive research on Luteolin 7-glucoside and Apigenin 7-glucoside and established structure-activity relationships.

Antioxidant Activity

The antioxidant capacity of flavonoids is largely attributed to their ability to donate hydrogen atoms and scavenge free radicals. The number and position of hydroxyl groups are critical for this activity.

Table 1: Comparison of Antioxidant Activity of Flavone Glycosides

CompoundAssayIC50 / EC50 ValueReference
Luteolin 7-glucoside DPPH radical scavenging6.80 µM (EC50)[1]
ABTS radical scavenging17.3 ± 0.82 μM (IC50)[2]
Apigenin 7-glucoside DPPH radical scavenging7.528 µg/mL (IC50)[3]
ABTS radical scavenging5.49 mg/mL (EC50)[4]
This compound DPPH radical scavengingData not available
ABTS radical scavengingData not available

Note: Direct comparison of IC50/EC50 values should be made with caution due to variations in experimental conditions between studies.

Based on structure-activity relationships, the presence of the catechol group in Luteolin 7-glucoside generally confers stronger antioxidant activity compared to the single hydroxyl group in Apigenin 7-glucoside. It is therefore hypothesized that this compound, with its three hydroxyl groups on the B-ring, would exhibit even more potent antioxidant activity.

Anti-inflammatory Activity

Flavone glycosides exert their anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of key signaling pathways like NF-κB and MAPK.

Table 2: Comparison of Anti-inflammatory Activity of Flavone Glycosides

CompoundAssayTarget Cell LineIC50 ValueReference
Luteolin 7-glucoside Nitric Oxide (NO) ProductionRAW 264.722.7 µM[5]
Prostaglandin E2 (PGE2) ProductionRAW 264.715.0 µM[5]
TNF-α & IL-6 ReleaseRAW 264.7~50 µM[6]
Apigenin 7-glucoside Nitric Oxide (NO) ProductionRAW 264.7Data not available
TNF-α & IL-6 ReleaseRAW 264.7Data not available
This compound Nitric Oxide (NO) ProductionData not availableData not available
TNF-α & IL-6 ReleaseData not availableData not available

Key Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of flavone glycosides are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.

NF_kB_Signaling_Pathway cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes Transcription FlavoneGlycosides Flavone Glycosides (e.g., Luteolin 7-glucoside) FlavoneGlycosides->IKK Inhibition

Caption: NF-κB Signaling Pathway Inhibition by Flavone Glycosides.

MAPK_Signaling_Pathway Stimulus Inflammatory Stimuli (e.g., LPS) TAK1 TAK1 Stimulus->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MAPK MKK3_6->p38 Phosphorylation AP1 AP-1 p38->AP1 JNK JNK MKK4_7->JNK Phosphorylation JNK->AP1 ERK ERK MEK1_2->ERK Phosphorylation ERK->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes Transcription FlavoneGlycosides Flavone Glycosides FlavoneGlycosides->MKK3_6 Inhibition FlavoneGlycosides->MKK4_7 Inhibition FlavoneGlycosides->MEK1_2 Inhibition

References

Correlating In Vitro and In Vivo Results for Hypolaetin Glycosides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the biological activities of hypolaetin glycosides reveals a promising correlation between laboratory findings and physiological effects, particularly for the 8-O-glucoside isomer. Due to a notable lack of specific experimental data for Hypolaetin 7-glucoside, this guide will focus on the available research for Hypolaetin-8-glucoside as a representative molecule, offering insights into its anti-inflammatory and enzymatic inhibitory properties. This guide is intended for researchers, scientists, and drug development professionals to facilitate an understanding of its potential therapeutic applications.

In Vitro vs. In Vivo Efficacy: A Comparative Overview

Hypolaetin-8-glucoside has demonstrated significant anti-inflammatory and enzyme-inhibiting activities in both cellular and animal models. The following tables summarize the key quantitative data from these studies, providing a clear comparison of its performance under different experimental conditions.

Anti-Inflammatory Activity
Parameter In Vitro Results (Hypolaetin-8-glucoside) In Vivo Results (Hypolaetin-8-glucoside) Reference Compound
Inhibition of Prostaglandin Biosynthesis Stimulated prostaglandin formation in sheep seminal vesicle microsomes at concentrations of 10-1000 microM.[1]In carrageenan-induced rat paw edema, more potent than phenylbutazone in the acute phase.[2]Phenylbutazone
Enzyme Inhibition Inhibited soybean 15-lipoxygenase; inactive against snake venom phospholipase A2.[3]Inhibited protein exudation, leucocyte migration, and beta-glucuronidase activity in a carrageenan air pouch model in rats.[4]Indomethacin
Effect on Capillary Permeability Protected erythrocytes from heat-induced lysis.[4]More potent than troxerutin in reducing histamine-induced capillary permeability.[4]Troxerutin
Enzyme Inhibition
Enzyme In Vitro Inhibition (Hypolaetin-8-glucoside) Notes
Soybean 15-Lipoxygenase Demonstrated inhibitory activity.[3]Aglycones (flavonoids without the sugar moiety) appeared more active than glycosides.[3]
Snake Venom Phospholipase A2 Inactive.[3]The aglycone form, hypolaetin, showed dose-dependent inhibition.[3]
Prostaglandin 15-hydroxydehydrogenase (PGDH) Did not affect enzymatic inactivation.[1]Aglycones like quercetin showed inhibitory activity.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

In Vitro Prostaglandin Biosynthesis Assay[1]
  • System: Sheep seminal vesicle microsomes.

  • Substrate: Radiolabelled arachidonic acid.

  • Procedure: Microsomes were incubated with varying concentrations of Hypolaetin-8-glucoside (10-1000 microM) and radiolabelled arachidonic acid. The formation of prostaglandins was measured by quantifying the radioactivity incorporated into the prostaglandin fraction.

  • Control: A parallel experiment was conducted without the addition of Hypolaetin-8-glucoside.

In Vivo Carrageenan-Induced Rat Paw Edema[2]
  • Animal Model: Rats.

  • Inducing Agent: Subplantar injection of carrageenan.

  • Procedure: One group of rats was pre-treated with Hypolaetin-8-glucoside, while a control group received a vehicle. Paw volume was measured at various time points after carrageenan injection to determine the extent of edema and inflammation.

  • Comparison: The anti-inflammatory effect of Hypolaetin-8-glucoside was compared to that of phenylbutazone.

In Vitro Enzyme Inhibition Assays[3]
  • Enzymes: Soybean 15-lipoxygenase and snake venom phospholipase A2.

  • Procedure: The activity of each enzyme was measured in the presence of varying concentrations of Hypolaetin-8-glucoside and its aglycone, hypolaetin. The percentage of enzyme inhibition was calculated relative to a control without the test compound.

  • Substrates: Appropriate substrates for each enzyme were used to measure their activity.

Visualizing the Mechanisms

To illustrate the potential mechanisms of action and experimental workflows, the following diagrams are provided.

Anti_Inflammatory_Pathway Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Cell Membrane Inflammatory Stimulus->Cell Membrane Activates Phospholipase A2 Phospholipase A2 Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid Releases Cyclooxygenase (COX) Cyclooxygenase (COX) Arachidonic Acid->Cyclooxygenase (COX) Acts on Lipoxygenase (LOX) Lipoxygenase (LOX) Arachidonic Acid->Lipoxygenase (LOX) Acts on Prostaglandins Prostaglandins Cyclooxygenase (COX)->Prostaglandins Leukotrienes Leukotrienes Lipoxygenase (LOX)->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Hypolaetin-8-glucoside Hypolaetin-8-glucoside Hypolaetin-8-glucoside->Lipoxygenase (LOX) Inhibits

Caption: Putative anti-inflammatory pathway of Hypolaetin-8-glucoside.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell-based Assays Cell-based Assays Enzyme Inhibition Enzyme Inhibition Cell-based Assays->Enzyme Inhibition Mechanism of Action Mechanism of Action Enzyme Inhibition->Mechanism of Action Pharmacokinetics Pharmacokinetics Mechanism of Action->Pharmacokinetics Correlates to Animal Models Animal Models Efficacy & Toxicity Efficacy & Toxicity Animal Models->Efficacy & Toxicity Efficacy & Toxicity->Pharmacokinetics

Caption: Workflow for correlating in vitro and in vivo results.

Conclusion and Future Directions

The available data for Hypolaetin-8-glucoside strongly suggest a correlation between its in vitro anti-inflammatory and enzyme-inhibiting activities and its in vivo efficacy in animal models of inflammation. The in vitro stimulation of prostaglandin biosynthesis and inhibition of lipoxygenase appear to translate to a reduction in inflammation and related symptoms in vivo.

However, the lack of specific data for this compound is a significant knowledge gap. Future research should focus on conducting parallel in vitro and in vivo studies on this compound to determine if it exhibits a similar or distinct pharmacological profile compared to its 8-O-glucoside isomer. Such studies are crucial for a comprehensive understanding of the structure-activity relationships of hypolaetin glycosides and for unlocking their full therapeutic potential. Direct correlational studies that track the compound and its metabolites from in vitro systems to in vivo models would be invaluable in confirming the mechanisms of action and establishing a robust scientific basis for clinical development.

References

Independent Replication of Published Findings on Hypolaetin 7-glucoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published findings on Hypolaetin 7-glucoside and its alternatives. Due to the limited availability of direct independent replication studies for this compound, this document focuses on comparing its reported biological activities with those of structurally similar and functionally related flavonoids, namely Luteolin 7-glucoside, Quercetin, and Apigenin. The data presented is a synthesis of published experimental results.

Data Presentation

Anti-inflammatory Activity
CompoundAssayCell Line / ModelConcentration / DoseOutcomeReference
Hypolaetin-8-glucosideCarrageenan-induced rat paw edemaRatNot specifiedMore potent than phenylbutazone in the acute phase.[1]
Hypolaetin-8-glucosideCarrageenan air pouchRatNot specifiedInhibited protein exudation, leucocyte migration, and β-glucuronidase activity.[2]
Luteolin 7-glucosideDSS-induced colitisMice100 mg/kgReduced DAI score, spleen index, and colon inflammation. Decreased IL-6, IL-1β, IL-18, and TNF-α.[3]
Hesperetin-7-O-glucosideLPS-stimulated macrophagesRAW264.75 µMSignificantly restored cellular metabolic disorders and inflammation.[4]
Hesperetin-7-O-glucosideDSS-induced colitisMice1 mg/kgAlleviated inflammatory status, recovered colon length.[4]
Neuroprotective Activity
CompoundAssayCell Line / ModelConcentration / DoseOutcomeReference
Luteolin 7-glucoside6-OHDA-induced damageSH-SY5Y cells0.1 µM, 1 µMIncreased cell viability, prevented mitochondrial membrane depolarization, decreased Caspase-3 and AChE activity.[5]
QuercetinAβ-induced toxicitySH-SY5Y cells100 µMRegulates signaling pathways like NF-κB, sirtuins, and PI3K/Akt.[6]
QuercetinLPS-induced neuroinflammationAdult mice30 mg/kg/dayReduced activated gliosis and inflammatory markers.[7]
Anticancer Activity
CompoundCell LineIC50 / EffectReference
QuercetinCT-26 (colon carcinoma)Significant apoptosis induction[8]
QuercetinLNCaP (prostate adenocarcinoma)Significant apoptosis induction[8]
QuercetinMOLT-4 (acute lymphoblastic leukemia)Significant apoptosis induction[8]
QuercetinRaji (human lymphoid)Significant apoptosis induction[8]
ApigeninHeLa (cervical cancer)50 µM inhibited growth by 52.5–61.6%[9]
ApigeninC33A (cervical cancer)50 µM inhibited growth by 46.1–58.6%[9]
Hispolon Analog VA-7PC3 (prostate cancer)IC50: 3.3 ± 2.2 µM[10]
Hispolon Analog VA-7HCT-116 (colon cancer)IC50: 5.3 ± 3.2 µM[10]
Hispolon Analog VA-7MCF-7 (breast cancer)IC50: 6.3 ± 3.3 µM[10]
ArtemetinHepG2 (liver cancer)IC50: 2.3 ± 0.6 µM[11]
PenduletinHepG2 (liver cancer)IC50: 5.6 ± 0.7 µM[11]
ArtemetinMCF-7 (breast cancer)IC50: 3.9 ± 0.6 µM[11]
PenduletinMCF-7 (breast cancer)IC50: 6.4 ± 1.26 µM[11]

Experimental Protocols

Anti-inflammatory Assays

DSS-Induced Colitis in Mice (as described for Luteolin 7-glucoside)[3]

  • Animal Model: Acute colitis is induced in mice by administering 2.5% dextran sodium sulfate (DSS) in their drinking water for 7 consecutive days.

  • Treatment: Luteolin 7-glucoside (e.g., 100 mg/kg) is administered orally to the treatment group of mice. A control group receives a vehicle, and a positive control group may receive a standard anti-inflammatory drug.

  • Parameters Measured:

    • Body Weight Loss, Colon Length, Disease Activity Index (DAI) Score, and Spleen Index: Monitored daily. The DAI score is a composite score based on weight loss, stool consistency, and presence of blood in the stool.

    • Histopathological Analysis: Colon tissues are collected, fixed in 4% paraformaldehyde, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess inflammation and tissue damage.

    • Cytokine Levels: The levels of pro-inflammatory cytokines such as IL-6, IL-1β, IL-18, and TNF-α in the colon tissue are quantified using ELISA.

    • Western Blotting: Protein expression of key signaling molecules in the JAK/STAT pathway (e.g., JAK1, STAT6, p-JAK1, p-STAT6, SOCS1) is analyzed by Western blotting.

LPS-Stimulated Macrophages (as described for Hesperetin-7-O-glucoside)[4]

  • Cell Culture: RAW264.7 macrophage cells are cultured in appropriate media.

  • Treatment: Cells are pre-treated with the test compound (e.g., Hesperetin-7-O-glucoside at 5 µM) for a specified time before stimulation with lipopolysaccharide (LPS).

  • Inflammation Induction: LPS is added to the cell culture to induce an inflammatory response.

  • Analysis:

    • Metabolic Disorders: Cellular metabolic changes are assessed.

    • Inflammatory Markers: The expression and release of inflammatory mediators are quantified.

Neuroprotective Assays

6-OHDA-Induced Damage in SH-SY5Y Cells (as described for Luteolin 7-glucoside)[5]

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured. For differentiation, cells can be treated with retinoic acid.

  • Treatment: Cells are pre-treated with the test compound (e.g., Luteolin 7-glucoside at 0.1 µM and 1 µM) for a specified duration.

  • Neurotoxicity Induction: 6-hydroxydopamine (6-OHDA) is added to the culture to induce neuronal damage.

  • Assays:

    • Cell Viability: MTT assay is used to determine the percentage of viable cells.

    • Mitochondrial Membrane Potential (ΔΨm): Assessed to evaluate mitochondrial function.

    • Apoptosis: Caspase-3 activity is measured to quantify apoptosis.

    • Acetylcholinesterase (AChE) Activity: Measured as an indicator of cholinergic function.

    • Nuclear Damage: Nuclear condensation and fragmentation are observed to assess apoptosis.

Anticancer Assays

MTT Assay for Cell Viability (general protocol)[8][11]

  • Cell Seeding: Cancer cells (e.g., HeLa, HepG2, MCF-7) are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Annexin V/PI Staining for Apoptosis[8]

  • Cell Treatment: Cancer cells are treated with the test compound at a specific concentration and for a defined duration.

  • Cell Harvesting: Both floating and attached cells are collected.

  • Staining: Cells are washed and then stained with Annexin V-FITC and Propidium Iodide (PI) in a binding buffer.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Mandatory Visualization

Signaling Pathways

G Luteolin 7-glucoside Anti-inflammatory Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine_Receptor Cytokine_Receptor JAK1 JAK1 Cytokine_Receptor->JAK1 p-JAK1 p-JAK1 JAK1->p-JAK1 Phosphorylation STAT6 STAT6 p-STAT6 p-STAT6 STAT6->p-STAT6 Phosphorylation p-JAK1->STAT6 Inflammatory_Genes Inflammatory_Genes p-STAT6->Inflammatory_Genes Transcription SOCS1 SOCS1 SOCS1->p-JAK1 Inhibits Luteolin_7_glucoside Luteolin_7_glucoside Luteolin_7_glucoside->p-JAK1 Inhibits Luteolin_7_glucoside->p-STAT6 Inhibits Luteolin_7_glucoside->SOCS1 Upregulates

Caption: Luteolin 7-glucoside inhibits the JAK/STAT pathway.

G Quercetin Neuroprotective Signaling Pathway Oxidative_Stress Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Inflammation Inflammation Oxidative_Stress->Inflammation Quercetin Quercetin PI3K PI3K Quercetin->PI3K Activates Nrf2 Nrf2 Quercetin->Nrf2 Activates NF-kB NF-kB Quercetin->NF-kB Inhibits Quercetin->Apoptosis Inhibits Akt Akt PI3K->Akt Neuronal_Survival Neuronal_Survival Akt->Neuronal_Survival Nrf2->Neuronal_Survival NF-kB->Inflammation

Caption: Quercetin promotes neuronal survival via multiple pathways.

G Apigenin Anticancer Signaling Pathway Growth_Factor_Receptor Growth_Factor_Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Apigenin Apigenin Apigenin->PI3K Inhibits Akt Akt Apigenin->Akt Inhibits mTOR mTOR Apigenin->mTOR Inhibits Apoptosis Apoptosis Apigenin->Apoptosis Induces PI3K->Akt Akt->mTOR Cell_Proliferation Cell_Proliferation mTOR->Cell_Proliferation

Caption: Apigenin inhibits the PI3K/Akt/mTOR signaling pathway.

References

Comparative bioavailability of Hypolaetin 7-glucoside and luteolin-7-O-glucoside.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the bioavailability and metabolic pathways of the flavonoid aglycone, luteolin, and its glycosidic form, luteolin-7-O-glucoside.

This guide provides a detailed comparison of the bioavailability of luteolin and its common glycoside, luteolin-7-O-glucoside, tailored for researchers, scientists, and professionals in drug development. While the initial intent was to include a comparison with Hypolaetin 7-glucoside, a thorough literature search revealed a lack of available pharmacokinetic and bioavailability data for this compound, precluding a direct comparison at this time. This document therefore focuses on the well-documented differences between luteolin and luteolin-7-O-glucoside, supported by experimental data.

Data Presentation

The following table summarizes the key pharmacokinetic parameters for luteolin and luteolin-7-O-glucoside following oral and intravenous administration in rats. This data highlights the differences in their oral bioavailability.

CompoundAdministration RouteDoseAUC (min*µg/mL)Oral Bioavailability (%)
LuteolinIntravenous (i.v.)10 mg/kg261 ± 33-
LuteolinOral (p.o.)100 mg/kg611 ± 8926 ± 6%
Luteolin-7-O-glucosideIntravenous (i.v.)10 mg/kg229 ± 15-
Luteolin-7-O-glucosideOral (p.o.)1 g/kg2109 ± 350~10 ± 2%

AUC: Area Under the Curve, a measure of total drug exposure over time.

Key Findings

The oral bioavailability of luteolin is significantly higher than that of luteolin-7-O-glucoside[1][2][3][4]. Studies indicate that luteolin-7-O-glucoside is primarily hydrolyzed to its aglycone form, luteolin, in the gastrointestinal tract before it can be absorbed into the systemic circulation[1][2][3][4]. This hydrolysis step is a critical factor influencing its overall bioavailability. When administered intravenously, luteolin-7-O-glucoside does not lead to the detection of its metabolite, luteolin, confirming that the biotransformation occurs in the gut[2][3]. The biotransformation ratio of luteolin-7-O-glucoside to luteolin is approximately 48.78 ± 0.12%[2][3].

In contrast, after oral administration of luteolin, it is absorbed and can be found in the plasma along with its conjugated metabolites[5][6]. The primary metabolite circulating in the blood is a monoglucuronide of the luteolin aglycone[5][6].

Experimental Protocols

The presented data is based on pharmacokinetic studies conducted in rats. Below are the detailed methodologies employed in these key experiments.

Animal Studies:

  • Subjects: Male Sprague-Dawley rats were used in the studies.

  • Administration: For oral administration, luteolin was administered at a dose of 100 mg/kg, and luteolin-7-O-glucoside at 1 g/kg. For intravenous administration, both compounds were given at a dose of 10 mg/kg[2][3].

  • Sample Collection: Blood samples were collected at various time points post-administration to determine the plasma concentrations of the compounds and their metabolites.

  • Analysis: The concentrations of luteolin and luteolin-7-O-glucoside in the plasma samples were determined using high-performance liquid chromatography (HPLC) coupled with a photodiode array detector[2][3]. A phenyl-hexyl column was utilized for the separation of the analytes from the biological samples[2][3].

In Vitro Intestinal Absorption Studies:

  • Model: Rat everted small intestine model was used to study the intestinal absorption mechanisms.

  • Findings: These studies demonstrated that luteolin is converted to glucuronides as it passes through the intestinal mucosa. In the case of luteolin-7-O-glucoside, it was shown to be absorbed after being hydrolyzed to luteolin[5][6].

Mandatory Visualization

The following diagram illustrates the comparative absorption and metabolic pathways of luteolin and luteolin-7-O-glucoside.

cluster_oral_admin Oral Administration cluster_gi_tract Gastrointestinal Tract cluster_circulation Systemic Circulation Luteolin-7-O-glucoside Luteolin-7-O-glucoside hydrolysis Hydrolysis by Intestinal Enzymes Luteolin-7-O-glucoside->hydrolysis Luteolin Luteolin absorption_aglycone Absorption of Aglycone (Luteolin) Luteolin->absorption_aglycone hydrolysis->Luteolin Luteolin_circ Luteolin absorption_aglycone->Luteolin_circ Luteolin_metabolites Luteolin Metabolites (e.g., Glucuronides) Luteolin_circ->Luteolin_metabolites Metabolism (e.g., Glucuronidation)

Comparative metabolic pathway of Luteolin-7-O-glucoside.

References

A Case Study in Flavonoid Synergy: Quercetin 3-beta-d-glucoside with Apple Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Lack of Specific Data on Hypolaetin 7-Glucoside Synergy Necessitates a Shift in Focus to a Related Compound

Initial comprehensive searches for synergistic effects of this compound with other compounds did not yield specific experimental studies or quantitative data directly pertaining to this flavonoid glucoside. The available research landscape focuses more broadly on the synergistic potential of flavonoids in general, particularly in the context of cancer therapy. While studies on related compounds such as Hypolaetin-8-glucoside and other flavonoid glucosides exist, they do not provide the specific data required to generate a detailed comparison guide on this compound.

In light of this, and to fulfill the core requirements of the user request for a data-driven comparison guide, the focus of this report has been shifted to a well-researched, structurally related flavonoid glucoside: Quercetin 3-beta-d-glucoside (Q3G) . Specifically, we will detail its synergistic effects with apple extracts on the antiproliferative activity in MCF-7 human breast cancer cells, for which quantitative data is available. This will serve as a representative example of how the synergistic effects of a flavonoid glucoside can be evaluated and presented.

This guide provides an objective comparison of the antiproliferative effects of Quercetin 3-beta-d-glucoside (Q3G) and apple extracts, both individually and in combination, on MCF-7 human breast cancer cells. The data presented is based on published experimental findings and illustrates a synergistic relationship between these two components.

Data Presentation: Synergistic Antiproliferative Effects

The synergistic effect of combining apple extracts with Q3G was evaluated by determining the Combination Index (CI) and the Dose-Reduction Index (DRI). A CI value less than 1 indicates synergy. The DRI indicates how many folds the dose of each agent in a synergistic combination can be reduced to achieve a given effect level compared with the doses of single agents.

Table 1: Comparison of EC50, Combination Index (CI), and Dose-Reduction Index (DRI) for Apple Extracts and Q3G in MCF-7 Cells

TreatmentEC50 (mg/mL)Combination Index (CI) at 50% InhibitionDose-Reduction Index (DRI) at 50% Inhibition
Apple Extracts Alone55.2 ± 3.5--
Q3G Alone8.6 ± 0.9--
Apple Extracts + Q3G27.2 ± 7.9 (Apple) 2.0 ± 0.2 (Q3G)0.76 ± 0.162.03 ± 0.55 (Apple) 4.28 ± 0.39 (Q3G)

Data adapted from a study on the synergistic effect of apple extracts and quercetin 3-beta-d-glucoside combination on antiproliferative activity in MCF-7 human breast cancer cells in vitro.[1][2]

The results clearly indicate a synergistic interaction, with the combination requiring significantly lower concentrations of both the apple extract and Q3G to achieve a 50% inhibition of cancer cell proliferation.[1][2]

Experimental Protocols

The following is a summary of the key experimental methodologies used to obtain the data presented above.

Cell Culture and Treatment

MCF-7 human breast cancer cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells were seeded in 96-well plates. After 24 hours, the cells were treated with various concentrations of apple extracts, Q3G, or a combination of both for a specified period.

Antiproliferative Activity Assay (Methylene Blue Assay)

The antiproliferative activity was assessed using the methylene blue assay. After the treatment period, the medium was removed, and the cells were fixed with 4% formaldehyde. The fixed cells were then stained with a 1% methylene blue solution. After washing, the incorporated dye was eluted with a solution of 0.1 N HCl in 50% ethanol. The absorbance of the eluted dye was measured at a wavelength of 620 nm using a microplate reader. The percentage of cell proliferation inhibition was calculated relative to untreated control cells.

Synergy Analysis

The synergistic effect of the combination of apple extracts and Q3G was determined using the median-effect analysis method developed by Chou and Talalay. This method involves the calculation of the Combination Index (CI), where CI < 1, CI = 1, and CI > 1 indicate synergism, additive effect, and antagonism, respectively. The Dose-Reduction Index (DRI) was also calculated to quantify the extent of dose reduction for each compound in the synergistic combination.

Mandatory Visualizations

Signaling Pathway for Flavonoid-Induced Apoptosis

The following diagram illustrates a generalized signaling pathway through which flavonoids, such as Q3G, can induce apoptosis in cancer cells, often a key mechanism in their antiproliferative effects. The synergistic interaction with other compounds, like those in apple extracts, can enhance the activation of this pathway.

flavonoid_apoptosis_pathway Flavonoids Flavonoids (e.g., Q3G) + Other Compounds ROS ↑ Reactive Oxygen Species (ROS) Flavonoids->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Generalized pathway of flavonoid-induced apoptosis.
Experimental Workflow for Synergy Evaluation

The diagram below outlines the typical experimental workflow for evaluating the synergistic effects of two compounds on cancer cell proliferation.

synergy_workflow Start Start: Cancer Cell Line (e.g., MCF-7) Seeding Cell Seeding in 96-well plates Start->Seeding Treatment Treatment with: - Compound A (e.g., Apple Extract) - Compound B (e.g., Q3G) - Combination (A+B) Seeding->Treatment Incubation Incubation (e.g., 72 hours) Treatment->Incubation Assay Antiproliferation Assay (e.g., Methylene Blue) Incubation->Assay Data Data Acquisition (Absorbance Measurement) Assay->Data Analysis Synergy Analysis (CI and DRI Calculation) Data->Analysis End End: Determine Synergy/Additivity/Antagonism Analysis->End

Workflow for synergy evaluation in vitro.
Logical Relationship of Synergy Concepts

This diagram illustrates the logical relationship between different outcomes of drug combination studies.

synergy_concepts Combination Drug Combination Effect Synergy Synergism (CI < 1) Combination->Synergy Greater than expected Additive Additive Effect (CI = 1) Combination->Additive As expected Antagonism Antagonism (CI > 1) Combination->Antagonism Less than expected

Conceptual outcomes of drug combination studies.

References

Safety Operating Guide

Proper Disposal of Hypolaetin 7-glucoside: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling Hypolaetin 7-glucoside must adhere to proper disposal procedures to ensure laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is prudent to treat the compound as potentially hazardous and follow established guidelines for chemical waste disposal. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

Step 1: Waste Identification and Classification

Treat this compound as a chemical waste product. Due to the lack of specific hazard data, it should not be disposed of down the drain or in regular trash.[1] An SDS for a structurally similar compound, Hesperetin 7-O-glucoside, indicates potential hazards such as acute oral toxicity, skin irritation, and serious eye irritation. Therefore, it is best practice to manage this compound as a hazardous waste.

Step 2: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[2] this compound waste should be collected in a designated, compatible container. Do not mix it with other waste streams unless compatibility has been confirmed. Specifically:

  • Store in a clearly labeled, sealed, and non-reactive container.

  • Keep separate from strong acids, bases, and oxidizing agents.

Step 3: Labeling and Storage

Properly label the waste container with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate quantity of waste

  • The date of accumulation

  • The name of the principal investigator or laboratory contact

Store the sealed waste container in a designated satellite accumulation area within the laboratory.[2][3] This area should be secure, well-ventilated, and away from general laboratory traffic.

Step 4: Arrange for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[3][4] Your EHS office will be familiar with federal, state, and local regulations, including the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste from "cradle to grave".[5][6][7]

Regulatory Framework for Chemical Waste

The primary federal law in the United States governing the disposal of hazardous waste is the Resource Conservation and Recovery Act (RCRA).[5][6] RCRA establishes a comprehensive framework for managing hazardous waste, from its generation to its final disposal.[7] States may have their own, often more stringent, regulations that are consistent with RCRA.[8] It is the responsibility of the waste generator (the laboratory) to ensure compliance with all applicable regulations.

Quantitative Data Summary

Hazard ClassificationCategoryDescription
Acute toxicity, oralCategory 4Harmful if swallowed.
Skin corrosion/irritationCategory 2Causes skin irritation.
Serious eye damage/eye irritationCategory 2ACauses serious eye irritation.
Specific target organ toxicity, single exposure (Respiratory tract irritation)Category 3May cause respiratory irritation.

Data based on the Safety Data Sheet for Hesperetin 7-O-glucoside.

Experimental Workflow for Disposal

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G A Step 1: Wear Personal Protective Equipment (PPE) B Step 2: Identify this compound as Chemical Waste A->B C Step 3: Segregate into a Labeled, Compatible Waste Container B->C D Step 4: Store in Designated Satellite Accumulation Area C->D E Step 5: Contact Environmental Health & Safety (EHS) for Pickup D->E F Step 6: EHS Transports for Professional Disposal E->F

Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Hypolaetin 7-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling of Hypolaetin 7-glucoside in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining personal protective equipment (PPE) requirements, operational handling protocols, and proper disposal methods.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below.

PropertyValueReference
Molecular Weight 464.38 g/mol [1]
Formula C₂₁H₂₀O₁₂[1]
CAS Number 32455-43-9[1]
Appearance Solid (Off-white to light yellow)[1]
Purity >98%[3]
Storage (Solid) 4°C, protect from light[1]
Storage (Solvent) -80°C (6 months), -20°C (1 month), protect from light[1]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.

Equipment TypeSpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.
Skin and Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.

This PPE guidance is based on the potential hazards identified for similar flavonoid compounds.[2]

Operational Plan for Safe Handling

The following step-by-step protocol should be followed to ensure the safe handling of this compound from receipt to use.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place at 4°C, protected from light.[1][3]

  • For solutions, store at -80°C for up to 6 months or -20°C for up to one month, protected from light.[1]

2. Preparation and Use:

  • Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[2]

  • Avoid direct contact with skin and eyes by wearing the appropriate PPE.[2]

  • Do not eat, drink, or smoke in the handling area.[2]

  • For weighing, use an analytical balance within a ventilated enclosure if possible.

  • When preparing solutions, be aware that flavonoids may have low solubility in aqueous solvents.[4] Dimethyl sulfoxide (DMSO) is a common solvent, but its effect on subsequent experiments should be considered.[4]

3. In Case of Exposure:

  • If on skin: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[2]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

  • If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[2]

  • If swallowed: Rinse the mouth. Do NOT induce vomiting.[2]

  • In all cases of significant exposure, seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.

  • Waste Compound: Dispose of unused this compound in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be considered chemical waste and disposed of accordingly.

  • Empty Containers: Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected and treated as chemical waste. Dispose of the clean container in accordance with institutional guidelines.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

start Start: Receive This compound inspect Inspect Container for Damage start->inspect store Store at 4°C Protect from Light inspect->store Container OK cleanup Clean Spill According to Protocol inspect->cleanup Damaged/ Leaking prepare Prepare for Experiment in Ventilated Area store->prepare ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat prepare->ppe handle Weigh and Prepare Solution ppe->handle use Perform Experiment handle->use spill Spill or Exposure? use->spill first_aid Follow First Aid Procedures spill->first_aid Yes (Exposure) spill->cleanup Yes (Spill) dispose Dispose of Waste (Compound & Contaminated Items) spill->dispose No first_aid->dispose cleanup->dispose end End of Process dispose->end

Caption: Workflow for the safe handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.